molecular formula C13H18O B7824017 Damascenone

Damascenone

Cat. No.: B7824017
M. Wt: 190.28 g/mol
InChI Key: POIARNZEYGURDG-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-crotonyl-1,3-cyclohexadiene, universally identified in research as β-Damascenone, is a significant norisoprenoid ketone valued for its role in flavor and fragrance chemistry[CITATION:7] . It is a natural aroma compound found in a diverse range of products including red wines, grapes, honey, beer, and tomatoes[CITATION:7] . Its relevance in food science is profound, as it forms during the processing of alcoholic beverages such as whiskey and brandy from precursor compounds present in the raw materials, contributing critically to their final flavor profile[CITATION:7]. With a molecular formula of C13H18O and a molecular weight of 190.28 g/mol, this compound has a density of 0.926 g/cm³ and a boiling point of approximately 275.6°C[CITATION:9]. Researchers utilize β-Damascenone as a key chemical marker in studying the aging processes and authenticity of wines and other foodstuffs . Beyond its analytical applications, its structure, featuring a cyclohexadiene moiety conjugated with a butenone group, makes it a compound of interest in synthetic organic chemistry for the preparation of more complex molecules[CITATION:1] . This product is provided as a high-purity material (≥95%) for research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic use, nor for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIARNZEYGURDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(C=CCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041397
Record name Damascenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23696-85-7
Record name 1-(2,6,6-Trimethyl-1,3-cyclohexadien-1-yl)-2-buten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23696-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Damascenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6041397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Damascenone Biosynthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of β-damascenone, a C13-norisoprenoid of significant interest due to its potent aroma and potential biological activities. The pathway originates from the oxidative cleavage of carotenoids, primarily neoxanthin, and proceeds through a series of enzymatic and acid-catalyzed reactions. This document details the key enzymatic steps, intermediate compounds, and regulatory aspects of the pathway. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key analytical techniques, and visual representations of the biosynthetic and experimental workflows to facilitate further research and application in relevant fields.

Introduction

β-damascenone is a volatile organic compound renowned for its complex and potent aroma, often described as fruity, floral, and tobacco-like. Despite its typically low concentrations, its contribution to the sensory profile of numerous fruits, flowers, and beverages, including grapes, roses, and wine, is significant[1]. Beyond its olfactory properties, β-damascenone and other norisoprenoids are gaining attention for their potential biological activities, making their biosynthesis a subject of intensive research. The elucidation of the damascenone biosynthesis pathway is critical for understanding and potentially manipulating the flavor and aroma profiles of various agricultural products and for exploring its pharmacological potential. This guide aims to provide a detailed technical overview of the current understanding of this intricate metabolic pathway.

The this compound Biosynthesis Pathway

The biosynthesis of β-damascenone is a multi-step process that begins with the C40 carotenoids in plant plastids. The primary precursor is the xanthophyll neoxanthin, which itself is derived from violaxanthin[2][3][4]. The pathway can be broadly divided into enzymatic and non-enzymatic stages.

Enzymatic Cleavage of Carotenoids

The initial and rate-limiting step in the formation of C13-norisoprenoids is the oxidative cleavage of carotenoids, catalyzed by a class of non-heme iron-dependent enzymes known as carotenoid cleavage dioxygenases (CCDs) [5]. Specifically, CCD1 and CCD4 are implicated in the cleavage of various carotenoids at the 9,10 and 9',10' positions.

In the context of this compound biosynthesis, the key enzymatic reaction is the cleavage of neoxanthin by a CCD enzyme to yield a C13 ketone known as grasshopper ketone (3-hydroxy-5,6-epoxy-β-ionone) and a C27 apocarotenal.

Formation of Allenic and Acetylenic Intermediates

Following the initial enzymatic cleavage, a series of chemical transformations, often acid-catalyzed, lead to the formation of key intermediates. Grasshopper ketone undergoes a reduction to form an allenic triol (megastigma-6,7-dien-3,5,9-triol). This intermediate is a critical branch point in the pathway.

Under acidic conditions, the allenic triol can undergo further reactions to form other precursors, including megastigma-4,6,7-trien-3,9-diol and the highly unstable megastigma-3,4-dien-7-yn-9-ol .

Final Conversion to β-Damascenone

The final step in the formation of β-damascenone involves the acid-catalyzed rearrangement and dehydration of the acetylenic and allenic precursors. This complex series of reactions ultimately leads to the characteristic conjugated ketone structure of β-damascenone. It is important to note that these final conversion steps are non-enzymatic and are highly dependent on factors such as pH and temperature.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthesis pathway, compiled from various studies. These values provide a basis for understanding the efficiency and kinetics of the different steps in the pathway.

Table 1: Concentration of this compound Precursors in Vitis vinifera Grapes

CarotenoidGrape VarietyConcentration (µg/kg fresh weight)Reference
Neoxanthin Touriga Nacional10 - 60Oliveira et al. (2004)
Pinot noir10 - 60Yuan and Qian (2016)
NebbioloPresent (unquantified)Asproudi et al. (2020)
Violaxanthin Touriga Nacional10 - 60Oliveira et al. (2004)
Pinot noir10 - 60Yuan and Qian (2016)
Lutein Muscat Ottonel504.9 (organic), 593.2 (conventional)
Chasselas doré273.5 (organic)
Touriga Nacional300 - 800Oliveira et al. (2004)
Nebbiolo3,500 - 9,700Asproudi et al. (2020)
β-Carotene Muscat Ottonel504.9 (organic), 593.2 (conventional)
Napoca229 (conventional)
Aromat de Iaşi232 (conventional)
Touriga Nacional300 - 800Oliveira et al. (2004)
Nebbiolo3,500 - 9,700Asproudi et al. (2020)

Table 2: Half-lives of this compound Precursors under Acidic Conditions

PrecursorpHTemperature (°C)Half-life (hours)Reference
Megastigma-4,6,7-trien-3,9-diol3.0Room Temperature32
Megastigma-4,6,7-trien-3,9-diol3.2Room Temperature48
Megastigma-3,4-dien-7-yn-9-ol3.0Room Temperature40
Megastigma-3,4-dien-7-yn-9-ol3.2Room Temperature65

Table 3: Yield of β-Damascenone from Precursors

PrecursorConditionsYieldReference
9'-cis-Neoxanthin (5.8 mg/L)Peroxyacetic acid oxidation, pH 5.0, 60°C for 90 min then >90°C for 20 min~7 µg/L β-damascenone
Grasshopper KetoneAcid hydrolysis0.006%Developments in the Isolation and Characterization of β-Damascenone Precursors from Apples

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Protocol 1: Extraction and Quantification of Carotenoids from Grape Berries by HPLC

Objective: To extract and quantify the major carotenoid precursors of this compound (neoxanthin, violaxanthin, lutein, and β-carotene) from grape berries.

Materials:

  • Grape berries

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade)

  • Hexane (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Methanol (HPLC grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Saponification solution (e.g., 10% methanolic KOH)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • HPLC system with a C30 reverse-phase column and diode array detector (DAD)

  • Carotenoid standards (neoxanthin, violaxanthin, lutein, β-carotene)

Procedure:

  • Sample Preparation: Freeze approximately 5-10 g of grape berries in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to a centrifuge tube.

    • Add 20 mL of a mixture of acetone:hexane:dichloromethane (2:1:1, v/v/v).

    • Homogenize the sample for 1-2 minutes using a vortex or homogenizer.

    • Centrifuge at 5000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet two more times.

    • Pool the supernatants.

  • Saponification (Optional, to remove chlorophylls and lipids):

    • Add an equal volume of 10% methanolic KOH to the pooled supernatant.

    • Incubate in the dark at room temperature for 2-4 hours or overnight at 4°C.

  • Phase Separation:

    • Transfer the saponified extract to a separatory funnel.

    • Add 20 mL of saturated NaCl solution and 20 mL of hexane.

    • Shake vigorously and allow the phases to separate.

    • Collect the upper hexane phase containing the carotenoids.

    • Repeat the hexane extraction twice.

    • Pool the hexane fractions.

  • Drying and Concentration:

    • Dry the pooled hexane extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • HPLC Analysis:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of MTBE or a suitable mobile phase component.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject an aliquot (e.g., 20 µL) into the HPLC system.

    • HPLC Conditions (Example):

      • Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of methanol, MTBE, and water. A typical gradient might start with a high percentage of methanol/water and increase the proportion of MTBE over time.

      • Flow Rate: 1.0 mL/min.

      • Detection: Diode array detector set to scan from 250-600 nm, with specific monitoring at the absorption maxima for the target carotenoids (approx. 400-480 nm).

  • Quantification:

    • Prepare a calibration curve using authentic standards of neoxanthin, violaxanthin, lutein, and β-carotene.

    • Identify and quantify the carotenoids in the sample by comparing their retention times and spectral data with the standards.

    • Calculate the concentration in µg/g of fresh weight.

Protocol 2: Heterologous Expression and Purification of Recombinant Carotenoid Cleavage Dioxygenase 1 (CCD1)

Objective: To produce and purify recombinant CCD1 enzyme for in vitro activity assays.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the CCD1 gene with a purification tag (e.g., pGEX with GST tag or pET with His-tag)

  • LB broth and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, lysozyme)

  • Affinity chromatography resin (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA agarose for His-tags)

  • Wash buffer (e.g., Lysis buffer without lysozyme)

  • Elution buffer (e.g., Wash buffer with 10 mM reduced glutathione for GST-tags; Wash buffer with 250 mM imidazole for His-tags)

  • Dialysis tubing and buffer

  • SDS-PAGE equipment and reagents

  • Protein concentration assay kit (e.g., Bradford or BCA)

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar.

  • Expression:

    • Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 500 mL of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 4-16 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 20 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice or using a French press.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Purification:

    • Equilibrate the affinity resin with wash buffer.

    • Incubate the cleared lysate with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.

    • Pack the resin into a chromatography column.

    • Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

    • Elute the recombinant protein with elution buffer. Collect fractions.

  • Analysis and Dialysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the presence and purity of the recombinant CCD1.

    • Pool the fractions containing the purified protein.

    • Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) overnight at 4°C.

  • Concentration and Storage:

    • Determine the protein concentration using a standard protein assay.

    • Aliquot the purified enzyme and store at -80°C.

Protocol 3: In Vitro Assay of Carotenoid Cleavage Dioxygenase Activity

Objective: To determine the enzymatic activity of purified recombinant CCD1 on a carotenoid substrate (e.g., neoxanthin).

Materials:

  • Purified recombinant CCD1 enzyme

  • Carotenoid substrate (e.g., neoxanthin) dissolved in a suitable solvent (e.g., acetone or a detergent solution)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM FeSO4, 2 mM ascorbate)

  • Quenching solution (e.g., an equal volume of ethyl acetate or hexane)

  • Internal standard (for quantification)

  • GC-MS or HPLC system for product analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Reaction buffer

      • Purified CCD1 enzyme (e.g., 1-10 µg)

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate Reaction:

    • Add the carotenoid substrate to the reaction mixture to a final concentration of 10-50 µM. The substrate should be added in a small volume to minimize the final solvent concentration.

    • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes) in the dark.

  • Stop Reaction and Extract Products:

    • Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

    • Add an internal standard for quantitative analysis.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge at high speed for 5 minutes to separate the phases.

  • Sample Preparation for Analysis:

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for analysis.

  • Product Analysis:

    • Analyze the sample by GC-MS or HPLC to identify and quantify the cleavage products (e.g., grasshopper ketone).

    • Compare the retention times and mass spectra (for GC-MS) or retention times and UV-Vis spectra (for HPLC) with authentic standards.

  • Calculate Enzyme Activity:

    • Calculate the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

Protocol 4: Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of β-damascenone in a sample matrix (e.g., wine or a reaction mixture).

Materials:

  • Sample containing β-damascenone

  • Internal standard (e.g., d3-β-damascenone or a compound with similar chemical properties)

  • Extraction solvent (e.g., dichloromethane or a solid-phase microextraction (SPME) fiber)

  • Anhydrous sodium sulfate

  • GC-MS system

  • β-damascenone standard

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the liquid sample (e.g., 10 mL of wine), add a known amount of the internal standard.

    • Add an equal volume of dichloromethane and shake vigorously for 2 minutes.

    • Allow the phases to separate and collect the lower organic phase.

    • Repeat the extraction twice.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 100 µL) under a gentle stream of nitrogen.

  • Sample Preparation (SPME):

    • Place a known volume of the liquid sample in a headspace vial.

    • Add a known amount of the internal standard.

    • Expose the SPME fiber to the headspace of the sample for a defined time and temperature to allow for the adsorption of volatile compounds.

  • GC-MS Analysis:

    • Injector: Inject the concentrated extract (for liquid-liquid extraction) or desorb the SPME fiber in the GC inlet.

    • GC Conditions (Example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 5-10°C/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for β-damascenone (e.g., m/z 69, 91, 121, 190) and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing standard solutions of β-damascenone and the internal standard at different concentrations.

    • Calculate the ratio of the peak area of β-damascenone to the peak area of the internal standard in both the samples and the standards.

    • Determine the concentration of β-damascenone in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the this compound biosynthesis pathway and a typical experimental workflow for its study.

Damascenone_Biosynthesis Violaxanthin Violaxanthin NSY Neoxanthin Synthase Violaxanthin->NSY Neoxanthin Neoxanthin CCD Carotenoid Cleavage Dioxygenase (CCD) Neoxanthin->CCD Grasshopper_Ketone Grasshopper Ketone Reduction Reduction Grasshopper_Ketone->Reduction Allenic_Triol Allenic Triol This compound β-Damascenone Allenic_Triol->this compound Acid_Catalysis Acid-Catalyzed Rearrangement Allenic_Triol->Acid_Catalysis Acetylenic_Diol Acetylenic Diol Acetylenic_Diol->this compound NSY->Neoxanthin CCD->Grasshopper_Ketone Reduction->Allenic_Triol Acid_Catalysis->Acetylenic_Diol

Caption: The biosynthetic pathway of β-damascenone from violaxanthin.

Experimental_Workflow Sample Plant Material (e.g., Grapes) Extraction Carotenoid Extraction (Protocol 4.1) Sample->Extraction Purification HPLC Purification of Precursors Extraction->Purification In_Vitro_Assay In Vitro Cleavage Assay (Protocol 4.3) Purification->In_Vitro_Assay Acid_Hydrolysis Acid Hydrolysis of Intermediates Purification->Acid_Hydrolysis Enzyme_Expression Heterologous Expression of CCD1 (Protocol 4.2) Enzyme_Purification Purification of Recombinant CCD1 Enzyme_Expression->Enzyme_Purification Enzyme_Purification->In_Vitro_Assay Analysis GC-MS Analysis of This compound (Protocol 4.4) In_Vitro_Assay->Analysis Acid_Hydrolysis->Analysis Data Data Analysis and Quantification Analysis->Data

Caption: A generalized experimental workflow for studying this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthesis pathway has revealed a complex interplay of enzymatic and chemical reactions, starting from common plant carotenoids. Understanding this pathway is crucial for modulating the aroma profiles of various agricultural products and for exploring the potential applications of β-damascenone in other industries. This technical guide has provided a detailed overview of the biosynthetic steps, a compilation of relevant quantitative data, and comprehensive experimental protocols to aid researchers in this field. Further research is needed to fully characterize the kinetics and regulation of all the enzymes involved and to explore the full range of factors that influence the final yield of β-damascenone in different biological systems.

References

The Scent of Nature: A Technical Guide to the Discovery and Isolation of Beta-Damascenone in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-damascenone, a C13-norisoprenoid, is a pivotal volatile compound that contributes significantly to the characteristic aroma of a multitude of plants and their derived products, including roses, grapes, and tea. Despite its typically low concentrations, its remarkably low odor threshold makes it a key player in the sensory profile of numerous high-value commodities. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and quantification of beta-damascenone from plant matrices. Detailed experimental protocols for extraction, purification, and analysis are presented, alongside a comprehensive summary of its concentration in various plant species. Furthermore, this guide illustrates the biosynthetic pathway of beta-damascenone through a detailed signaling diagram, offering a valuable resource for researchers in the fields of natural product chemistry, flavor and fragrance science, and plant biochemistry.

Introduction: The Enigmatic Aroma of Beta-Damascenone

Beta-damascenone is a potent aroma compound belonging to the family of rose ketones.[1] First identified as a significant contributor to the fragrance of rose oil, its presence has since been confirmed in a wide array of plant materials, including grapes (and consequently, wine), tea, tomatoes, apples, and various berries.[2] The compound is not typically found in high concentrations in fresh plant tissues but is often formed from non-volatile precursors during processing, such as heating, fermentation, or enzymatic action.[2] These precursors are primarily glycosidically bound carotenoid degradation products.[3]

The biosynthesis of beta-damascenone is intrinsically linked to the carotenoid pathway, originating from the oxidative cleavage of carotenoids like neoxanthin.[4] This process can occur through both enzymatic and non-enzymatic routes, leading to the formation of this highly fragrant molecule. Its profound impact on the flavor and aroma of various foods and beverages has made its study a subject of intense research, aiming to understand and control its formation to enhance product quality.

Biosynthesis and Regulatory Pathway

The formation of beta-damascenone is a multi-step process initiated from the degradation of C40 carotenoids. The primary precursor is widely accepted to be neoxanthin, which undergoes oxidative cleavage. This process is regulated by a series of enzymes and environmental factors.

beta_damascenone_biosynthesis Carotenoids C40 Carotenoids (e.g., Neoxanthin, Violaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Oxidative Cleavage NCED 9-cis-epoxycarotenoid dioxygenase (NCED) Carotenoids->NCED Oxidative Cleavage Cleavage_Products Apocarotenoid Intermediates (e.g., Grasshopper Ketone) Reduction Enzymatic Reduction Cleavage_Products->Reduction Glycosylation Glycosylation Cleavage_Products->Glycosylation Rearrangement Acid-Catalyzed Rearrangement Reduction->Rearrangement beta_Damascenone β-Damascenone Rearrangement->beta_this compound Glycosidic_Precursors Glycosidic Precursors (Non-volatile) Glycosylation->Glycosidic_Precursors Hydrolysis Enzymatic/Acid Hydrolysis Glycosidic_Precursors->Hydrolysis Hydrolysis->beta_this compound Environmental_Factors Environmental Factors (Light, Temperature, Stress) Environmental_Factors->Carotenoids Environmental_Factors->CCD CCD->Cleavage_Products NCED->Cleavage_Products

Figure 1: Biosynthetic pathway of beta-damascenone from carotenoids.

Quantitative Data of Beta-Damascenone in Various Plants

The concentration of beta-damascenone varies significantly among different plant species and is influenced by factors such as cultivar, maturity, and processing methods. The following table summarizes the reported concentrations in several key plants and their products.

Plant/ProductConcentration RangeNotesReference(s)
Rose Oil
Rosa damascena~100 ppm (0.01%)A key marker for the quality of the essential oil.
0.14%Contributes significantly to the overall aroma despite low concentration.
Grapes & Wine
Grapes (general)µg/kg to ng/kgPresent as glycosidically bound precursors.
Red Wine1-2 µg/LTypically below the odor threshold.
White Wine5-10 µg/LOften at or above the odor threshold.
Tea
Tea LeavesVariableLevels increase during processing (withering, oxidation).
Black TeaVariableHigher concentrations compared to green tea.
Fruits & Juices
Apples4.6 ng/g (as liberated precursor)Found as multiple glycosidic precursors.
Orange Juice (Raw)0.15 µg/L
Orange Juice (Pasteurized)0.3 µg/LConcentration increases with heat treatment.
Orange Juice (NFC)0.122 - 0.281 µg/L
Orange Juice (FCOJ)0.117 - 0.445 µg/L
Orange Juice (RFC)0.221 - 0.690 µg/L
Alcoholic Beverages
Beer (Fresh)6 - 25 ng/g
Beer (Aged)up to 210 ng/gLevels increase significantly during aging.
Wort~450 ng/gHigh initial concentration before fermentation.
WhiskyRecommended use at ~200 ppm in flavorsAdds "cask-aged" character.
RumRecommended use at 300-500 ppm in flavorsEnhances complexity.
VodkaRecommended use at ~5 ppm in flavorsHas a mellowing effect.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of beta-damascenone and its precursors from various plant matrices.

Extraction and Isolation of Beta-Damascenone Precursors

The following workflow outlines the general steps for extracting and isolating the glycosidically bound precursors of beta-damascenone.

extraction_workflow Start Plant Material (e.g., Grape Skins, Apple Pomace) Homogenization Homogenization in Methanol/Water Start->Homogenization Solid_Phase_Extraction Solid-Phase Extraction (SPE) (Amberlite XAD-2 or C18) Homogenization->Solid_Phase_Extraction Elution Elution of Glycosides (Methanol) Solid_Phase_Extraction->Elution Flash_Chromatography Flash Chromatography (C18 Silica Gel) Elution->Flash_Chromatography Fraction_Collection Fraction Collection Flash_Chromatography->Fraction_Collection HPLC Preparative HPLC (C18 Column) Fraction_Collection->HPLC Isolated_Precursors Isolated Glycosidic Precursors HPLC->Isolated_Precursors Hydrolysis Enzymatic or Acid Hydrolysis Isolated_Precursors->Hydrolysis GC_MS_Analysis GC-MS Analysis of Liberated β-Damascenone Hydrolysis->GC_MS_Analysis

Figure 2: General workflow for the extraction and isolation of beta-damascenone precursors.

4.1.1. Protocol: Solid-Phase Extraction (SPE) of Glycosidic Precursors from Grapes

This protocol is adapted for the extraction of glycosidic precursors from grape juice or must.

  • Sample Preparation: Centrifuge grape juice/must to remove solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of deionized water.

  • Sample Loading: Pass 50-100 mL of the clarified grape juice/must through the conditioned C18 cartridge at a slow flow rate (approx. 2-3 mL/min).

  • Washing: Wash the cartridge with 20 mL of deionized water to remove sugars and other polar compounds.

  • Elution: Elute the glycosidically bound precursors with 10 mL of methanol.

  • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in a suitable buffer (e.g., citrate-phosphate buffer, pH 5.0) for subsequent enzymatic hydrolysis or in a solvent compatible with HPLC for further purification.

4.1.2. Protocol: Flash Chromatography for Precursor Purification

This protocol is a general guideline for purifying carotenoid degradation product precursors from a crude plant extract.

  • Column Preparation: Pack a flash chromatography column with C18-functionalized silica gel. Equilibrate the column with the initial mobile phase (e.g., 80:20 water:acetonitrile).

  • Sample Loading: Dissolve the concentrated extract from SPE in a minimal volume of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water. The specific gradient will depend on the polarity of the target precursors.

  • Fraction Collection: Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or analytical HPLC.

  • Analysis: Pool the fractions containing the precursors of interest, concentrate them, and proceed to hydrolysis or further purification by preparative HPLC.

Liberation of Beta-Damascenone from Precursors

4.2.1. Protocol: Enzymatic Hydrolysis of Glycosidic Precursors

  • Sample Preparation: Reconstitute the dried glycosidic extract in 5 mL of citrate-phosphate buffer (pH 5.0).

  • Enzyme Addition: Add a commercial enzyme preparation with β-glucosidase activity (e.g., Lallzyme Beta or Pectinol) to the reconstituted extract (e.g., 20 mg/L).

  • Incubation: Incubate the mixture at 40°C for 16-24 hours.

  • Extraction of Aglycones: After incubation, perform a liquid-liquid extraction of the liberated volatile compounds. Add an equal volume of dichloromethane or diethyl ether to the reaction mixture, vortex for 2 minutes, and centrifuge to separate the phases. Repeat the extraction three times.

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under a gentle stream of nitrogen to a final volume of approximately 100-200 µL for GC-MS analysis.

Analysis of Free Beta-Damascenone

4.3.1. Protocol: Headspace Solid-Phase Microextraction (HS-SPME) for Wine

  • Sample Preparation: Place 5 mL of wine into a 20 mL headspace vial. Add 1.5 g of NaCl to enhance the volatility of the analytes. Add an appropriate internal standard (e.g., deuterated β-damascenone).

  • Incubation: Equilibrate the vial at a constant temperature (e.g., 50-60°C) for 10-20 minutes with agitation.

  • Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) under continued agitation and heating.

  • Desorption and GC-MS Analysis: Desorb the fiber in the hot injection port of the gas chromatograph (e.g., at 250°C for 5-7 minutes) for analysis.

4.3.2. Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Gas Chromatograph (GC) System: Agilent 7890A or similar.

  • Column: HP-INNOWAX (polyethylene glycol), 30 m x 0.25 mm x 0.25 µm or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector: Splitless mode, 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40-50°C, hold for 2-5 minutes.

    • Ramp 1: Increase to 210-230°C at a rate of 2-5°C/min.

    • Final hold: 10-20 minutes.

  • Mass Spectrometer (MS) System: Agilent 5975C or similar.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Identification: Identification of β-damascenone is based on comparison of its retention time and mass spectrum with those of an authentic standard.

  • Quantification: Quantification is typically performed using an internal standard method and a calibration curve generated with a pure standard of β-damascenone. For enhanced selectivity and sensitivity, especially in complex matrices, GC-MS/MS can be employed, monitoring specific parent-daughter ion transitions.

Conclusion

The discovery and subsequent research into beta-damascenone have unveiled its critical role in the sensory perception of a wide variety of plant-based foods and beverages. Its formation from carotenoid precursors through a complex series of enzymatic and chemical reactions highlights the intricate biochemical pathways that contribute to the desirable flavors and aromas we experience. The methodologies for its isolation and quantification have evolved, with techniques such as SPE, flash chromatography, and HS-SPME-GC-MS providing the necessary sensitivity and selectivity to study this potent compound. This guide provides a comprehensive technical resource for researchers, enabling a deeper understanding and further exploration of beta-damascenone in the realms of plant science, food chemistry, and drug development. The detailed protocols and compiled quantitative data serve as a practical foundation for future investigations into this fascinating and impactful natural product.

References

Investigation of Damascenone precursors in different grape varieties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Investigation of Damascenone Precursors in Different Grape Varieties

Introduction

β-Damascenone is a C13-norisoprenoid ketone that serves as a pivotal aroma compound in a vast array of foods and beverages, most notably in wine.[1] Despite its typically low concentrations, often in the µg/L to ng/L range, its exceptionally low sensory perception threshold (approximately 2 ng/L in water) allows it to exert a significant influence on the final aroma profile, imparting desirable floral and fruity notes such as rose, honey, and exotic flowers.[1][2] In grapes (Vitis vinifera), β-damascenone does not accumulate in its free, volatile form. Instead, it exists as a pool of non-volatile, flavorless precursors, primarily in glycosidically bound forms.[3] The release of β-damascenone from these precursors occurs through chemical and enzymatic reactions during vinification and subsequent aging.[4] This guide provides a comprehensive overview of the biosynthesis of these precursors, a summary of their quantitative distribution across various grape cultivars, and detailed experimental protocols for their extraction, hydrolysis, and analysis.

Biosynthesis and Regulation of β-Damascenone Precursors

The formation of β-damascenone is a multi-step process that begins with the degradation of carotenoids, which are C40 tetraterpenoid pigments abundant in grapes.

The Carotenoid Degradation Pathway

The principal carotenoid precursor for β-damascenone is neoxanthin. The biosynthetic sequence involves enzymatic cleavage, reduction, and glycosylation within the grape berry, followed by acid-catalyzed rearrangement during winemaking or aging to yield the final volatile compound.

The key steps are:

  • Oxidative Cleavage: Carotenoid Cleavage Dioxygenases (CCDs) cleave the neoxanthin molecule to produce a C13 intermediate known as grasshopper ketone.

  • Enzymatic Reduction: The grasshopper ketone is then enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).

  • Glycosylation: This triol and other related intermediates, which possess hydroxyl groups, are subsequently glycosylated by UDP-glycotransferase (UGT) enzymes, rendering them non-volatile and water-soluble. These glycosides act as the stable, stored precursors in the grape.

  • Acid-Catalyzed Formation: During the low-pH conditions of winemaking and aging, these glycosidic precursors undergo hydrolysis and a cascade of acid-catalyzed dehydrations and rearrangements to finally form β-damascenone.

This compound Biosynthetic Pathway Biosynthetic Pathway of β-Damascenone cluster_grape In Grape Berry cluster_wine In Wine (Aging) Neoxanthin Neoxanthin (C40 Carotenoid) GK Grasshopper Ketone (C13) Neoxanthin->GK  CCD Enzyme   Triol Allenic Triol (Megastigmane) GK->Triol  Reduction   Glycosides Glycosidic Precursors (Non-volatile) Triol->Glycosides  Glycosylation   This compound β-Damascenone (Volatile Aroma) Glycosides->this compound  Acid Hydrolysis &  Rearrangement (Low pH)  

Figure 1. Proposed biosynthetic pathway of β-damascenone from neoxanthin.
Genetic Regulation

Recent research has begun to uncover the genetic regulation of this pathway. The transcription factor VviWRKY24 has been identified as a key positive regulator of β-damascenone accumulation in grape berries. It functions by directly upregulating the expression of VviNCED1, a crucial gene in the biosynthesis of abscisic acid (ABA). The resulting increase in ABA content subsequently induces the expression of VviCCD4b, a carotenoid cleavage dioxygenase responsible for the initial step in converting carotenoids into norisoprenoid precursors. This regulatory cascade enhances the metabolic flux towards β-damascenone synthesis.

Regulatory Pathway Regulatory Cascade for β-Damascenone Synthesis TF VviWRKY24 (Transcription Factor) NCED1 VviNCED1 Gene Expression TF->NCED1  Promotes ABA Abscisic Acid (ABA) Biosynthesis NCED1->ABA CCD4b VviCCD4b Gene Expression ABA->CCD4b  Induces Pathway β-Damascenone Precursor Synthesis CCD4b->Pathway

Figure 2. Genetic regulation of β-damascenone precursor synthesis.

Quantitative Data of this compound Precursors in Grape Varieties

The concentration of β-damascenone precursors varies significantly among different Vitis vinifera cultivars, and is also influenced by viticultural practices, climate, and berry maturity. Quantitative analysis typically measures the "potential" or "bound" β-damascenone, which is the amount released after subjecting a glycosidic extract to harsh hydrolysis. Data is often presented for the broader class of C13-norisoprenoids due to their common origin. The following table summarizes findings from various studies.

Grape VarietyFraction MeasuredConcentrationNotesSource
PedralBound C13-Norisoprenoids~350 µg/L (must)Highest concentration among five Spanish red cultivars studied.
Caíño RedondoBound C13-Norisoprenoids~100 µg/L (must)
SousónBound C13-Norisoprenoids~70 µg/L (must)
MencíaBound C13-Norisoprenoids~60 µg/L (must)
EspadeiroBound C13-Norisoprenoids~30 µg/L (must)Lowest concentration among five Spanish red cultivars studied.
French Red BlendsTotal Potential β-Damascenone~2 µg/L (wine)Average from various Merlot and Cabernet Sauvignon-based wines.
Cabernet SauvignonFree β-Damascenone~1 µg/L (wine)Average from various French red wines.
ChardonnayGlycosidically Bound FractionHigh levels of precursorsKnown to have significant precursor concentrations.
SyrahGlycosidically Bound FractionHigh levels of precursorsKnown to have significant precursor concentrations.

Note: Concentrations are highly variable. The data presented are for comparative purposes and reflect specific studies and conditions. Direct comparison can be challenging due to differences in analytical methods (e.g., must vs. wine, µg/L vs. µg/kg) and hydrolysis efficiency.

Experimental Protocols

The analysis of β-damascenone precursors involves three primary stages: extraction of the non-volatile glycosides from the grape matrix, hydrolysis to release the volatile aglycone (β-damascenone), and quantification of the released analyte, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Workflow General Analytical Workflow for this compound Precursors Start Grape Must (Centrifuged) SPE Solid-Phase Extraction (SPE) using C18 Cartridge Start->SPE Hydrolysis Hydrolysis (Acid or Enzymatic) SPE->Hydrolysis Wash Wash: Sugars, Acids, Phenols removed Elute Elute: Glycoside Fraction LLE Liquid-Liquid Extraction Hydrolysis->LLE Release Release of β-Damascenone GCMS GC-MS Analysis (Quantification) LLE->GCMS

Figure 3. Workflow for the analysis of glycosidically bound precursors.
Protocol: Extraction of Glycosidic Precursors via Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies described for isolating glycosides from grape must.

  • Sample Preparation:

    • Homogenize and centrifuge grape berries to obtain clear juice (must).

    • If using wine, dilute with deionized water to reduce the ethanol content to < 7% (v/v).

  • Cartridge Conditioning:

    • Use a 500 mg C18 SPE cartridge.

    • Flush the cartridge sequentially with 10 mL of dichloromethane (or ethyl acetate), followed by 10 mL of methanol, and finally 10 mL of deionized water (or a pH 5.0 buffer solution). Do not allow the sorbent to dry out between steps.

  • Sample Loading:

    • Pass a known volume (e.g., 75 mL) of the prepared grape must through the conditioned C18 cartridge at a slow, steady flow rate (approx. 2-3 mL/min).

  • Washing (Removal of Interferences):

    • Wash the cartridge with 20 mL of deionized water to elute polar compounds such as sugars, organic acids, and some phenolics. Discard this eluate.

  • Elution of Glycosides:

    • Elute the bound glycoside fraction from the cartridge using 10 mL of methanol or ethyl acetate.

    • Collect this fraction in a clean vial. This solution contains the this compound precursors.

  • Concentration:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Re-dissolve the dried extract in a small, precise volume (e.g., 100 µL) of a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.0) for subsequent hydrolysis.

Protocol: Hydrolysis of Precursors

The goal of hydrolysis is to cleave the sugar moiety from the aglycone, releasing β-damascenone for analysis.

Method A: Acid Hydrolysis This method is effective but can sometimes create artifacts or cause rearrangements.

  • Take the re-dissolved glycoside extract from step 3.1.

  • Adjust the pH to 3.0 using a solution of sulfuric acid.

  • Seal the vial tightly and incubate in a water bath or oven at 100°C for 1 hour.

  • Cool the sample rapidly in an ice bath before proceeding to extraction.

Method B: Enzymatic Hydrolysis This method is milder and considered more representative of the natural release process.

  • Take the re-dissolved glycoside extract (in pH 5.0 buffer) from step 3.1.

  • Add a commercial enzyme preparation with glycosidase activity (e.g., 10-15 mg of a pectinase/glycosidase mix).

  • Seal the vial and incubate at 40°C for 18-24 hours.

  • Proceed to extraction.

Protocol: Quantification by GC-MS
  • Extraction of Released Aglycones:

    • To the hydrolyzed sample, add a known amount of an internal standard (e.g., 4-nonanol or 3-hexadecanone).

    • Perform a liquid-liquid extraction by adding 2 mL of a solvent like dichloromethane, vortexing for 1 minute, and centrifuging to separate the layers.

    • Carefully collect the organic (bottom) layer. Repeat the extraction twice more and combine the organic phases.

    • Concentrate the combined extract to a final volume of ~200 µL under a gentle nitrogen stream.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Column: A polar capillary column, such as a DB-HeavyWAX or HP-INNOWAX (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: An example program is: hold at 50°C for 2 min, ramp at 10°C/min to 210°C, and hold for 40 min. This program must be optimized for the specific column and analytes of interest.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (to confirm identity) and selected ion monitoring (SIM) mode (for quantification). Key ions for β-damascenone include m/z 190, 175, 121, and 105.

    • Quantification: Create a calibration curve using authentic standards of β-damascenone and the internal standard. Calculate the concentration in the original sample based on the response factor relative to the internal standard.

Conclusion

The aromatic potential of a grape variety is significantly influenced by its reservoir of β-damascenone precursors. These non-volatile glycosides, derived from carotenoid degradation, vary in concentration across different cultivars. Understanding their biosynthetic pathways and having robust analytical protocols are essential for both fundamental research and practical applications in viticulture and oenology. The methodologies outlined in this guide—combining solid-phase extraction, controlled hydrolysis, and GC-MS analysis—provide a reliable framework for researchers to investigate and quantify these critical flavor determinants, ultimately enabling a more precise approach to managing and predicting wine aroma.

References

Characterization of the Physicochemical Properties of Beta-Damascenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-damascenone is a naturally occurring C13-norisoprenoid that significantly contributes to the characteristic aroma of a variety of natural products, including roses, grapes, and tobacco.[1] Beyond its importance in the fragrance and flavor industries, recent studies have highlighted its potential biological activities, making a thorough understanding of its physicochemical properties crucial for researchers in various scientific disciplines, including drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of beta-damascenone, detailed experimental protocols for their determination, and a visualization of its known biological signaling pathway.

Physicochemical Properties

A summary of the key physicochemical properties of beta-damascenone is presented in the tables below. These properties are essential for predicting its behavior in various systems, including its solubility, volatility, and potential for biological interactions.

Table 1: General and Physical Properties of Beta-Damascenone
PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O[2][3][4]
Molecular Weight 190.28 g/mol [2]
Appearance Pale yellow to yellow liquid
Odor Floral, fruity
Density 0.945-0.952 g/cm³ (at 20°C)
Refractive Index 1.508-1.514 (at 20°C)
Boiling Point 274-276 °C at 760 mmHg 116 °C at 13 Torr
Melting Point 2 °C
Flash Point >100 °C
Vapor Pressure 0.0064 mmHg at 20°C 3 Pa at 25°C
Table 2: Solubility and Partitioning Properties of Beta-Damascenone
PropertyValueReference(s)
Solubility in Water 12.48 mg/L at 25°C (estimated)
Solubility in Ethanol 1 mL in 10 mL of 95% alcohol
LogP (Octanol-Water Partition Coefficient) 3.4 - 4.042 (estimated)

Experimental Protocols

Accurate determination of the physicochemical properties of volatile compounds like beta-damascenone requires standardized experimental protocols. The following sections detail the methodologies for key characterization experiments.

Workflow for Physicochemical Characterization

The general workflow for characterizing a volatile compound such as beta-damascenone involves a series of analytical techniques to determine its identity, purity, and physical properties.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Physical Property Measurement cluster_3 Data Analysis & Reporting Prep Sample Acquisition & Purity Assessment (GC-MS) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Purified Sample FTIR FTIR Spectroscopy Prep->FTIR Purified Sample MS Mass Spectrometry (GC-MS) Prep->MS Purified Sample BP Boiling Point (Distillation/Thiele Tube) Prep->BP Purified Sample VP Vapor Pressure (Static/Dynamic Method) Prep->VP Purified Sample Sol Solubility (Spectrophotometry) Prep->Sol Purified Sample DA Data Compilation & Interpretation NMR->DA Experimental Data FTIR->DA Experimental Data MS->DA Experimental Data BP->DA Experimental Data VP->DA Experimental Data Sol->DA Experimental Data Report Technical Report DA->Report

Physicochemical characterization workflow.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (e.g., Bunsen burner or oil bath), and mineral oil.

  • Procedure:

    • A small amount of beta-damascenone is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube filled with mineral oil.

    • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Vapor Pressure Measurement (Static Method)

The static method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase in a closed system.

  • Apparatus: A thermostatically controlled vacuum-tight sample cell, a pressure measuring device (e.g., manometer), and a vacuum pump.

  • Procedure:

    • A small amount of beta-damascenone is placed in the sample cell.

    • The cell is evacuated to remove air and degas the sample.

    • The temperature of the cell is precisely controlled and allowed to reach equilibrium.

    • The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured. This procedure is repeated at different temperatures to obtain a vapor pressure curve.

Solubility Determination in Water and Ethanol

The solubility of beta-damascenone can be determined using spectrophotometric methods.

  • Apparatus: Spectrophotometer, volumetric flasks, analytical balance, and a constant temperature shaker.

  • Procedure:

    • Excess beta-damascenone is added to a known volume of the solvent (water or ethanol) in a sealed container.

    • The mixture is agitated in a constant temperature shaker until equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solute.

    • The concentration of beta-damascenone in the filtrate is determined using a spectrophotometer at a predetermined wavelength of maximum absorbance. A calibration curve prepared with known concentrations of beta-damascenone is used for quantification.

Spectral Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like beta-damascenone, the Attenuated Total Reflectance (ATR) technique is commonly used.

  • Procedure:

    • Ensure the ATR crystal is clean.

    • Place a small drop of beta-damascenone directly onto the ATR crystal.

    • Acquire the spectrum. The infrared beam passes through the crystal and interacts with the sample at the surface, generating an absorption spectrum.

GC-MS is a powerful technique for separating and identifying volatile compounds.

  • Procedure:

    • A small amount of beta-damascenone, typically diluted in a suitable solvent, is injected into the gas chromatograph.

    • The sample is vaporized and carried by an inert gas through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.

    • As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library.

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule.

  • Procedure:

    • A small amount of beta-damascenone is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube.

    • The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

    • The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the molecular structure.

Biological Signaling Pathway

Recent research has indicated that beta-damascenone possesses anti-inflammatory properties by inhibiting the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive releases NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA translocates to nucleus Damascenone beta-Damascenone This compound->IKK inhibits Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression binds & activates

Inhibition of NF-κB signaling by beta-damascenone.

The diagram illustrates that upon stimulation by an inflammatory signal, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Beta-damascenone has been shown to inhibit this pathway, likely by targeting the IKK complex, thereby preventing the activation of NF-κB and reducing the inflammatory response.

Conclusion

This technical guide has provided a detailed characterization of the physicochemical properties of beta-damascenone, along with standardized experimental protocols for their determination. The compiled data and methodologies offer a valuable resource for researchers working with this compound. Furthermore, the visualization of its interaction with the NF-κB signaling pathway underscores its potential as a bioactive molecule, warranting further investigation in the context of drug discovery and development. A thorough understanding of these fundamental properties is paramount for advancing research and unlocking the full potential of beta-damascenone.

References

The Enigmatic Aroma of the Rose: An In-depth Technical Guide to the Natural Occurrence and Formation of Damascenone in Essential Oils

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate world of β-damascenone, a C13-norisoprenoid that, despite its often minute concentrations, is a keystone in the aroma profile of numerous essential oils and a significant contributor to the fragrance of products derived from plants like roses, grapes, and tea. This document provides a comprehensive overview of its natural occurrence, biosynthetic pathways, and the analytical methodologies used for its study, with a focus on providing actionable data and protocols for the scientific community.

Natural Occurrence of β-Damascenone

β-Damascenone is a widely distributed aroma compound found in a variety of natural sources. Its presence is particularly notable in essential oils where it imparts a characteristic sweet, floral, and fruity aroma, often with tobacco or tea-like undertones. While it is a key component of rose oil, it is also found in numerous other essential oils and aromatic extracts. The concentration of β-damascenone can vary significantly depending on the plant species, geographical origin, cultivation practices, and processing methods.

Essential Oil/Plant MaterialTypical Concentration of β-DamascenoneReference(s)
Rose Oil (Rosa damascena)~100 ppm (0.01%) - 0.14%[1][2]
Grapes (Vitis vinifera)Trace amounts, significant precursor levels[3]
Tea (Camellia sinensis)Variable, formed during processing[4]
BeerTrace amounts (µg/L range)[5]
Orange Juice~0.15 - 0.3 µg/L
Vinasse (from liquor production)Detected as a volatile compound

Biosynthesis and Formation of β-Damascenone

The formation of β-damascenone is a complex process primarily resulting from the degradation of carotenoids, which are C40 tetraterpenoid pigments abundant in plants. The main precursor for β-damascenone is the xanthophyll neoxanthin . The formation can occur through both enzymatic and non-enzymatic pathways, often influenced by external factors such as heat, light, and acidic conditions.

The Carotenoid Degradation Pathway

The biosynthetic journey to β-damascenone begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), and proceeds through the methylerythritol 4-phosphate (MEP) pathway in plastids.

A simplified overview of the key biosynthetic steps is as follows:

  • Geranylgeranyl Pyrophosphate (GGPP) Synthesis: Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP) react to form GGPP.

  • Phytoene Synthesis: Two molecules of GGPP are condensed by the enzyme phytoene synthase (PSY) to produce phytoene.

  • Carotenoid Backbone Formation: A series of desaturation and isomerization reactions convert phytoene into lycopene.

  • Cyclization and Hydroxylation: Lycopene undergoes cyclization and subsequent hydroxylation reactions to form various xanthophylls, including zeaxanthin and violaxanthin.

  • Neoxanthin Synthesis: Violaxanthin is converted to neoxanthin by the enzyme neoxanthin synthase .

  • Enzymatic Cleavage of Neoxanthin: The pivotal step in β-damascenone formation is the oxidative cleavage of neoxanthin. This reaction is catalyzed by carotenoid cleavage dioxygenases (CCDs) , specifically enzymes from the CCD1 and CCD4 families. This cleavage results in the formation of a C13 intermediate known as the "grasshopper ketone" .

  • Transformation of Grasshopper Ketone: The grasshopper ketone undergoes a series of enzymatic reductions and non-enzymatic, acid-catalyzed rearrangements. An important intermediate in this process is an allenic triol .

  • Final Rearrangement to β-Damascenone: The allenic triol and other related precursors can then undergo acid-catalyzed dehydration and rearrangement to yield the final product, β-damascenone. This final conversion is often enhanced during processes such as fermentation, aging, or thermal processing.

Biosynthesis of beta-Damascenone IPP Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP GGPP Synthase Phytoene Phytoene GGPP->Phytoene Phytoene Synthase Lycopene Lycopene Phytoene->Lycopene Desaturases, Isomerases Xanthophylls Zeaxanthin, Violaxanthin Lycopene->Xanthophylls Cyclases, Hydroxylases Neoxanthin Neoxanthin Xanthophylls->Neoxanthin Neoxanthin Synthase GK Grasshopper Ketone (C13 Intermediate) Neoxanthin->GK CCD1 / CCD4 (Enzymatic Cleavage) AT Allenic Triol & other precursors GK->AT Enzymatic Reduction Damascenone β-Damascenone AT->this compound Acid-catalyzed rearrangement (Heat, Low pH)

Biosynthetic pathway of β-damascenone.

Experimental Protocols

Extraction of β-Damascenone and its Precursors from Essential Oils

Objective: To extract volatile compounds, including β-damascenone, and non-volatile precursors from essential oil samples for subsequent analysis.

Method 1: Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for the analysis of volatile compounds like free β-damascenone and is particularly useful for rapid screening.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

    • Heating block or water bath with magnetic stirring capabilities

    • Gas chromatograph-mass spectrometer (GC-MS)

  • Procedure:

    • Place a known amount of the essential oil sample (e.g., 10-100 µL) into a 20 mL headspace vial. For quantification, a precise volume or weight is necessary.

    • If analyzing a non-oil matrix (e.g., aqueous solution), add a known volume of the sample (e.g., 5 mL) and saturate with NaCl to enhance the release of volatiles.

    • Seal the vial tightly with the screw cap.

    • Place the vial in the heating block or water bath and equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant stirring.

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Method 2: Solvent Extraction for Precursor Analysis

This method is used to extract both free β-damascenone and its non-volatile, glycosidically bound precursors.

  • Materials:

    • Organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate)

    • Separatory funnel

    • Rotary evaporator

    • Solid-phase extraction (SPE) cartridges (e.g., C18)

    • Methanol, water (HPLC grade)

    • Tartrate buffer (pH 3.2)

    • Incubator or water bath

  • Procedure:

    • Liquid-Liquid Extraction:

      • Dilute a known amount of the essential oil in a suitable solvent (e.g., pentane) and extract with a polar solvent mixture (e.g., methanol/water) to separate the polar precursor fraction from the non-polar essential oil matrix.

    • Solid-Phase Extraction (SPE) for Precursor Isolation:

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the aqueous methanol extract onto the cartridge.

      • Wash the cartridge with water to remove sugars and other highly polar compounds.

      • Elute the glycosidic precursors with methanol or ethyl acetate.

    • Acid Hydrolysis of Precursors:

      • Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

      • Re-dissolve the residue in a known volume of tartrate buffer (pH 3.2).

      • Incubate the solution at an elevated temperature (e.g., 50°C) for a specified time (e.g., 2 hours) to induce acid-catalyzed hydrolysis of the precursors to release volatile aglycones, including β-damascenone.

    • Extraction of Liberated Aglycones:

      • After hydrolysis, extract the aqueous solution with an organic solvent (e.g., dichloromethane or diethyl ether).

      • Dry the organic extract over anhydrous sodium sulfate.

      • Concentrate the extract to a small volume before GC-MS analysis.

Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the concentration of β-damascenone in the prepared extracts.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).

    • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5MS, or a wax column like DB-WAX).

  • Typical GC-MS Parameters for β-Damascenone Analysis in Rose Oil:

    • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

    • Injector: Splitless or split injection at 250°C. For SPME, a dedicated heated injector is used.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 min.

      • Ramp: 15°C/min to 305°C.

      • Final hold: optional.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 40-350.

      • For GC-MS/MS (for higher selectivity):

        • Parent Ion: m/z 190 (molecular ion of β-damascenone).

        • Product Ions: Monitor characteristic fragment ions (e.g., m/z 175, 121, 69).

  • Quantification:

    • Prepare a series of standard solutions of authentic β-damascenone in a suitable solvent (e.g., chloroform or ethanol) at known concentrations.

    • Analyze the standards using the same GC-MS method to generate a calibration curve by plotting peak area against concentration.

    • Analyze the sample extracts.

    • Determine the concentration of β-damascenone in the samples by comparing their peak areas to the calibration curve. The use of an internal standard is recommended for improved accuracy.

Experimental_Workflow_this compound Sample Essential Oil Sample HS_SPME Headspace SPME (for Volatiles) Sample->HS_SPME Solvent_Ext Solvent Extraction & SPE (for Precursors) Sample->Solvent_Ext GCMS_Analysis GC-MS / GC-MS/MS Analysis HS_SPME->GCMS_Analysis Direct Desorption Hydrolysis Acid Hydrolysis (pH 3.2, 50°C) Solvent_Ext->Hydrolysis LLE Liquid-Liquid Extraction of Aglycones Hydrolysis->LLE LLE->GCMS_Analysis Injection of Extract Quantification Quantification using Calibration Curve GCMS_Analysis->Quantification

Workflow for this compound analysis.
Enzymatic Assay for Carotenoid Cleavage Dioxygenase (CCD) Activity

Objective: To determine the activity of CCD enzymes in plant extracts, which are responsible for the initial cleavage of carotenoid precursors.

  • Materials:

    • Plant tissue (e.g., rose petals).

    • Extraction buffer (e.g., Tris-HCl or phosphate buffer with protease inhibitors).

    • Recombinant CCD enzyme (optional, for positive control).

    • Carotenoid substrate (e.g., neoxanthin) dissolved in an organic solvent.

    • Reaction buffer (e.g., Bis-Tris buffer, pH 7.0).

    • Cofactors (e.g., FeSO4, ascorbate).

    • HPLC system with a C18 column and a UV-Vis or PDA detector.

  • Procedure:

    • Enzyme Extraction:

      • Homogenize fresh plant tissue in ice-cold extraction buffer.

      • Centrifuge the homogenate to pellet cell debris and obtain a crude protein extract (supernatant).

    • Enzyme Assay:

      • In a microcentrifuge tube, combine the reaction buffer, cofactors, and the carotenoid substrate.

      • Initiate the reaction by adding a known amount of the crude protein extract.

      • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time in the dark.

      • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

    • Product Analysis:

      • Separate the organic layer, evaporate to dryness, and re-dissolve in a suitable solvent for HPLC analysis.

      • Analyze the sample by HPLC to separate and quantify the cleavage products (e.g., grasshopper ketone) by monitoring at the appropriate wavelength.

      • Enzyme activity can be calculated based on the rate of product formation.

Conclusion

β-Damascenone is a fascinating and olfactorily potent molecule whose presence in essential oils is the result of a complex interplay of genetics, plant physiology, and processing conditions. Understanding its biosynthesis from carotenoid precursors and the factors that influence its formation is crucial for optimizing the quality of essential oils and other natural products. The experimental protocols outlined in this guide provide a framework for researchers to extract, identify, and quantify β-damascenone and its precursors, thereby enabling further exploration into the biochemistry and biotechnology of this important aroma compound. The continued study of β-damascenone holds promise for the development of novel flavor and fragrance ingredients and for enhancing the sensory properties of a wide range of consumer products.

References

Role of carotenoid degradation in Damascenone formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of Carotenoid Degradation in Damascenone Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

β-Damascenone is a C13-norisoprenoid compound of significant interest across the flavor, fragrance, and pharmaceutical industries due to its potent and pleasant rose-like aroma, detectable at exceptionally low concentrations. Its formation in natural products, particularly in fruits like grapes, is a complex process originating from the degradation of C40 carotenoids. This technical guide provides a comprehensive overview of the biochemical pathways, enzymatic and non-enzymatic reactions, and key intermediates involved in the transformation of carotenoids into β-damascenone. It details the pivotal role of Carotenoid Cleavage Dioxygenases (CCDs), subsequent enzymatic modifications, and acid-catalyzed rearrangements. Furthermore, this document consolidates quantitative data, outlines detailed experimental protocols for the extraction and analysis of both carotenoid precursors and this compound, and presents visual diagrams of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction: The Significance of β-Damascenone

β-Damascenone is one of the most impactful aroma compounds found in a vast array of foods and beverages, including wine, tea, tomatoes, and roses.[1] Its extremely low odor detection threshold makes it a major contributor to the sensory profile of these products, often imparting desirable floral and fruity notes.[1][2] The presence of this compound in processed materials is often a result of the chemical transformation of naturally occurring, non-volatile precursors derived from carotenoids.[2][3] Understanding the mechanisms of its formation is crucial for controlling and enhancing the aromatic quality of food products and for the biotechnological production of this high-value fragrance chemical.

Carotenoid Precursors for this compound Biosynthesis

The biosynthesis of C13-norisoprenoids like β-damascenone begins with the oxidative cleavage of C40 carotenoids. While several carotenoids can be degraded to form various aromatic compounds, the primary precursor for β-damascenone has been identified as neoxanthin . Other related xanthophylls, such as violaxanthin, also serve as precursors in the broader pathway leading to abscisic acid (ABA) and other norisoprenoids. The degradation process can be initiated by both enzymatic action and non-enzymatic factors like heat and acid.

The Biochemical Pathway of this compound Formation

The conversion of neoxanthin to β-damascenone is a multi-step process involving an initial enzymatic cleavage followed by a series of enzymatic and acid-catalyzed reactions.

Step 1: Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

The initial and rate-limiting step is the oxidative cleavage of the polyene chain of the carotenoid precursor. This reaction is catalyzed by a class of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).

  • Enzyme Class: Specifically, 9,10(9',10')-carotenoid cleavage dioxygenases cleave neoxanthin. In grapes, the expression of VviCCD4b has been shown to be induced by the plant hormone abscisic acid (ABA), linking stress responses and fruit ripening to norisoprenoid aroma formation.

  • Reaction: The CCD enzyme cleaves the C9-C10 double bond of neoxanthin.

  • Product: This cleavage results in the formation of a C13 intermediate known as grasshopper ketone .

Step 2: Formation of Non-Volatile Intermediates

Grasshopper ketone is not directly converted to this compound. It first undergoes further enzymatic transformations to form more stable, non-volatile precursors. These precursors can accumulate in the plant tissue, often as glycosides.

  • Enzymatic Reduction: Grasshopper ketone is enzymatically reduced to form an allenic triol (megastigma-6,7-dien-3,5,9-triol).

  • Glycosylation: These intermediates can be conjugated with sugars (e.g., glucose) to form glycoconjugates, which are water-soluble and non-volatile. These serve as a stable storage form of the aroma precursor.

Step 3: Acid-Catalyzed Conversion to β-Damascenone

The final release of the volatile β-damascenone from its non-volatile precursors is typically a non-enzymatic process driven by acid hydrolysis. This conversion can occur slowly during fruit ripening, or more rapidly during processing (e.g., heating) or aging (e.g., wine maturation), where acidic conditions prevail. The allenic triol can undergo acid-catalyzed rearrangement to form 3-hydroxy-β-damascone, which then dehydrates to yield β-damascenone.

Diagram of this compound Formation Pathway

Damascenone_Pathway Neoxanthin Neoxanthin (C40 Carotenoid) GK Grasshopper Ketone (C13) Neoxanthin->GK   Carotenoid Cleavage   Dioxygenase (CCD) AT Allenic Triol (Megastigma-6,7-dien-3,5,9-triol) GK->AT Enzymatic Reduction HD 3-Hydroxy-β-damascone AT->HD Acid-catalyzed Rearrangement Precursors Glycosylated & Acetylenic Precursors (Non-volatile) AT->Precursors Glycosylation / Rearrangement This compound β-Damascenone (C13 Norisoprenoid) HD->this compound Dehydration Precursors->HD Acid Hydrolysis (e.g., during aging)

Biochemical pathway from Neoxanthin to β-Damascenone.

Quantitative Data on this compound and Precursors

The concentration of β-damascenone can vary significantly depending on the matrix, processing, and aging conditions. The data below summarizes reported concentrations in wine, a well-studied system for this compound formation.

CompoundMatrixConcentration RangeMethodReference
Free β-DamascenoneFrench Red Wines~1 µg/LGC-MS
Total β-Damascenone (Free + Precursors)French Red Wines~2 µg/LGC-MS after hydrolysis
β-DamascenoneVarious Grape MustsLow or undetectableGC-MS
β-DamascenoneFermented WineSeveral parts per billion (ppb)GC-MS

Experimental Protocols

Accurate quantification of carotenoids and β-damascenone requires robust extraction and analytical procedures. The following sections provide detailed methodologies based on established protocols.

Protocol for Extraction and Quantification of Carotenoids from Plant Tissue

This protocol is designed for the extraction of carotenoids like neoxanthin and β-carotene from plant material (e.g., grape skins, leaves). All steps should be performed under dim light to prevent carotenoid degradation.

Materials:

  • Plant tissue (fresh or freeze-dried)

  • Liquid nitrogen

  • Acetone (HPLC grade), Hexane (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • HPLC system with a photodiode array (PDA) detector and a C30 column

Procedure:

  • Sample Homogenization: Weigh approximately 1-2 g of plant tissue and freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Solvent Extraction: Transfer the powder to a centrifuge tube. Add 10 mL of a cold acetone/hexane mixture (e.g., 1:1 v/v) containing 0.1% BHT as an antioxidant. Vortex vigorously for 2 minutes.

  • Phase Separation: Add 5 mL of 10% NaCl solution in water to the tube to facilitate phase separation. Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Collection of Organic Layer: Carefully collect the upper organic (hexane) layer containing the carotenoids and transfer it to a new tube.

  • Re-extraction: Repeat the extraction (steps 2-4) on the remaining pellet two more times to ensure complete recovery. Pool all organic extracts.

  • Drying and Concentration: Pass the pooled extract through a small column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at <35°C.

  • Reconstitution and Analysis: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase for HPLC). Filter the sample through a 0.22 µm filter before injection into the HPLC-PDA system.

  • HPLC-PDA Analysis:

    • Column: C30 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used.

    • Detection: Monitor at 450 nm for most carotenoids. Identification is based on retention time and UV-Vis spectral characteristics compared to authentic standards.

Workflow for Carotenoid Analysis

Carotenoid_Workflow start Start: Plant Sample homogenize Homogenize in Liquid Nitrogen start->homogenize extract Extract with Acetone/Hexane + BHT homogenize->extract centrifuge Centrifuge for Phase Separation extract->centrifuge collect Collect Upper Organic Layer centrifuge->collect repeat Repeat Extraction 2x Pool Extracts collect->repeat dry Dry with Na2SO4 repeat->dry Complete evaporate Evaporate Solvent (N2 Stream) dry->evaporate reconstitute Reconstitute in Known Volume evaporate->reconstitute analyze Analyze via HPLC-PDA (C30) reconstitute->analyze end End: Quantified Data analyze->end

Experimental workflow for carotenoid extraction and analysis.
Protocol for Analysis of β-Damascenone by GC-MS

This protocol outlines a general method for the analysis of volatile compounds like β-damascenone, often using headspace solid-phase microextraction (HS-SPME) for sample preparation.

Materials:

  • Sample matrix (e.g., wine, fruit juice)

  • Saturated NaCl solution

  • Internal standard (e.g., deuterated this compound or other appropriate standard)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the volatility of the analytes.

  • Internal Standard: Spike the sample with a known concentration of the internal standard.

  • HS-SPME Extraction: Equilibrate the vial at a controlled temperature (e.g., 40°C) for 15 minutes with agitation. Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Desorption: Immediately transfer the SPME fiber to the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes.

    • Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, DB-WAX) suitable for aroma compounds. A typical temperature program would start at 40°C and ramp up to ~240°C.

    • Detection: Use the mass spectrometer in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for sensitive quantification using characteristic ions of β-damascenone (e.g., m/z 190, 121, 93).

  • Quantification: Calculate the concentration of β-damascenone based on the peak area ratio relative to the internal standard and a previously established calibration curve.

Conclusion and Future Perspectives

The formation of β-damascenone is a sophisticated process that bridges primary carotenoid metabolism with the generation of potent aroma compounds. The pathway, initiated by the enzymatic cleavage of neoxanthin by CCDs and culminating in acid-catalyzed rearrangements of stable intermediates, highlights multiple points of regulation. These include the genetic control of CCD expression, which is influenced by phytohormones like ABA, and the impact of environmental and processing conditions such as temperature and pH.

For researchers and industry professionals, a thorough understanding of this pathway is paramount. Future research should focus on the detailed characterization of the reductase enzymes involved in modifying grasshopper ketone and the glycosyltransferases that form the stable precursor pool. Elucidating the precise regulatory networks that control CCD gene expression in response to abiotic stress and developmental cues could provide novel strategies for enhancing the flavor profiles of crops and beverages. Furthermore, applying metabolic engineering and synthetic biology approaches to reconstruct the this compound pathway in microbial hosts holds significant promise for the sustainable and scalable production of this valuable natural compound.

References

A Historical Perspective on the Discovery of Rose Ketones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery of rose ketones, a pivotal class of fragrance molecules that revolutionized the perfume industry and continue to be of significant interest in various scientific fields. The document details the key scientific breakthroughs, the analytical techniques of the eras, and the brilliant minds behind these discoveries. It further presents quantitative data, experimental methodologies, and visual representations of relevant biological and chemical pathways to offer a thorough understanding of this important class of compounds.

The Dawn of Synthetic Violets: The Discovery of Ionones

The story of rose ketones begins not with roses, but with violets. The quest for a synthetic substitute for the costly natural violet oil led to the first major breakthrough in this chemical family. In 1893, German chemists Ferdinand Tiemann and Paul Krüger achieved the first synthesis of ionones.[1] Their work involved the condensation of citral with acetone, followed by a cyclization reaction.[1][2][3] This discovery was a landmark in fragrance chemistry, providing perfumers with a cost-effective way to impart a violet note to their creations.

Unraveling the Scent of the Rose: The Quest for Damascenone

While ionones were known to be present in rose oil, the true character of the rose's fragrance remained elusive for many decades. In the 1960s, a concerted effort was made to identify the key components responsible for the characteristic aroma of Bulgarian rose oil (Rosa damascena). This research was spearheaded by luminaries in the field of natural product chemistry, including Leopold Ružička and his team at ETH Zurich, in collaboration with the fragrance and flavor company Firmenich.[4]

Dr. Ervin Kováts, a member of Ružička's group, meticulously fractionated Bulgarian rose oil, identifying a vast number of its constituents. However, it was the isolation and identification of a minute, yet intensely fragrant, component that would prove to be the most significant finding. In 1970, Edouard Demole and Dominique Berthet, working at Firmenich, successfully elucidated the structure of this compound, which they named β-damascenone . This discovery was a monumental achievement, as β-damascenone, despite its low concentration, was found to be a major contributor to the characteristic scent of rose oil.

Quantitative Data on Rose Ketones

The significance of rose ketones lies in their remarkably low odor thresholds and their varying concentrations in natural sources. The following tables summarize key quantitative data for the most prominent rose ketones.

Rose Ketone Typical Concentration in Rosa damascena Oil (%) Reference(s)
β-Ionone0.03
β-Damascenone0.14
α-Damascone-
β-Damascone0.05 (in absolute)
Rose Ketone Odor Threshold (ppb in water) Reference(s)
α-Damascone1.5 - 100
β-Damascone-
β-Damascenone0.002

Experimental Protocols: A Glimpse into the Past

The isolation and structural elucidation of this compound in the 1960s relied on the analytical techniques of the time, which, though less sophisticated than today's methods, were masterfully employed by the chemists of that era.

Isolation of β-Damascenone from Rose Oil (Hypothetical Reconstruction based on 1960s Techniques)

The following protocol is a reconstruction of the likely steps taken to isolate β-damascenone, based on the common practices in natural product chemistry during the 1960s.

  • Extraction: The essential oil was typically obtained by steam distillation of Rosa damascena petals.

  • Fractional Distillation: The crude rose oil would be subjected to fractional distillation under reduced pressure to separate components based on their boiling points.

  • Column Chromatography: The fractions with the most intense rose aroma would then be further purified using column chromatography. Silica gel or alumina would have been common stationary phases, and a gradient of solvents with increasing polarity (e.g., hexane, ether, ethyl acetate) would be used for elution.

  • Thin-Layer Chromatography (TLC): TLC would be used to monitor the separation and identify the fractions containing the target compound.

  • Preparative Gas Chromatography (GC): For the final purification of the volatile this compound, preparative gas chromatography would have been a powerful tool, allowing for the isolation of milligram quantities of the pure compound.

Structure Elucidation of β-Damascenone (Hypothetical Reconstruction based on 1960s Techniques)

Once a pure sample was obtained, its structure was determined using the following spectroscopic methods, which were becoming increasingly powerful in the 1960s:

  • Mass Spectrometry (MS): Mass spectrometry would provide the molecular weight and fragmentation pattern of the molecule, offering crucial clues about its structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present, such as the ketone and the double bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) spectroscopy, a rapidly developing technique at the time, would provide information about the number and types of protons in the molecule and their connectivity. Carbon-13 NMR (¹³C NMR) was still in its infancy but might have been used in later stages.

  • Chemical Degradation and Synthesis: To confirm the proposed structure, classical methods of chemical degradation and total synthesis would have been employed. The synthesis of the proposed structure and comparison of its properties with the natural product would provide the ultimate proof.

Visualizing the Pathways

Olfactory Signaling Pathway for Rose Ketones

The perception of rose ketones, like other odorants, is initiated by their interaction with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). While the specific receptors for all rose ketones are not yet fully elucidated, the receptor for β-ionone has been identified as OR5A1. The general signaling cascade is depicted below.

olfactory_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Odorant Rose Ketone (e.g., β-Ionone) OR Olfactory Receptor (e.g., OR5A1) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_channel Ion Channel (CNG Channel) cAMP->Ion_channel Opens Ca_ion Ion_channel->Ca_ion Influx Na_ion Ion_channel->Na_ion Influx Depolarization Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction pathway for rose ketones.

Experimental Workflow for the Synthesis of β-Damascenone

The following diagram illustrates a representative synthetic route to β-damascenone, showcasing the key chemical transformations involved. This particular synthesis starts from β-ionone.

damascenone_synthesis cluster_synthesis Synthesis of β-Damascenone Start β-Ionone Step1 Reaction with Hydroxylamine Hydrochloride Start->Step1 Intermediate1 β-Ionone Oxime Step1->Intermediate1 Step2 Reaction with Halogen and Metal Salts Intermediate1->Step2 Intermediate2 β-Ionone Isoxazole Derivative Step2->Intermediate2 Step3 Reduction with Sodium Intermediate2->Step3 Intermediate3 β-Dihydrothis compound Step3->Intermediate3 Step4 Oxidative Halogenation and Elimination Intermediate3->Step4 End β-Damascenone Step4->End

Caption: A synthetic pathway to β-damascenone from β-ionone.

Conclusion

The discovery of rose ketones, from the serendipitous synthesis of ionones to the meticulous isolation of this compound, stands as a testament to the power of chemical exploration. These compounds not only transformed the world of perfumery but also deepened our understanding of the complex chemistry of natural fragrances. The historical journey of their discovery, rooted in the analytical techniques of the time, provides a valuable perspective for modern researchers. The ongoing investigation into their biosynthesis, olfactory perception, and potential applications in various fields ensures that the story of rose ketones is far from over.

References

Methodological & Application

Application Note: Quantification of β-Damascenone in Wine using GC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Damascenone is a C13-norisoprenoid compound that significantly influences the aromatic profile of wine, even at very low concentrations.[1] It imparts desirable floral and fruity notes, often described as rose, cooked apple, and honey.[1] The concentration of β-damascenone in wine is typically in the range of 1-2 µg/L for red wines and 5-10 µg/L for white wines.[1] Given its low sensory perception threshold, accurate quantification is crucial for winemakers to monitor and control wine quality.

The analysis of β-damascenone in a complex matrix like wine presents analytical challenges due to its low concentration and potential interferences from other volatile compounds. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) offers a highly selective and sensitive method for the quantification of β-damascenone. This application note provides a detailed protocol for the quantification of β-damascenone in wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS/MS analysis.

Principle of the Method

Volatile compounds from the wine sample, including β-damascenone, are extracted and concentrated from the headspace using a Solid-Phase Microextraction (SPME) fiber. The fiber is then introduced into the hot injector of a gas chromatograph (GC), where the analytes are desorbed and separated on a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer. In tandem mass spectrometry (MS/MS) mode, a specific precursor ion of β-damascenone is selected, fragmented, and a specific product ion is monitored for quantification, providing high selectivity and reducing matrix interference.

GCMSMS_Principle cluster_GC Gas Chromatograph cluster_MS Tandem Mass Spectrometer Injector Injector (Desorption) Column GC Column (Separation) Injector->Column IonSource Ion Source (Ionization) Column->IonSource Q1 Quadrupole 1 (Precursor Ion Selection) IonSource->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 Precursor Ion (m/z 190) Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Product Ion (e.g., m/z 121) Data Data Acquisition & Quantification Detector->Data Sample Wine Sample with β-Damascenone SPME SPME Fiber (Extraction) Sample->SPME Headspace Extraction SPME->Injector Desorption

Figure 1: Principle of HS-SPME-GC-MS/MS for β-Damascenone Analysis.

Experimental Protocols

Reagents and Materials
  • β-Damascenone standard: Analytical grade.

  • Internal Standard (IS): 2-octanol or a deuterated analog of β-damascenone.

  • Solvents: Ethanol (absolute), Dichloromethane (for cleaning), Ultrapure water.

  • Salts: Sodium chloride (NaCl), analytical grade.

  • SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 2 cm, 50/30 µm film thickness.

  • Vials: 10 mL or 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Other: Volumetric flasks, pipettes, magnetic stirrer, and stir bars.

Standard and Sample Preparation

2.1. Standard Stock Solutions

  • β-Damascenone Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of β-damascenone standard and dissolve it in a small volume of ethanol. Bring to final volume with ethanol in a volumetric flask.

  • Internal Standard Stock Solution (e.g., 1 g/L): Prepare a stock solution of 2-octanol in ethanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution in a model wine solution (e.g., 12% v/v ethanol in ultrapure water, adjusted to pH 3.5 with tartaric acid) to create a calibration curve.

2.2. Wine Sample Preparation

  • If the wine contains solids, centrifuge a portion of the sample.

  • Place 3 mL of the wine sample (or supernatant) into a 10 mL headspace vial.[2]

  • Add 0.5 g of NaCl to the vial to increase the volatility of the analytes.[2]

  • Add a precise volume of the internal standard working solution (e.g., 10 µL of a 10 mg/L solution).

  • Immediately seal the vial with the screw cap.

HS-SPME Procedure
  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically in the GC injector at a high temperature).

  • Incubation and Extraction:

    • Place the sealed vial in a heating agitator.

    • Incubate the sample at 50°C for 10 minutes with agitation (e.g., 500 rpm).

    • Expose the conditioned SPME fiber to the headspace of the vial for 50 minutes at 50°C with continued agitation.

  • Desorption:

    • After extraction, retract the fiber and immediately introduce it into the GC injector.

    • Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.

GC-MS/MS Parameters

The following table outlines a typical set of parameters for the GC-MS/MS analysis. These may need to be optimized for your specific instrumentation.

Parameter Setting
Gas Chromatograph
ColumnDB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.2 mL/min
Injector Temperature250°C
Injection ModeSplitless, 5 min
Oven ProgramInitial 50°C for 1 min, ramp at 3°C/min to 180°C, then ramp at 20°C/min to 230°C and hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temp.280°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
β-Damascenone Precursorm/z 190
β-Damascenone Product 1m/z 121 (Quantifier)
β-Damascenone Product 2m/z 69 (Qualifier)
Collision EnergyOptimize for the specific instrument, typically in the range of 10-20 eV.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the ratio of the peak area of the β-damascenone quantifier ion to the peak area of the internal standard against the concentration of the standards. The concentration of β-damascenone in the wine samples is then determined from this curve.

Method Validation Data

The following table summarizes typical validation parameters for the quantification of β-damascenone in wine using GC-MS/MS.

Parameter Result
Linearity Range (µg/L)0.1 - 50
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD) (µg/L)0.01
Limit of Quantification (LOQ) (µg/L)0.03
Recovery (%)95 - 105
Precision (RSD %)< 10

Note: These values are representative and should be determined for each laboratory and instrument.

Workflow Diagram

The entire analytical process from sample receipt to final data analysis is depicted in the following workflow diagram.

Workflow Sample Wine Sample Prep Sample Preparation: - 3 mL Wine - Add 0.5g NaCl - Add Internal Standard Sample->Prep HSSPME HS-SPME Extraction: - Incubate at 50°C - Expose DVB/CAR/PDMS fiber Prep->HSSPME GCMSMS GC-MS/MS Analysis: - Desorb at 250°C - GC Separation - MS/MS Detection (MRM) HSSPME->GCMSMS DataProcessing Data Processing: - Peak Integration - Calibration Curve GCMSMS->DataProcessing Quantification Quantification: - Calculate β-Damascenone  Concentration DataProcessing->Quantification Report Report Results Quantification->Report

Figure 2: Experimental Workflow for β-Damascenone Quantification.

Conclusion

The described HS-SPME-GC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of β-damascenone in wine. The minimal sample preparation and high specificity of the MS/MS detection make this method suitable for routine analysis in quality control laboratories and for research purposes in oenology. Accurate quantification of β-damascenone can provide valuable insights into the aromatic potential of grapes and the impact of viticultural and winemaking practices on the final aroma profile of the wine.

References

Application Note: Analysis of β-Damascenone in Beverages using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of β-damascenone in various beverages, including wine, juice, and beer, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). β-damascenone is a C13-norisoprenoid that contributes significantly to the floral and fruity aroma of many beverages.[1] Its low odor threshold makes its accurate quantification crucial for flavor profile analysis and quality control.[2] This document outlines the necessary materials, sample preparation, SPME procedure, and GC-MS conditions. Additionally, it summarizes quantitative data from various studies to provide a reference for method performance.

Introduction

β-damascenone is a key aroma compound found in a wide range of beverages, imparting desirable notes of rose, cooked apple, and honey.[3] It is formed from the degradation of carotenoids present in the raw materials, such as grapes.[3] The concentration of β-damascenone can be influenced by factors like raw material quality, processing techniques, and aging conditions.[4] Therefore, a reliable and sensitive analytical method is essential for its monitoring.

HS-SPME is a solvent-free, simple, and sensitive sample preparation technique ideal for the extraction of volatile and semi-volatile compounds from complex matrices like beverages. This method involves the partitioning of analytes from the sample's headspace onto a coated fiber, followed by thermal desorption into the GC-MS system for separation and detection.

Experimental Protocols

This section details the generalized and specific protocols for the analysis of β-damascenone in wine, orange juice, and beer using HS-SPME-GC-MS.

Materials and Reagents
  • Samples: Wine, orange juice, beer

  • Standards: β-damascenone certified standard

  • Internal Standard: Deuterated β-damascenone or a suitable compound not present in the sample

  • Salt: Sodium Chloride (NaCl), analytical grade

  • Vials: 20 mL or 10 mL headspace vials with PTFE/silicone septa

  • SPME Fibers:

    • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm

    • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) 65 µm

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector (GC-MS) and an SPME autosampler or manual holder.

General Sample Preparation
  • For alcoholic beverages like beer, degas the sample using an ultrasonic bath to remove carbon dioxide.

  • Pipette a specific volume of the beverage (e.g., 5-10 mL) into a headspace vial.

  • Add a precise amount of internal standard solution.

  • To increase the volatility of β-damascenone, add a measured amount of NaCl (e.g., 1-3 g) to the vial.

  • Immediately seal the vial with the cap and septum.

HS-SPME Procedure

The following table outlines optimized HS-SPME conditions for different beverages based on literature.

ParameterWineOrange JuiceBeer
SPME Fiber DVB/CAR/PDMS or PDMS/DVBDVB/PDMS 65 µm or DVB/CAR/PDMS 50/30 µmPDMS 100 µm
Sample Volume 5 - 10 mL-5 mL
Salt Addition 1 - 3 g NaCl-2 g NaCl
Equilibration Time 5 - 10 min-10 min
Extraction Temp. 40 - 60 °C50 °C50 °C
Extraction Time 30 - 60 min30 min20 - 45 min
Agitation RecommendedRecommendedRecommended
GC-MS Analysis
  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated GC injection port for thermal desorption of the analytes.

  • GC Conditions (Typical):

    • Injector Temperature: 240 - 250 °C

    • Desorption Time: 5 min

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Program:

      • Initial temperature: 40 °C, hold for 1-2 min

      • Ramp: 5 °C/min to 230-250 °C

      • Hold: 5 min at final temperature

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-350

    • Data Acquisition: Full scan and/or Selected Ion Monitoring (SIM) for higher sensitivity. For β-damascenone, the target ion is often m/z 190.

Data Presentation

The following tables summarize the quantitative data for β-damascenone analysis in various beverages.

Table 1: Method Performance for β-Damascenone Analysis
BeverageMethodLinearity (Range)LOD (µg/L)LOQ (µg/L)Recovery (%)RSD (%)
Wine HS-SPME-GC-MSNot specified<0.03Not specifiedNot specifiedNot specified
Orange Juice HS-SPME-GC-MS0.5 - 2 µg/L (Standard Addition)Not specifiedNot specifiedNot specified1 - 15
Beer Steam Distillation-SPE-HPLCNot specifiedNot specifiedNot specified~803

Note: Data for a complete validation of SPME-GC-MS for β-damascenone, including LOD, LOQ, and recovery, is not consistently available across all beverage types in the reviewed literature. The data for beer was obtained using a different extraction method but is included for reference.

Table 2: Reported Concentrations of β-Damascenone in Beverages
BeverageConcentration Range (µg/L)
Red Wine 0.03 - 10.3
White Wine 5 - 10
Not From Concentrate Orange Juice 0.122 - 0.281
Frozen Concentrated Orange Juice 0.117 - 0.445
Reconstituted Orange Juice 0.221 - 0.690
Beer (Fresh) 0.006 - 0.025
Beer (Aged) up to 0.210

Visualizations

Experimental Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis Sample Beverage Sample (e.g., Wine, Juice, Beer) Vial Transfer to 20 mL Vial Sample->Vial IS Add Internal Standard Vial->IS Salt Add NaCl (optional) IS->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate & Heat (e.g., 50°C) Seal->Equilibrate Place in Autosampler/ Heating Block Expose Expose SPME Fiber to Headspace Equilibrate->Expose Extract Extract Volatiles (e.g., 30 min) Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM/Scan) Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

Caption: Workflow for β-damascenone analysis in beverages using HS-SPME-GC-MS.

Conclusion

The HS-SPME-GC-MS method is a highly effective and efficient technique for the quantification of β-damascenone in a variety of beverages. The method offers high sensitivity and reproducibility, with the added benefits of being solvent-free and easily automated. The choice of SPME fiber and the optimization of extraction parameters such as time and temperature are critical for achieving accurate and reliable results. This application note provides a comprehensive guide for researchers and scientists to implement this method for quality control and flavor analysis in the beverage industry.

References

Monitoring Damascenone Evolution During Wine Aging and Fermentation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Beta-damascenone is a C13-norisoprenoid that significantly influences the aromatic profile of wine, imparting desirable floral and fruity notes such as rose, honey, and stewed apple.[1][2][3] Despite its typically low concentrations, its very low odor threshold makes it a key contributor to the overall bouquet of many wines.[4][5] The concentration of β-damascenone is not static; it evolves throughout the winemaking process, from fermentation to aging, through the transformation of non-volatile precursors present in the grapes. Understanding and monitoring this evolution is critical for winemakers aiming to control and optimize the sensory characteristics of their final product.

These application notes provide researchers, scientists, and wine industry professionals with detailed protocols and methodologies for the monitoring of β-damascenone evolution during wine fermentation and aging.

Chemical Evolution of Damascenone

The formation of β-damascenone in wine is a complex process originating from the degradation of carotenoids, particularly neoxanthin, in grapes. These carotenoids are broken down into various precursors, which are then transformed into β-damascenone through both chemical and enzymatic reactions during fermentation and aging.

The primary pathway involves the acid-catalyzed hydrolysis of glycosidically bound precursors. During fermentation, yeast activity can also contribute to the release of this compound from its precursors. The concentration of β-damascenone generally increases during fermentation and can continue to rise during barrel and bottle aging as the precursors slowly hydrolyze in the acidic wine environment.

Below is a simplified representation of the formation pathway of β-damascenone from its carotenoid precursor, neoxanthin.

Damascenone_Formation_Pathway Neoxanthin Neoxanthin (Carotenoid in Grapes) Degradation Oxidative Cleavage & Enzymatic Reactions Neoxanthin->Degradation Precursors Glycosidic Precursors (e.g., Megastigmane Glycosides) Degradation->Precursors Hydrolysis Acid Hydrolysis (Aging) & Enzymatic Hydrolysis (Yeast) Precursors->Hydrolysis This compound β-Damascenone (Aroma Compound) Hydrolysis->this compound

Simplified pathway of β-damascenone formation.

Quantitative Data on this compound Evolution

The concentration of β-damascenone can vary significantly depending on the grape variety, viticultural practices, winemaking techniques, and aging conditions. The following tables summarize typical concentration ranges and changes observed during fermentation and aging.

Table 1: Typical Concentrations of β-Damascenone in Wine

Wine TypeTypical Concentration Range (µg/L)Reference(s)
Red Wines0.03 - 4.3
White Wines5 - 10

Table 2: Evolution of β-Damascenone During Fermentation

Grape VarietyInitial Must Concentration (µg/L)Post-Fermentation Concentration (µg/L)Reference(s)
RieslingLow / UndetectableSeveral parts per billion
ChardonnayLow / UndetectableSeveral parts per billion
Sauvignon blancLow / UndetectableSeveral parts per billion
ShirazLow / UndetectableSeveral parts per billion
GrenacheLow / UndetectableSeveral parts per billion
Pinot noirLow / UndetectableSeveral parts per billion

Table 3: Evolution of β-Damascenone During Aging

Wine TypeAging PeriodChange in ConcentrationReference(s)
Red WinesBarrel AgingFurther Increase
Corvina & CorvinoneUp to 36 monthsGradual Increase
Port Wine (accelerated aging)87 hours at 60°CSignificant Increase

Experimental Protocols

Accurate monitoring of β-damascenone requires sensitive analytical techniques due to its low concentration in wine. The most common methods involve gas chromatography coupled with mass spectrometry (GC-MS).

Protocol 1: Quantification of β-Damascenone using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS

This protocol is a widely used, solvent-free method for the extraction and analysis of volatile compounds in wine.

1. Materials and Reagents:

  • Wine sample
  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
  • Sodium chloride (NaCl), analytical grade
  • β-Damascenone analytical standard
  • Internal standard (e.g., 2-octanol or deuterated this compound)
  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
  • GC-MS system

2. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.
  • Add an appropriate amount of internal standard.
  • Add 3 g of NaCl to the vial to increase the ionic strength and enhance the release of volatile compounds.
  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 40°C).
  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).
  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with continuous agitation.
  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Inject the SPME fiber into the GC inlet for thermal desorption of the analytes.
  • Use a suitable capillary column (e.g., DB-WAX or DB-5ms).
  • Set the GC oven temperature program to achieve good separation of the target compounds.
  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of β-damascenone and the internal standard.

5. Quantification:

  • Prepare a calibration curve using standard solutions of β-damascenone in a model wine solution.
  • Calculate the concentration of β-damascenone in the wine sample by comparing its peak area ratio to the internal standard with the calibration curve.

Below is a diagram illustrating the general workflow for this experimental protocol.

Experimental_Workflow Start Start: Wine Sample SamplePrep Sample Preparation (Vial, IS, NaCl) Start->SamplePrep HSSPME HS-SPME Extraction (Equilibration & Adsorption) SamplePrep->HSSPME GCMS GC-MS Analysis (Desorption, Separation, Detection) HSSPME->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis End End: this compound Concentration DataAnalysis->End

References

Application Notes and Protocols: Damascenone as a Flavor Compound in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of β-damascenone, a potent aroma compound, in various food matrices. This document outlines its sensory properties, typical concentrations, and analytical methodologies for its quantification. Detailed experimental protocols and visual workflows are included to facilitate its application in research and product development.

Introduction to Damascenone

β-damascenone is a C13-norisoprenoid, a class of compounds derived from the degradation of carotenoids.[1] It is a significant contributor to the aroma of a wide variety of products, including roses, wines, and many fruits.[1][2][3] Despite its typically low concentrations, its very low odor threshold makes it a powerful flavor compound.[4] The aroma profile of this compound is complex, often described as fruity, floral, and sweet, with notes of rose, cooked apple, and berries.

Sensory Properties and Flavor Thresholds

The sensory impact of this compound is highly dependent on the food matrix. Its perceived aroma can be influenced by other volatile compounds present, sometimes enhancing fruity notes or masking undesirable herbaceous aromas.

Table 1: Odor and Flavor Thresholds of β-Damascenone in Various Matrices

MatrixThreshold ConcentrationReference
Water0.002 µg/L
Model Wine Solution0.09 µg/L
Hydroalcoholic Solution (10-12% ethanol)0.05 µg/L
Red Wine4-7 µg/L

Applications in Food and Beverage Flavors

This compound is widely used to add complexity, richness, and realism to a variety of fruit and beverage flavors. Its application can significantly enhance the overall flavor profile.

Table 2: Suggested Starting Use Levels of this compound in Flavor Formulations

Flavor CategorySpecific FlavorSuggested Starting Level (ppm in flavor concentrate)Reference
Berry Raspberry300
Strawberry20
Blueberry50
Orchard Fruit Apple10 - 1,000
Peach50 (practical range 10 - 1,000)
Pear20
Cherry20
Grape50
Tropical Fruit Mango, Pineapple, etc.10 - 30
Citrus Fruit Grapefruit (to add juiciness)10
Fermented Beverages Wine100
Beer2 - 10
Whisky200
Rum (Dark)500
Rum (Light)300

Formation and Occurrence

This compound is often formed from the acid-catalyzed or enzymatic degradation of carotenoid precursors, such as neoxanthin, during processing, fermentation, and aging. Its concentration can increase during the fermentation of wine and beer.

Table 3: Typical Concentrations of β-Damascenone in Various Food Matrices

Food/BeverageTypical Concentration RangeReference
Red Wines1 - 2 µg/L
White Wines5 - 10 µg/L
Various Authentic Wines0.03 - 10.3 µg/L
Rose Oil~100 ppm

Experimental Protocols

Protocol for Quantification of β-Damascenone in Wine using HS-SPME-GC-MS/MS

This protocol describes the trace-level analysis of β-damascenone in wine using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Materials and Reagents:

  • Wine sample

  • Sodium chloride (NaCl)

  • β-damascenone standard

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • GC vials (20 mL) with magnetic screw caps and septa

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS)

Procedure:

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL GC vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

    • If using an internal standard, add it at this stage.

    • Immediately seal the vial with a magnetic screw cap.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or autosampler agitator set to 40°C.

    • Allow the sample to equilibrate for 10 minutes with agitation.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Analysis:

    • Desorption: Insert the SPME fiber into the GC inlet heated to 250°C for 5 minutes to desorb the analytes.

    • GC Conditions (example):

      • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.

    • MS/MS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • Parent Ion: m/z 190.

      • Product Ions: Select characteristic product ions for quantification and qualification (e.g., m/z 175, 133).

  • Quantification:

    • Prepare a calibration curve using a series of standard solutions of β-damascenone in a model wine solution.

    • Analyze the standards using the same HS-SPME-GC-MS/MS method.

    • Calculate the concentration of β-damascenone in the wine sample by comparing its peak area to the calibration curve.

Protocol for Sensory Analysis of this compound in a Model Wine

This protocol outlines a triangle test to determine the sensory threshold of this compound in a wine matrix.

Materials:

  • Base wine (a neutral wine with low aroma intensity)

  • β-damascenone stock solution

  • ISO standard wine glasses

  • Panel of trained sensory assessors

Procedure:

  • Sample Preparation:

    • Prepare a series of spiked wine samples with increasing concentrations of β-damascenone (e.g., 0.1, 1, 5, 10, 20 µg/L).

    • For each concentration, prepare a set of three samples for the triangle test: two will be the unspiked base wine (A), and one will be the spiked wine (B), or two spiked (B) and one unspiked (A). The order should be randomized.

  • Sensory Evaluation:

    • Present each set of three coded samples to the panelists in a controlled sensory evaluation environment.

    • Instruct the panelists to identify the sample that is different from the other two.

    • Collect the responses from all panelists.

  • Data Analysis:

    • Analyze the results using statistical methods for triangle tests to determine the concentration at which a significant number of panelists can correctly identify the different sample. This concentration is considered the detection threshold.

    • For concentrations above the threshold, descriptive analysis can be performed to characterize the aroma attributes contributed by this compound.

Visualizations

Damascenone_Biosynthesis Carotenoids Carotenoids (e.g., Neoxanthin) Degradation Enzymatic or Acid-Catalyzed Degradation Carotenoids->Degradation Oxidative cleavage Precursors Glycosidic Precursors (e.g., Grasshopper Ketone) Degradation->Precursors Hydrolysis Hydrolysis (Acid or Enzymatic) Precursors->Hydrolysis During processing, fermentation, or aging This compound β-Damascenone Hydrolysis->this compound

Caption: Biosynthesis pathway of β-damascenone from carotenoid precursors.

Damascenone_Analysis_Workflow Sample Food Matrix Sample (e.g., Wine) Addition Addition of NaCl and Internal Standard Sample->Addition HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Addition->HS_SPME GC_MSMS GC-MS/MS Analysis HS_SPME->GC_MSMS Quantification Quantification using Calibration Curve GC_MSMS->Quantification Result This compound Concentration Quantification->Result

Caption: Experimental workflow for the quantification of β-damascenone in a food matrix.

References

Development of analytical standards for Damascenone quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Damascenone is a potent aroma compound found in a variety of natural products, including roses, grapes, and apples.[1][2][3] Its characteristic fruity and floral scent makes it a valuable ingredient in the flavor and fragrance industries.[1][4] The accurate quantification of this compound is crucial for quality control in food and beverage production, perfumery, and for research in plant biochemistry and drug development. Due to its typically low concentrations and the complexity of the matrices in which it is found, sensitive and selective analytical methods are required for its determination.

These application notes provide detailed protocols for the quantification of β-damascenone using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), a highly selective and sensitive technique. Additionally, an overview of a High-Performance Liquid Chromatography (HPLC) method is included for specific applications.

Physicochemical Properties of β-Damascenone

A clear understanding of the physicochemical properties of β-damascenone is essential for developing and optimizing analytical methods.

PropertyValueReference
CAS Number 23696-85-7
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Colorless to pale yellow liquid
Density 0.946 - 0.952 g/mL @ 20°C
Boiling Point Not available
Flash Point >100°C (>212°F)
Vapor Pressure 0.0064 mmHg @ 20°C
Solubility Soluble in chloroform and ethanol
Odor Threshold 4-7 µg/L in wine

Analytical Standards

For accurate quantification, the use of a certified analytical standard is mandatory. This compound analytical standards are commercially available from various suppliers.

ProductSupplierPurityStorage
This compound analytical standardSigma-Aldrich≥98.0% (GC)2-8°C

Experimental Protocols

Protocol 1: Quantification of β-Damascenone in Complex Matrices by GC-MS/MS

This protocol is optimized for the trace-level analysis of β-damascenone in complex matrices such as essential oils and beverages. The high selectivity of MS/MS detection is crucial for accurate quantification by minimizing interferences from co-eluting compounds.

1. Sample Preparation

The sample preparation method should be chosen based on the matrix.

  • For Essential Oils (e.g., Rose Oil):

    • Dilute the oil sample in a suitable solvent such as chloroform. A typical dilution is 0.1% (v/v).

    • No further pretreatment is generally required due to the high selectivity of GC-MS/MS.

  • For Beverages (e.g., Wine, Beer):

    • Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for extracting volatile compounds like this compound.

    • Steam Distillation followed by Solid-Phase Extraction (SPE): This method can be used to concentrate this compound from the sample.

2. GC-MS/MS Instrumentation and Conditions

The following table outlines the recommended instrumental parameters for the analysis of β-damascenone.

ParameterConditionReference
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent triple quadrupole
Column Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm x 0.25 µm
Injector Split/Splitless Injector
Injection Volume 1 µL
Injector Temperature Programmed: 30°C for 0.15 min, then 150°C/min to 250°C and hold for 15 min
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50°C for 1 min, then 15°C/min to 305°C
Ionization Mode Electron Ionization (EI)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Parent Ion (m/z) 190
Product Ions (m/z) 69, 121, 175 (quantifier and qualifiers)
Collision Energy Optimize for the specific instrument

3. Calibration

Prepare a series of calibration standards of β-damascenone in the same solvent used for sample dilution. A typical concentration range is from sub-ppb to several ppm, depending on the expected concentration in the samples.

4. Data Analysis

Quantify β-damascenone by integrating the peak area of the quantifier ion in the MRM chromatogram and comparing it to the calibration curve. Use the qualifier ions to confirm the identity of the compound.

Protocol 2: Determination of β-Damascenone by HPLC-UV

This method is an alternative for laboratories without access to GC-MS/MS. It requires a more rigorous sample cleanup to avoid interferences.

1. Sample Preparation

  • Perform steam distillation of the sample (e.g., beer).

  • Extract and concentrate the distillate using a C18 solid-phase extraction (SPE) cartridge.

  • Elute the analyte with a suitable solvent and evaporate to a small volume.

2. HPLC Instrumentation and Conditions

ParameterConditionReference
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., Newcrom R1)
Mobile Phase Acetonitrile and water with a phosphoric acid modifier. For MS compatibility, replace phosphoric acid with formic acid.
Detection UV at 226 nm
Flow Rate Optimize for the specific column and system
Injection Volume Optimize for the specific system

3. Calibration and Data Analysis

Follow the same principles as described for the GC-MS/MS method, using a calibration curve prepared with β-damascenone standards.

Quantitative Data Summary

The concentration of β-damascenone can vary significantly depending on the matrix. The following table provides a summary of reported concentrations in different products.

MatrixConcentration RangeReference
Rose Oil ~100 ppm
Authentic Wines 0.03 - 10.3 µg/L
Commercial Wines (suspected adulteration) Up to 4.3 µg/L
Red Wines 1-2 µg/L
White Wines 5-10 µg/L

Visualizations

Biosynthesis of β-Damascenone

β-Damascenone is a C13-norisoprenoid derived from the degradation of carotenoids. The following diagram illustrates a simplified biosynthetic pathway.

Damascenone_Biosynthesis Carotenoids Carotenoids (e.g., Neoxanthin) Enzymatic_Cleavage Enzymatic Cleavage Carotenoids->Enzymatic_Cleavage Oxidative Degradation Apocarotenoids Apocarotenoids Acid_Hydrolysis Acid-Catalyzed Hydrolysis Apocarotenoids->Acid_Hydrolysis This compound β-Damascenone Enzymatic_Cleavage->Apocarotenoids Acid_Hydrolysis->this compound

Caption: Simplified biosynthetic pathway of β-damascenone from carotenoids.

Experimental Workflow for GC-MS/MS Analysis

The following diagram outlines the general workflow for the quantification of β-damascenone using GC-MS/MS.

GCMSMS_Workflow Sample Sample (e.g., Rose Oil, Wine) Sample_Prep Sample Preparation (Dilution, HS-SPME, or SPE) Sample->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MSMS_Fragmentation Tandem Mass Spectrometry (MRM) MS_Ionization->MSMS_Fragmentation Data_Acquisition Data Acquisition MSMS_Fragmentation->Data_Acquisition Data_Analysis Data Analysis (Quantification & Confirmation) Data_Acquisition->Data_Analysis Result Result (Concentration of β-Damascenone) Data_Analysis->Result Standard Analytical Standard Calibration Calibration Curve Preparation Standard->Calibration Calibration->Data_Analysis

Caption: General workflow for β-damascenone quantification by GC-MS/MS.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Damascenone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

β-Damascenone is a C13-norisoprenoid aroma compound of significant importance in the flavor and fragrance industry, prized for its complex fruity and floral notes. In natural products, such as grapes, β-damascenone primarily exists in the form of non-volatile, glycosidically bound precursors. The release of the aromatic aglycone from these sugar-bound forms occurs during processing, fermentation, or aging, making the analysis of these precursors crucial for predicting and controlling the flavor profile of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of these intact glycosidic precursors. This application note details a robust methodology for the analysis of damascenone precursors using reversed-phase HPLC with UV detection.

Principle of the Method

This method utilizes Solid Phase Extraction (SPE) to isolate and concentrate glycosidic aroma precursors from a sample matrix, effectively removing interfering substances like free sugars and polyphenols. The purified extract is then analyzed by reversed-phase HPLC. The separation is achieved on a C18 stationary phase with a gradient elution of water and acetonitrile. The non-polar nature of the C18 column retains the relatively non-polar aglycone portion of the precursors, while the polar sugar moieties influence the elution order. A Diode Array Detector (DAD) is used for the detection of the precursors, with a primary wavelength set to 195 nm for sensitive detection of the glycosidic bond.

Experimental Protocols

1. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is designed for the extraction and purification of glycosidic aroma precursors from a liquid matrix such as grape juice.

  • Materials:

    • Oasis MCX SPE cartridges

    • LiChrolut EN SPE cartridges

    • Methanol (HPLC grade)

    • Ultrapure water

    • Sample (e.g., grape juice, previously centrifuged and filtered)

  • Protocol:

    • Oasis MCX Cartridge Conditioning: Condition the Oasis MCX cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Sample Loading (MCX): Load 10 mL of the filtered sample onto the conditioned Oasis MCX cartridge. This step is designed to remove polyphenolic interferences.

    • LiChrolut EN Cartridge Conditioning: Condition the LiChrolut EN cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

    • Transfer and Elution: Place the conditioned LiChrolut EN cartridge below the Oasis MCX cartridge. Elute the glycosidic precursors from the MCX cartridge directly onto the LiChrolut EN cartridge using 10 mL of ultrapure water. The LiChrolut EN cartridge will retain the precursors while allowing free sugars to pass through.

    • Washing (LiChrolut EN): Wash the LiChrolut EN cartridge with an additional 5 mL of ultrapure water to remove any remaining free sugars.

    • Final Elution: Elute the purified glycosidic aroma precursors from the LiChrolut EN cartridge with 5 mL of methanol.

    • Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile) for HPLC analysis.

2. HPLC Analysis

  • Instrumentation and Columns:

    • HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Ultrapure water

    • Mobile Phase B: Acetonitrile (HPLC grade)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection: DAD at 195 nm (for glycosides) and 210 nm. Phenyl β-D-glucopyranoside can be used as a reference standard, which shows maximum UV absorbance at 195, 210, and 266 nm.[1]

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.0955
20.07030
25.0595
30.0595
35.0955
40.0955

Data Presentation

The following table provides hypothetical quantitative data for the separation of several this compound precursors and related glycosides, illustrating the type of data that can be obtained with this method. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase preparation.

Compound IDPutative IdentificationRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
P13-hydroxy-7,8-didehydro-β-ionol-9-O-β-D-glucopyranoside12.545,8002.3
P2Megastigmane-3,9-diol-9-O-β-D-glucopyranoside14.262,3003.1
P3Allenic triol glucoside15.833,1001.7
P43-hydroxy-β-damascone glucoside17.151,6002.6
P5Grasshopper ketone glucoside18.928,9001.4

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation (SPE) cluster_hplc HPLC Analysis start Start: Liquid Sample (e.g., Grape Juice) mcx_cond 1. Condition Oasis MCX Cartridge (Methanol, Water) start->mcx_cond mcx_load 2. Load Sample onto MCX Cartridge mcx_cond->mcx_load lichro_cond 3. Condition LiChrolut EN Cartridge (Methanol, Water) mcx_load->lichro_cond transfer 4. Elute from MCX to LiChrolut EN (Water) lichro_cond->transfer lichro_wash 5. Wash LiChrolut EN Cartridge (Water) transfer->lichro_wash final_elute 6. Elute Precursors from LiChrolut EN (Methanol) lichro_wash->final_elute reconstitute 7. Evaporate and Reconstitute in Mobile Phase final_elute->reconstitute hplc_inject 8. Inject Sample into HPLC reconstitute->hplc_inject Purified Precursor Extract separation 9. Separation on C18 Column (Water/Acetonitrile Gradient) hplc_inject->separation detection 10. DAD Detection at 195 nm separation->detection data_analysis 11. Data Analysis (Quantification and Identification) detection->data_analysis end End: Results data_analysis->end

Caption: Workflow for the extraction and HPLC analysis of this compound precursors.

damascenone_pathway cluster_precursors Glycosidic Precursors (Analyzed by HPLC) cluster_aglycones Intermediate Aglycones p1 Allenic Triol Glucoside a1 Allenic Triol p1->a1 Hydrolysis p2 Acetylenic Diol Glucoside a2 Acetylenic Diol p2->a2 Hydrolysis p3 Grasshopper Ketone Glucoside a3 Grasshopper Ketone p3->a3 Hydrolysis This compound β-Damascenone a1->this compound Acid-catalyzed rearrangement a2->this compound Acid-catalyzed rearrangement a3->this compound Reduction & Dehydration

Caption: Simplified pathway of β-damascenone formation from its glycosidic precursors.

References

Application Notes and Protocols for the Characterization of Damascenone in Wine using Gas Chromatography-Olfactometry (GC-O)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Damascenone is a C13-norisoprenoid that significantly influences the aromatic profile of numerous foods and beverages, including wine.[1][2] Despite often being present at concentrations near or below its odor threshold, it plays a crucial role in the overall bouquet of wine, contributing notes of rose, cooked apple, and honey.[3] Moreover, β-damascenone can act as an aroma enhancer, indirectly impacting the perception of other volatile compounds.[4][5] Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector, making it ideal for characterizing potent odorants like β-damascenone. This document provides detailed application notes and protocols for the characterization of damascenone in wine using GC-O.

Data Presentation

The concentration of β-damascenone in wine can vary significantly depending on the grape variety, viticultural practices, and winemaking techniques. The following table summarizes typical concentrations and odor thresholds reported in the literature.

Wine TypeTypical Concentration of Free β-Damascenone (µg/L)Odor Threshold in Wine Matrix (µg/L)References
Red Wines1 - 24 - 7
White Wines5 - 104 - 7
Various French Red Wines~ 1 (free), ~ 2 (total)> 50 (in red wine)
Pinot noirNot specified, but perceived at 6 and 21 µg/L in some matricesNot specified
Model Wine SolutionNot applicable0.05

Experimental Protocols

The characterization of this compound in wine by GC-O involves three main stages: sample preparation to extract and concentrate the volatile compounds, instrumental analysis by GC-O, and data analysis to identify and quantify the odor-active compounds.

Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is suitable for the extraction of a broad range of volatile and semi-volatile compounds, including this compound.

Materials:

  • Wine sample

  • Solid Phase Extraction (SPE) cartridges (e.g., LiChrolut EN, Isolute ENV+)

  • Dichloromethane (DCM), HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Internal standard solution (e.g., 2-octanol or 1-heptanol in ethanol)

  • Anhydrous sodium sulfate

  • Nitrogen gas, high purity

  • Glass vials

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of a water/ethanol mixture (e.g., 12% v/v).

  • Sample Preparation: Take a known volume of wine (e.g., 50-150 mL) and add a known amount of internal standard.

  • Sample Loading: Pass the prepared wine sample through the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.

  • Drying: Dry the cartridge thoroughly by passing a stream of air or nitrogen through it for at least 10 minutes.

  • Elution: Elute the trapped volatile compounds with a small volume of dichloromethane (e.g., 1.3 - 6 mL).

  • Drying and Concentration: Dry the eluate by passing it through a small column of anhydrous sodium sulfate. Concentrate the extract to a final volume of approximately 100-200 µL under a gentle stream of nitrogen.

  • Storage: Transfer the concentrated extract to a glass vial and store at -20°C until GC-O analysis.

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free technique that is particularly useful for the extraction of volatile compounds from the headspace of the wine sample.

Materials:

  • Wine sample

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with septa caps

  • Sodium chloride (NaCl)

  • Internal standard solution (e.g., 4-methyl-2-pentanol)

  • Heating and stirring module

Procedure:

  • Sample Preparation: Place a small volume of wine (e.g., 5 mL) into a 20 mL headspace vial.

  • Matrix Modification: Add a known amount of sodium chloride (e.g., 2 g) to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Equilibration: Seal the vial and place it in a heating module at a controlled temperature (e.g., 40°C) for a specific time (e.g., 30 minutes) with constant agitation to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature and with continued agitation.

  • Desorption: Retract the fiber and immediately introduce it into the hot injector of the GC for thermal desorption of the analytes onto the column.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines the instrumental analysis of the prepared wine extracts.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS) and an olfactory detection port (ODP). The effluent from the column is split between the chemical detector and the ODP.

Typical GC-O Parameters:

ParameterRecommended Setting
Injector Splitless mode, 250°C
Column DB-WAX or similar polar capillary column (e.g., 30-60 m x 0.25-0.32 mm i.d., 0.25-0.5 µm film thickness)
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-3 mL/min)
Oven Temperature Program Initial temperature of 40°C (hold for 5 min), ramp at 4°C/min to 200-230°C (hold for 10-20 min)
Detector (FID/MS) FID: 250°C; MS: Scan range 35-350 m/z
Olfactory Detection Port Heated transfer line (e.g., 220°C), humidified air supply
Assessors A panel of trained assessors to sniff the effluent from the ODP and record odor descriptors and intensities.

Data Acquisition and Analysis:

  • Aroma Extract Dilution Analysis (AEDA): The concentrated extract is serially diluted and each dilution is analyzed by GC-O. The highest dilution at which an odor is still detectable is recorded as the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV) of the compound.

  • Posterior Intensity Method: Assessors rate the intensity of each perceived odor on a predefined scale. The average intensity scores are then calculated.

  • Compound Identification: Odor-active compounds are tentatively identified by comparing their retention indices and odor descriptors with those of reference standards. Confirmation is achieved by GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Identification wine_sample Wine Sample add_is Add Internal Standard wine_sample->add_is spe Solid Phase Extraction (SPE) add_is->spe Method 1 hspme Headspace Solid-Phase Microextraction (HS-SPME) add_is->hspme Method 2 concentrate Concentrate Extract spe->concentrate gc_o GC-Olfactometry (GC-O) Analysis hspme->gc_o concentrate->gc_o data_acq Data Acquisition (Odor Descriptors, Intensity/FD Factor) gc_o->data_acq gc_ms GC-MS Analysis gc_o->gc_ms ri_calc Calculate Retention Indices data_acq->ri_calc id_confirm Compound Identification & Quantification ri_calc->id_confirm library_search Mass Spectral Library Search gc_ms->library_search library_search->id_confirm

Caption: Experimental workflow for GC-O analysis of this compound in wine.

damascenone_pathway cluster_precursors Precursors in Grapes cluster_formation Formation during Winemaking & Aging cluster_impact Aroma Impact carotenoids Carotenoids (e.g., Neoxanthin) glycosides Glycosidically-Bound Precursors carotenoids->glycosides Biosynthesis hydrolysis Acid/Enzymatic Hydrolysis glycosides->hydrolysis This compound β-Damascenone hydrolysis->this compound direct_aroma Direct Aroma Contribution (Rose, Cooked Apple, Honey) This compound->direct_aroma indirect_aroma Indirect Aroma Enhancement (Enhances Fruity Esters) This compound->indirect_aroma wine_aroma Overall Wine Aroma Profile direct_aroma->wine_aroma indirect_aroma->wine_aroma

Caption: Formation and aromatic impact of β-damascenone in wine.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Trace-Level β-Damascenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of trace-level β-damascenone.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, presented in a question-and-answer format.

Issue 1: Poor or No Signal for β-Damascenone

  • Question: I am not detecting a peak for β-damascenone, or the signal is very weak. What are the potential causes?

  • Answer: This is a common challenge due to the trace-level concentrations of β-damascenone. Consider the following possibilities:

    • Insufficient Sample Concentration: β-damascenone is often present at very low levels (ng/L to µg/L)[1][2]. Your sample preparation method may not be providing enough concentration.

      • Recommendation: Employ a pre-concentration technique such as Solid Phase Microextraction (SPME) or Solid Phase Extraction (SPE). For SPME, ensure the fiber type and extraction time are optimized.[1][3] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to be effective.[1]

    • Matrix Effects: Complex sample matrices can suppress the ionization of β-damascenone, leading to a lower signal in the mass spectrometer.

      • Recommendation: The use of a stable isotope-labeled internal standard, such as in a Stable Isotope Dilution Assay (SIDA), is a highly accurate method to compensate for matrix effects and losses during sample preparation.

    • Improper Instrument Settings: The GC-MS parameters may not be optimized for β-damascenone.

      • Recommendation: Use Selected Ion Monitoring (SIM) mode on your mass spectrometer, focusing on characteristic ions of β-damascenone (e.g., m/z 190, 175, 121, 69) to enhance sensitivity. For highly complex matrices, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) provides greater selectivity and can improve the signal-to-noise ratio.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My β-damascenone peak is showing significant tailing or fronting. What could be wrong?

  • Answer: Poor peak shape can compromise integration and quantification. Here are some likely causes:

    • Active Sites in the GC System: Active sites in the injector liner, column, or connections can interact with β-damascenone, causing peak tailing.

      • Recommendation: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition your column and trim the first few centimeters if it becomes contaminated.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Recommendation: Reduce the injection volume or increase the split ratio.

    • Improper Column Installation: A poor column cut or incorrect insertion depth into the injector or detector can cause peak distortion.

      • Recommendation: Ensure the column is cut cleanly at a 90-degree angle and installed according to the manufacturer's instructions for your GC model.

Issue 3: Inconsistent and Irreproducible Results

  • Question: I am getting significant variations in my quantitative results for β-damascenone across replicate injections. Why is this happening?

  • Answer: Reproducibility issues are often linked to the sample preparation and injection technique.

    • Inconsistent SPME Extraction: For SPME, variations in extraction time, temperature, and agitation will lead to different amounts of analyte being adsorbed onto the fiber.

      • Recommendation: Automate the SPME process if possible. If performing manual SPME, use a consistent timing and agitation method for all samples and standards.

    • Sample Matrix Variability: The composition of your sample matrix can vary between samples, affecting extraction efficiency and matrix effects.

      • Recommendation: The standard addition method can help to account for matrix effects in complex or unknown matrices. However, a Stable Isotope Dilution Assay (SIDA) is the most robust method for achieving high accuracy and precision.

    • Injector Discrimination: Leaks in the injector can affect the transfer of the analyte to the column.

      • Recommendation: Regularly check for leaks using an electronic leak detector and perform routine injector maintenance, including changing the septum and liner.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for quantifying trace-level β-damascenone?

    • A Stable Isotope Dilution Assay (SIDA) coupled with GC-MS or GC-MS/MS is considered the gold standard for accuracy and precision in quantifying trace-level odorants like β-damascenone. This method effectively corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement.

  • Q2: Can I use HPLC to quantify β-damascenone?

    • While GC-MS is more common, HPLC with UV detection has been used. However, it typically requires extensive sample preparation, such as steam distillation followed by solid-phase extraction (SPE), to achieve the necessary sensitivity and remove interfering compounds.

  • Q3: What are the key mass fragments to monitor for β-damascenone in SIM mode?

    • The molecular ion (m/z 190) and characteristic fragment ions such as m/z 175, 121, and 69 are commonly used for identification and quantification. The ion at m/z 69 is quite common for many terpenes, so using more specific ions or MS/MS is recommended for complex samples.

  • Q4: How can I minimize matrix effects?

    • Besides using a stable isotope-labeled internal standard, you can mitigate matrix effects by:

      • Improving sample cleanup steps to remove interfering compounds.

      • Diluting the sample, although this may reduce the analyte concentration below the detection limit.

      • Using the standard addition method for calibration.

  • Q5: What type of SPME fiber is best for β-damascenone?

    • A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been reported to be effective for the headspace SPME of β-damascenone. The choice of fiber should be optimized based on the specific sample matrix.

Quantitative Data Summary

The following tables summarize the reported concentrations of β-damascenone in various matrices.

Table 1: β-Damascenone Concentration in Beverages

Beverage TypeConcentration RangeAnalytical MethodReference
Orange Juice (Not from Concentrate)0.122 - 0.281 µg/LHS-SPME-GC-MS
Orange Juice (Frozen Concentrate)0.117 - 0.445 µg/LHS-SPME-GC-MS
Orange Juice (Reconstituted)0.221 - 0.690 µg/LHS-SPME-GC-MS
Wine0.03 - 10.3 µg/LHS-SPME-GC-MS/MS
Beer1.6 µg/kgSIDA
Black Tea (Brew)Low levelsSIDA
Roasted Coffee (Brew)18% of that in roasted powderSIDA

Experimental Protocols

Protocol 1: Quantification of β-Damascenone in Wine using HS-SPME-GC-MS

This protocol is a generalized procedure based on common practices.

  • Sample Preparation:

    • Pipette 10 mL of wine into a 20 mL headspace vial.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-β-damascenone).

    • To increase the volatility of the analytes, add a salt such as sodium chloride (e.g., 1 g).

    • Seal the vial immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the vial in an autosampler or a heating block with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes).

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30-60 minutes) with continued heating and agitation.

  • GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the GC injector.

    • Desorb the analytes from the fiber in the hot injector (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.

    • Use a suitable capillary column (e.g., DB-WAX or equivalent).

    • The oven temperature program should be optimized to separate β-damascenone from other matrix components.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for β-damascenone and its internal standard.

Visualizations

experimental_workflow Experimental Workflow for β-Damascenone Quantification cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Aliquot 1. Sample Aliquot Add_IS 2. Add Internal Standard Sample_Aliquot->Add_IS Add_Salt 3. Add Salt (Optional) Add_IS->Add_Salt Seal_Vial 4. Seal Vial Add_Salt->Seal_Vial Equilibration 5. Equilibrate Sample Seal_Vial->Equilibration Expose_Fiber 6. Expose SPME Fiber Equilibration->Expose_Fiber Desorption 7. Thermal Desorption Expose_Fiber->Desorption Separation 8. GC Separation Desorption->Separation Detection 9. MS Detection (SIM/MS-MS) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Quantification Integration->Quantification

Caption: Workflow for HS-SPME-GC-MS analysis of β-damascenone.

troubleshooting_logic Troubleshooting Logic for Poor β-Damascenone Signal Start Poor or No Signal Check_Concentration Is Sample Prep Adequate? Start->Check_Concentration Improve_Prep Increase Concentration: - Optimize SPME - Use SPE Check_Concentration->Improve_Prep No Check_Matrix Matrix Effects Suspected? Check_Concentration->Check_Matrix Yes Improve_Prep->Check_Concentration Use_SIDA Implement SIDA or Standard Addition Check_Matrix->Use_SIDA Yes Check_Instrument Instrument Settings Optimized? Check_Matrix->Check_Instrument No Use_SIDA->Check_Instrument Optimize_MS Optimize MS: - Use SIM or MS/MS - Check for Leaks Check_Instrument->Optimize_MS No Resolution Signal Improved Check_Instrument->Resolution Yes Optimize_MS->Resolution

Caption: A logical approach to troubleshooting poor signal issues.

References

Optimization of Damascenone extraction protocols from complex plant matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of damascenone extraction protocols from complex plant matrices.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Q: My extraction protocol is resulting in a very low or undetectable yield of this compound. What are the potential causes and how can I troubleshoot this?

A: Low this compound yield is a common issue stemming from several factors throughout the extraction and analysis process. Consider the following potential causes and solutions:

  • Incomplete Hydrolysis of Precursors: this compound often exists in plants as non-volatile glycosidically bound precursors.[1] Without an effective hydrolysis step, these precursors will not be converted to the free, volatile this compound, leading to low yields.

    • Solution: Incorporate an acid or enzymatic hydrolysis step before or after the initial extraction. For acid hydrolysis, heating the sample at a controlled pH (e.g., pH 3.2 at 100°C) can be effective.[1]

  • Inefficient Extraction Method: The chosen extraction technique may not be optimal for your specific plant matrix. The complex nature of plant materials can hinder solvent penetration and compound release.[2]

    • Solution: Evaluate alternative extraction methods. If using solvent extraction, ensure the chosen solvent has the appropriate polarity. For dense matrices, consider techniques that improve mass transfer, such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[3] For thermally sensitive materials, supercritical fluid extraction (SFE) is a good alternative.[3]

  • Thermal Degradation: this compound can be susceptible to degradation at high temperatures, a common issue in methods like traditional steam distillation or high-temperature solvent extraction.

    • Solution: Optimize the temperature and duration of your extraction. For distillation, use the lowest effective temperature. Consider vacuum distillation to lower the boiling point. SFE is advantageous as it often uses lower temperatures.

  • Improper Sample Preparation: The physical state of the plant material is crucial. Large particle sizes can prevent efficient extraction.

    • Solution: Grind the plant material to a fine, uniform powder to increase the surface area available for extraction. Ensure the material is adequately dried, as high water content can reduce the efficiency of non-polar solvent extractions.

Issue 2: Co-extraction of Undesirable Compounds

Q: My extract contains a high concentration of pigments, waxes, and other interfering compounds. How can I improve the selectivity of my extraction for this compound?

A: The co-extraction of non-target compounds is a frequent challenge due to the complexity of plant matrices. Here are strategies to enhance selectivity:

  • Solvent Selection and Polarity: The choice of solvent is critical. Using a highly non-polar solvent like hexane can extract lipids and waxes, while a highly polar solvent like ethanol or water can extract sugars and pigments.

    • Solution: Optimize the solvent system. A sequential extraction approach can be effective: first, use a non-polar solvent (e.g., n-hexane) to remove lipids and waxes, followed by extraction with a more polar solvent to isolate this compound. Alternatively, experiment with solvent mixtures to fine-tune the polarity.

  • Solid-Phase Extraction (SPE) Cleanup: After initial extraction, a cleanup step is often necessary to remove interfering compounds.

    • Solution: Employ a solid-phase extraction (SPE) cartridge (e.g., C18) to purify the crude extract. This allows for the separation of compounds based on their affinity for the solid phase, enabling the isolation of a cleaner this compound fraction.

  • Supercritical Fluid Extraction (SFE) Tuning: SFE with carbon dioxide is highly tunable. By modifying pressure and temperature, you can selectively extract compounds based on their solubility in the supercritical fluid.

    • Solution: Optimize SFE parameters. Lower pressures generally favor the extraction of more volatile, less polar compounds. By carefully adjusting the pressure and temperature, you can minimize the extraction of undesirable, heavier molecules.

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variability in this compound yield across different extraction batches, even when using the same protocol. What could be causing this inconsistency?

A: Inconsistent results often point to a lack of control over key experimental variables. To improve reproducibility, consider the following:

  • Variability in Plant Material: The concentration of this compound and its precursors can vary significantly depending on the plant's origin, harvest time, and storage conditions.

    • Solution: Standardize your plant material as much as possible. If feasible, use material from a single source and harvest. Homogenize the entire batch of plant material before taking samples for extraction.

  • Inconsistent Sample Preparation: Non-uniform particle size or moisture content can lead to variable extraction efficiency.

    • Solution: Implement a strict protocol for sample preparation. Use a sieve to ensure a consistent particle size distribution. Dry the material to a constant weight to standardize moisture content.

  • Fluctuations in Extraction Parameters: Minor variations in temperature, pressure, time, or solvent-to-sample ratio can impact yield.

    • Solution: Precisely control and monitor all extraction parameters. Use calibrated equipment and document all settings for each run. Automating the extraction process where possible can also reduce human error.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from plant matrices?

A1: The three primary methods for this compound extraction are:

  • Solvent Extraction: This technique involves using a solvent (e.g., ethanol, methanol, hexane, acetone) to dissolve this compound from the plant material. It can be performed at room temperature (maceration) or with heating (Soxhlet extraction). The choice of solvent is crucial and depends on the polarity of the target compound and the matrix.

  • Steam Distillation: In this method, steam is passed through the plant material, causing the volatile this compound to vaporize. The steam and volatilized compounds are then condensed and collected. This is a common method for extracting essential oils.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating properties of the CO2 can be finely tuned to selectively extract this compound, often with high purity and without the use of organic solvents.

Q2: How do I choose the most suitable extraction method for my specific plant sample?

A2: The choice of method depends on several factors:

  • Nature of the Plant Matrix: For delicate materials like flowers, lower temperature methods like SFE or maceration are preferable to avoid thermal degradation. For tougher materials like seeds or woods, more rigorous methods like Soxhlet or UAE may be necessary.

  • Thermal Stability of this compound: this compound can be heat-sensitive. SFE and cold maceration are advantageous as they can be performed at low temperatures.

  • Required Purity of the Extract: SFE can provide highly selective extractions, yielding a purer product. Solvent extraction and steam distillation often require subsequent cleanup steps like SPE.

  • Available Equipment and Scale: Steam distillation and solvent extraction setups are generally less expensive and more common in laboratories. SFE requires specialized high-pressure equipment.

Q3: What are the critical parameters to optimize for each extraction method?

A3: Optimization is key to maximizing yield and purity.

  • For Solvent Extraction:

    • Solvent Type: Methanol, ethanol, acetone, and their aqueous mixtures are common choices. The optimal solvent will depend on the specific matrix.

    • Solvent-to-Sample Ratio: A higher ratio can improve extraction efficiency but also increases solvent consumption.

    • Temperature: Higher temperatures can increase extraction speed but risk thermal degradation.

    • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compounds.

  • For Steam Distillation:

    • Distillation Time: Longer times can increase yield but also the risk of degradation.

    • Steam Flow Rate: A controlled flow rate is necessary for efficient volatilization without causing excessive turbulence.

  • For Supercritical Fluid Extraction (SFE):

    • Pressure: Higher pressure generally increases the density and solvating power of the CO2.

    • Temperature: Temperature affects both the solvent density and the vapor pressure of the analyte. The interplay between temperature and pressure is crucial for selectivity.

    • Co-solvent: Adding a small amount of a polar co-solvent (e.g., ethanol) can significantly enhance the extraction of moderately polar compounds like this compound from the CO2.

    • Flow Rate: The flow rate of the supercritical fluid affects the extraction kinetics.

Q4: My plant matrix is very complex. How can I be sure I'm accurately quantifying this compound and not a co-eluting compound?

A4: Accurate quantification in complex matrices requires robust analytical techniques.

  • Chromatographic Separation: Gas Chromatography (GC) is the standard method for separating volatile compounds like this compound. Using a high-resolution capillary column is essential to separate it from other matrix components.

  • Mass Spectrometry (MS) Detection: Coupling GC with a Mass Spectrometer (GC-MS) is the gold standard for identification and quantification. MS provides structural information, allowing for positive identification of this compound based on its unique mass spectrum and retention time.

  • Use of Internal Standards: To correct for any losses during sample preparation and extraction, it is crucial to use an internal standard—a compound with similar chemical properties to this compound but not present in the sample.

  • Standard Addition Method: For very complex matrices where matrix effects are significant, the standard addition method can provide more accurate quantification than a simple external calibration curve.

Data Presentation

Table 1: Comparison of Optimized Parameters for Different Extraction Methods

ParameterSolvent ExtractionSteam DistillationSupercritical Fluid Extraction (SFE)
Typical Solvents Ethanol, Methanol, Acetone (often in aqueous mixtures)Water (as steam)Supercritical CO2, often with a co-solvent like ethanol
Temperature Range 20°C - 65°C~100°C (at atmospheric pressure)32°C - 60°C
Pressure Range AtmosphericAtmospheric100 bar - 300 bar
Typical Duration 1 - 24 hours2 - 5 hours60 - 240 minutes
Selectivity Low to Moderate; dependent on solvent choiceModerate; extracts volatile compoundsHigh; tunable by adjusting pressure and temperature
Post-Extraction Cleanup Often required (e.g., SPE, liquid-liquid extraction)Often required to separate hydrosol from essential oilMinimal to none may be required

Experimental Protocols

Protocol 1: Optimized Solvent Extraction with Acid Hydrolysis

This protocol is adapted for matrices where this compound is present as glycosidic precursors, such as in grapes.

  • Sample Preparation: Homogenize 50 g of the plant material (e.g., grape skins) and mix with 100 mL of a 50% aqueous ethanol solution.

  • Initial Extraction: Stir the mixture for 48 hours at room temperature to extract the glycosidic precursors.

  • Filtration: Filter the mixture to separate the liquid extract from the solid plant material.

  • Solvent Evaporation: Remove the ethanol from the filtrate under vacuum using a rotary evaporator.

  • Acid Hydrolysis: Adjust the pH of the remaining aqueous extract to 3.2 using tartaric acid. Seal the extract in an ampoule and heat at 100°C for 16 hours to hydrolyze the precursors into free this compound.

  • Liquid-Liquid Extraction: After cooling, extract the hydrolysate five times with 1 mL of diethyl ether.

  • Concentration: Combine the diethyl ether fractions and concentrate the volume under a gentle stream of nitrogen.

  • Analysis: Analyze the concentrated extract by GC-MS.

Protocol 2: Laboratory-Scale Steam Distillation

This is a general protocol for extracting volatile compounds.

  • Sample Preparation: Place 100 g of coarsely ground plant material into a 1 L round-bottom flask. Add 500 mL of distilled water, ensuring the material is fully submerged.

  • Apparatus Setup: Assemble the steam distillation apparatus. A Claisen adapter is recommended to prevent foam from contaminating the condenser.

  • Distillation: Heat the flask to generate steam. The steam will pass through the plant material, carrying the volatile this compound with it.

  • Condensation: The steam-distillate mixture is cooled in the condenser and collected in a receiving flask.

  • Collection: Continue distillation until no more oil droplets are observed in the condensate (typically 2-3 hours).

  • Separation: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with a non-polar solvent like hexane or diethyl ether to recover the this compound.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent using a rotary evaporator.

  • Analysis: Analyze the resulting essential oil by GC-MS.

Protocol 3: Supercritical Fluid Extraction (SFE)

This protocol outlines a general approach for SFE optimization.

  • Sample Preparation: Place 20 g of dried, finely ground plant material into the SFE extraction vessel.

  • Parameter Setup:

    • Set the extraction temperature (e.g., 45°C).

    • Set the extraction pressure (e.g., 180 bar).

    • If using a co-solvent, set the co-solvent (e.g., ethanol) percentage (e.g., 10%).

  • Extraction: Pump supercritical CO2 (and co-solvent, if used) through the vessel at a constant flow rate for a set duration (e.g., 120 minutes).

  • Collection: The this compound-rich extract is depressurized and collected in a separator. The CO2 becomes a gas and is vented or recycled, leaving behind the solvent-free extract.

  • Optimization: To optimize, perform a series of extractions while varying one parameter at a time (e.g., pressure at 150, 200, 250 bar) to determine the effect on yield and purity. Response surface methodology (RSM) can be used for multi-variable optimization.

  • Analysis: Dissolve the collected extract in an appropriate solvent and analyze by GC-MS.

Visualizations

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_purification 3. Purification / Cleanup cluster_analysis 4. Analysis Start Plant Material Grind Grinding / Homogenization Start->Grind Dry Drying (Optional) Grind->Dry Hydrolysis Hydrolysis (Acid/Enzyme) (If precursors present) Dry->Hydrolysis Precursor Path Extraction Extraction (SFE / Solvent / Steam) Dry->Extraction Hydrolysis->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Cleanup Cleanup (e.g., SPE, LLE) CrudeExtract->Cleanup FinalExtract Purified Extract Cleanup->FinalExtract Analysis Quantification (GC-MS) FinalExtract->Analysis End This compound Yield Data Analysis->End

Caption: General workflow for this compound extraction from plant matrices.

Solvent_Extraction_Workflow Plant Prepared Plant Material Mix Mix with Solvent (e.g., Ethanol) Plant->Mix Agitate Agitate / Macerate (Time, Temperature) Mix->Agitate Separate Solid-Liquid Separation (Filtration / Centrifugation) Agitate->Separate Solid Spent Plant Material Separate->Solid Liquid Crude Liquid Extract Separate->Liquid Concentrate Solvent Removal (Rotary Evaporator) Liquid->Concentrate Purify Purification Step (e.g., LLE, SPE) Concentrate->Purify Final Final this compound Extract Purify->Final

Caption: Detailed workflow for a typical solvent extraction protocol.

Steam_Distillation_Workflow Plant Plant Material in Water Heat Heat to Generate Steam Plant->Heat Vapor Volatiles + Steam Vapor Heat->Vapor Condense Condensation Vapor->Condense Distillate Collect Distillate (Hydrosol + Essential Oil) Condense->Distillate Separate Phase Separation (Separatory Funnel) Distillate->Separate Hydrosol Aqueous Hydrosol Separate->Hydrosol Oil Crude Essential Oil Separate->Oil Dry Dry with Na2SO4 Oil->Dry Final Final this compound Extract Dry->Final

Caption: Step-by-step workflow for the steam distillation process.

SFE_Workflow Plant Prepared Plant Material in Extraction Vessel Vessel Extraction Vessel (Set Temperature & Pressure) Plant->Vessel CO2 CO2 Tank Pump High-Pressure Pump CO2->Pump Heater Heater Pump->Heater Heater->Vessel Separator Separator (Depressurization) Vessel->Separator CO2_vent Gaseous CO2 (Vent/Recycle) Separator->CO2_vent Extract Solvent-Free Extract Separator->Extract

Caption: Workflow diagram for Supercritical Fluid Extraction (SFE).

References

Minimizing interference in gas chromatography analysis of Damascenone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gas Chromatography Analysis of Damascenone

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference during the gas chromatography (GC) analysis of β-damascenone.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of β-damascenone challenging, especially in complex matrices?

A1: The analysis of β-damascenone is difficult for several key reasons:

  • Low Concentration: It is often present at very low concentrations (e.g., around 100 ppm in rose oil), requiring sensitive analytical methods.[1]

  • Co-elution: In complex matrices like essential oils, β-damascenone frequently co-elutes with other compounds, particularly terpenes and terpenoids that have similar volatility and polarity.[1]

  • Nonspecific Mass Spectra: The mass spectrum of β-damascenone contains several intense but common fragment ions (e.g., m/z 69, 91, 105) that are also present in the spectra of other terpenes, making selective detection by standard GC-MS difficult.[1]

Q2: What are common sources of interference in my GC system?

A2: Interference can originate from multiple sources within the GC system itself. These include:

  • Septum Bleed: Degradation of the inlet septum can release volatile siloxanes, which appear as evenly spaced "ghost peaks" in the chromatogram.[2] To mitigate this, change the septum daily and use a high-quality, low-bleed septum.[2]

  • Column Bleed: The breakdown of the stationary phase of the GC column at high temperatures can create a rising baseline and generate background noise. Using columns rated for your temperature program and ensuring a clean carrier gas can reduce this effect.

  • Contamination: Contamination can come from the syringe, rinse solvents, carrier gas, or build-up in the injector liner. Regular maintenance, including cleaning the injector and using high-purity gases with filters, is crucial.

Q3: My peak for β-damascenone is present, but the quantification is inaccurate due to co-elution. What can I do?

A3: When co-elution is the primary issue, standard GC-MS may not provide enough selectivity. The recommended solution is to use tandem mass spectrometry (GC-MS/MS). By selecting a specific parent ion (e.g., m/z 190 for β-damascenone) and monitoring its unique fragment ions, you can eliminate the background noise from the co-eluting matrix components, leading to a much better signal-to-noise ratio and more accurate quantification.

Q4: How can I improve my sample preparation to reduce matrix effects?

A4: Effective sample preparation is critical for removing interfering substances before analysis. Depending on the complexity of your matrix, consider the following techniques:

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for selectively extracting target compounds from a complex matrix. By passing the sample through a solid adsorbent, analytes are retained while interferences are washed away.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids, which can help isolate β-damascenone from interfering matrix components.

  • QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is very effective for cleaning up complex matrices like food products and is known for its speed and simplicity.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering compounds to a level where they no longer significantly impact the analysis (the "dilute and shoot" approach).

Q5: What type of GC column is best suited for β-damascenone analysis?

A5: For the analysis of compounds like β-damascenone in complex matrices such as rose oil, a column with a stationary phase of arylene modified 5% phenyl/95% methyl polysiloxane is effective. A common dimension is 30 m x 0.25 mm x 0.25 µm, which provides a good balance of resolution and analysis time.

Troubleshooting Workflows & Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues and preparing samples for β-damascenone analysis.

G Troubleshooting Workflow for this compound Analysis start Poor Peak Shape or Inaccurate Quantification check_system 1. Check GC System Suitability start->check_system system_leaks Leaks in system? check_system->system_leaks check_sample_prep 2. Review Sample Preparation matrix_effects Matrix interference suspected? check_sample_prep->matrix_effects check_method 3. Evaluate Method Selectivity coelution Co-elution confirmed? check_method->coelution system_contamination Contaminated liner/septum? system_leaks->system_contamination No fix_leaks Perform leak check system_leaks->fix_leaks Yes system_column Column degradation? system_contamination->system_column No replace_consumables Replace liner and septum system_contamination->replace_consumables Yes system_column->check_sample_prep No trim_column Trim or replace column system_column->trim_column Yes fix_leaks->check_system replace_consumables->check_system trim_column->check_system matrix_effects->check_method No improve_cleanup Implement/optimize cleanup (SPE, LLE, QuEChERS) matrix_effects->improve_cleanup Yes use_msms Switch to GC-MS/MS coelution->use_msms Yes optimize_gc Optimize GC temperature program coelution->optimize_gc No

Caption: A step-by-step workflow for troubleshooting common GC analysis issues.

G Sample Preparation Workflow for Complex Matrices start Complex Sample (e.g., Essential Oil, Food Extract) dilution Dilute sample with appropriate solvent start->dilution extraction_choice Select Extraction Method dilution->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle For general cleanup spe Solid-Phase Extraction (SPE) extraction_choice->spe For higher selectivity concentrate Evaporate & Reconstitute in injection solvent lle->concentrate spe->concentrate analysis GC-MS or GC-MS/MS Analysis concentrate->analysis

Caption: A generalized workflow for preparing complex samples to minimize matrix interference.

Quantitative Data Summary

The tables below provide key quantitative parameters relevant to the GC-MS analysis of β-damascenone.

Table 1: Mass Spectrometry Fragments for β-Damascenone

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Notes
β-Damascenone190175, 121, 105, 91, 69Ions like 69, 91, and 105 are common to other terpenes and can cause interference in standard MS. The molecular ion 190 is more characteristic but has low abundance.
Caryophyllene204-A common co-eluting compound found in rose oil.

Table 2: Example GC-MS/MS Parameters

ParameterSetting
Gas Chromatograph
ColumnArylene modified 5% phenyl/95% methyl PDMS (30 m x 0.25 mm x 0.25 µm)
Flow Rate1 mL/min
Oven Program50 °C for 1 min, then 15 °C/min to 305 °C
InjectorSPI: 30 °C for 0.15 min, then 150 °C/min to 250 °C and hold 15 min
Mass Spectrometer
MS/MS Parent Ionm/z 190
FragmentationNon-resonant collision-induced dissociation
Resulting Ions175 and other unique ions (e.g., 133)

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general guideline for cleaning a liquid sample extract using SPE. Note: Cartridge type, solvents, and volumes should be optimized for your specific application.

  • Cartridge Selection: Choose an SPE cartridge with a sorbent appropriate for the polarity of this compound and the sample matrix (e.g., C18 for reversed-phase extraction from an aqueous matrix, or a normal-phase sorbent like silica for non-polar matrices).

  • Conditioning: Condition the SPE cartridge by passing a conditioning solvent (e.g., methanol for C18) through the sorbent, followed by an equilibration solvent that matches the sample matrix (e.g., deionized water). Do not allow the sorbent bed to dry out.

  • Sample Loading: Dilute the sample in a compatible solvent and load it onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute interferences but weak enough to leave this compound bound to the sorbent.

  • Elution: Elute the target analyte (this compound) using a strong elution solvent (e.g., acetonitrile or ethyl acetate for C18). Collect the eluate in a clean collection tube.

  • Concentration & Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of a solvent suitable for GC injection (e.g., chloroform or hexane).

Protocol 2: GC-MS/MS Analysis of β-Damascenone in Rose Oil

This protocol is based on the method described for analyzing β-damascenone in a complex rose oil matrix.

  • Sample Preparation: Prepare a diluted sample of Bulgarian rose oil (e.g., 0.1% in chloroform). No further pretreatment is required.

  • Standard Preparation: Prepare a standard sample containing a known concentration of β-damascenone (e.g., 0.1 ppm in chloroform) for optimization and comparison.

  • GC Injection: Inject 1 µL of the prepared sample or standard into the GC system using the parameters outlined in Table 2.

  • MS/MS Method Setup:

    • Set the mass spectrometer to MS/MS mode.

    • Select the molecular ion of β-damascenone (m/z 190) as the parent ion for fragmentation.

    • Apply collision-induced dissociation to fragment the parent ion.

    • Set the detector to monitor for the characteristic product ions, such as m/z 175 and 133.

  • Data Acquisition and Analysis: Acquire the chromatogram. The resulting peak at the retention time of β-damascenone should be free from the background interference observed in a standard GC-MS analysis, allowing for accurate integration and quantification.

References

Strategies for improving the sensitivity of Damascenone detection methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Damascenone detection. This resource is designed for researchers, scientists, and professionals in drug development and other fields who are working with this potent aroma compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the detection and quantification of this compound.

FAQ 1: I am not detecting any this compound, or the signal is very weak. What are the possible causes and solutions?

Answer: Low or no signal for this compound is a common issue, often related to its low concentration in samples and the complexity of the matrix. Here are several potential causes and troubleshooting steps:

  • Suboptimal Sample Preparation (HS-SPME): The efficiency of Headspace Solid-Phase Microextraction (HS-SPME) is critical for concentrating this compound prior to GC-MS analysis.

    • Incorrect Fiber Choice: The choice of SPME fiber coating significantly impacts the extraction efficiency. For volatile and semi-volatile compounds like this compound, a mixed-phase fiber is often most effective.

    • Inadequate Extraction Time and Temperature: The equilibrium between the sample headspace and the SPME fiber is time and temperature-dependent.

    • Matrix Effects: The sample matrix (e.g., wine, fruit juice) can interfere with the release of this compound into the headspace.[1][2]

  • Inefficient GC-MS Analysis: Even with successful extraction, issues with the gas chromatography-mass spectrometry system can lead to poor sensitivity.

    • Co-elution with Matrix Components: this compound can co-elute with other more abundant volatile compounds, leading to ion suppression and a reduced signal.[3]

    • Low Signal-to-Noise Ratio: In complex matrices, the background noise can be high, making it difficult to distinguish the this compound peak.

Troubleshooting Steps:

  • Optimize HS-SPME Conditions:

    • Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which has been shown to be effective for extracting a broad range of volatile and semi-volatile compounds, including this compound.[4]

    • Extraction Time and Temperature: Increase the extraction time (e.g., 30-60 minutes) and temperature (e.g., 40-60°C) to promote the transfer of this compound to the fiber.[4]

    • Matrix Modification: Add salt (e.g., NaCl) to your sample. This increases the ionic strength of the aqueous phase and can enhance the release of volatile compounds into the headspace.

  • Enhance GC-MS Detection:

    • Use GC-MS/MS: For complex matrices, switching from single quadrupole GC-MS to triple quadrupole GC-MS/MS can significantly improve sensitivity and selectivity. By selecting a specific precursor ion for this compound and monitoring a characteristic product ion, you can filter out background noise and reduce interference from co-eluting compounds.

    • Selected Ion Monitoring (SIM): If using a single quadrupole instrument, operate in SIM mode instead of full scan. Monitor characteristic ions of this compound (e.g., m/z 69, 91, 121, 190) to increase the signal-to-noise ratio.

FAQ 2: My results for this compound concentration are not reproducible. What could be causing this variability?

Answer: Poor reproducibility in this compound quantification can stem from inconsistencies in sample preparation and analytical methodology.

  • Inconsistent HS-SPME Procedure: Minor variations in the HS-SPME workflow can lead to significant differences in the amount of analyte extracted.

    • Fiber Conditioning and Reuse: Improper conditioning of the SPME fiber before each analysis or degradation of the fiber over multiple uses can affect its extraction performance.

    • Sample Volume and Headspace Ratio: Variations in the sample volume within the vial can alter the headspace volume and affect the equilibrium.

  • Matrix-Induced Variability: The composition of your sample matrix can vary between samples, leading to inconsistent matrix effects.

Troubleshooting Steps:

  • Standardize the HS-SPME Protocol:

    • Consistent Fiber Conditioning: Ensure the SPME fiber is properly conditioned before each injection according to the manufacturer's instructions.

    • Automate the Process: If possible, use an autosampler for the HS-SPME procedure to ensure precise and repeatable timing for extraction and desorption.

    • Control Sample and Headspace Volume: Use a consistent and accurate sample volume in all vials.

  • Address Matrix Effects:

    • Use an Internal Standard: Add a known concentration of an internal standard (ideally a stable isotope-labeled version of this compound) to all samples and calibration standards. This will help to correct for variations in extraction efficiency and injection volume.

    • Standard Addition Method: For particularly complex or unknown matrices, the standard addition method is recommended. This involves adding known amounts of a this compound standard to aliquots of the sample to create a calibration curve within the sample matrix itself, thereby accounting for matrix effects.

Quantitative Data Summary

The following table summarizes typical concentrations of β-Damascenone found in various matrices as reported in the literature. These values can serve as a reference for your own experiments.

Sample MatrixTypical Concentration Range (µg/L)Analytical MethodReference
Red Wine1 - 2HS-SPME-GC-MS
White Wine5 - 10HS-SPME-GC-MS
Orange Juice (Not from Concentrate)0.122 - 0.281HS-SPME-GC-MS
Orange Juice (Frozen Concentrate)0.117 - 0.445HS-SPME-GC-MS
Orange Juice (Reconstituted)0.221 - 0.690HS-SPME-GC-MS

Detailed Experimental Protocols

Protocol 1: HS-SPME-GC-MS Analysis of β-Damascenone in Wine

This protocol is adapted from methodologies commonly used for the analysis of volatile compounds in wine.

1. Sample Preparation:

  • Pipette 10 mL of the wine sample into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., deuterated β-Damascenone) to the vial.

  • Add approximately 3 grams of sodium chloride (NaCl) to the vial to enhance the release of volatile compounds.

  • Immediately cap the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction:

  • Place the vial in an autosampler tray or a heating block with agitation capabilities.

  • Equilibrate the sample at 40°C for 15 minutes with agitation.

  • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C with continuous agitation.

3. GC-MS Analysis:

  • Immediately after extraction, transfer the SPME fiber to the heated injection port (250°C) of the gas chromatograph.

  • Desorb the analytes from the fiber for 5 minutes in splitless mode.

  • Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Set the oven temperature program as follows: initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 230°C, and hold for 10 minutes.

  • Use helium as the carrier gas at a constant flow rate of 1 mL/min.

  • For the mass spectrometer, operate in electron ionization (EI) mode at 70 eV.

  • For enhanced sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring the following ions for β-Damascenone: m/z 69, 91, 121, 190. For GC-MS/MS, select the precursor ion m/z 190 and monitor the product ion m/z 69.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME Extraction cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Wine Sample (10 mL) Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add NaCl Add_IS->Add_Salt Vial Seal Vial Add_Salt->Vial Equilibrate Equilibrate (40°C, 15 min) Vial->Equilibrate Extract Expose SPME Fiber (30 min) Equilibrate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM or MS/MS) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HS-SPME-GC-MS workflow for this compound analysis.

troubleshooting_logic Start Low or No This compound Signal Check_SPME Review HS-SPME Parameters Start->Check_SPME Check_GCMS Review GC-MS Parameters Start->Check_GCMS Optimize_SPME Optimize Fiber, Time, Temp, Matrix Check_SPME->Optimize_SPME Use_MSMS Implement GC-MS/MS or SIM Check_GCMS->Use_MSMS Result_OK Signal Improved Optimize_SPME->Result_OK Result_Not_OK Still Low Signal Optimize_SPME->Result_Not_OK Use_MSMS->Result_OK Use_MSMS->Result_Not_OK

Caption: Troubleshooting logic for low this compound signal.

References

Investigating the stability and degradation of Damascenone standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Damascenone standards. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals ensure the stability and integrity of their this compound standards during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards?

A1: To ensure the long-term stability of this compound standards, they should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the standards in their original, tightly sealed containers to minimize contact with air and moisture.[1][3] Additionally, protect the standards from light and heat, and store them away from incompatible materials and foodstuff containers. For analytical standards, a storage temperature of 2-8°C is often recommended.

Q2: How stable is this compound under normal laboratory conditions?

A2: this compound is considered a stable product under recommended storage conditions. However, it is susceptible to degradation in the presence of incompatible materials and upon exposure to heat or flame. In specific matrices, such as wine, this compound can degrade by reacting with substances like sulfur dioxide. As a C13-norisoprenoid, it is a degradation product of carotenoids, and its formation can be influenced by factors like heat and light.

Q3: What is the recommended solvent for preparing this compound standard solutions?

A3: this compound is soluble in alcohol. For analytical purposes, solutions are often prepared in solvents like chloroform or ethanol.

Q4: What is the shelf life of this compound standards?

A4: The shelf life of this compound standards can vary by manufacturer. One supplier suggests a shelf life of 24 months when stored under recommended conditions, while another indicates a 12-month shelf life. Always refer to the expiry date provided on the product label.

Troubleshooting Guide

Issue 1: Inconsistent or low signal intensity during GC-MS analysis.

Possible Cause Troubleshooting Step
Degradation of Standard Ensure the standard has been stored correctly according to the guidelines in the table below. Prepare a fresh stock solution from the original standard.
Low Concentration in Sample This compound is often present in very low concentrations. Consider using a more sensitive analytical technique like GC-MS/MS for better detection and quantification. Employing techniques like Headspace Solid-Phase Microextraction (HS-SPME) can help concentrate the analyte before injection.
Co-elution with Matrix Components The mass spectrum of this compound can be similar to other terpenes, leading to co-elution and inaccurate quantification. Optimize your GC temperature program to improve separation. If co-elution persists, utilize GC-MS/MS for its higher selectivity.
Injector Issues Use a Split/Splitless Injector (SPI) with an optimized temperature program to ensure efficient volatilization of the standard without degradation.

Issue 2: Appearance of unexpected peaks in the chromatogram.

Possible Cause Troubleshooting Step
Contamination Ensure all glassware and solvents are clean and of high purity. Run a blank solvent injection to check for system contamination.
Degradation Products Prolonged exposure to air, light, or high temperatures can lead to degradation. Prepare fresh dilutions from a properly stored stock solution. In atmospheric conditions, this compound can be rapidly photodegraded.
Matrix Interference The sample matrix can be complex, containing compounds with similar retention times. Use a selective sample preparation technique to isolate this compound before analysis. As mentioned previously, GC-MS/MS can also help differentiate this compound from interfering compounds.

Data & Protocols

Storage Condition Summary
Parameter Recommendation References
Temperature Cool; 2-8°C for analytical standards
Environment Dry, well-ventilated area
Container Original, tightly sealed container
Exposure Avoid prolonged exposure to light, heat, and air
Compatibility Store away from incompatible materials and foodstuffs
Experimental Protocol: GC-MS/MS Analysis of β-Damascenone

This protocol is based on a method for analyzing β-Damascenone in a complex matrix like rose oil.

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent (e.g., chloroform) to a concentration within the instrument's linear range. For trace analysis, a 0.1 ppm standard may be used for optimization.

    • No further pretreatment is typically necessary if the matrix is relatively clean.

  • GC-MS/MS Instrumentation and Conditions:

    • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., Agilent CP-Sil 8 CB Low Bleed/MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/Splitless Injector (SPI). A typical program is to hold at 30°C for 0.15 min, then ramp up to 250°C at 150°C/min and hold for 15 min.

    • Oven Program: Start at 50°C for 1 min, then ramp at 15°C/min to 305°C.

    • MS/MS Detection:

      • Select the molecular ion of this compound as the parent ion for fragmentation.

      • Optimize collision energy to obtain characteristic product ions for selective detection. While β-Damascenone has several intense fragments, ions like m/z 69, 77, 91, 105, and 121 are common to other terpenes. The higher mass ions at m/z 190 and 175 are more characteristic.

Visualizations

This compound Formation Pathway

This compound is not synthesized directly in many natural products but is rather formed from the degradation of carotenoid precursors. This pathway is a key factor in its stability and concentration in a given sample.

Damascenone_Formation General Formation Pathway of this compound Carotenoids Carotenoid Precursors (e.g., Neoxanthin) Degradation Enzymatic or Chemical Degradation Carotenoids->Degradation Intermediates Apocarotenoid Intermediates Degradation->Intermediates Rearrangement Acid-Catalyzed Rearrangements Intermediates->Rearrangement This compound β-Damascenone Rearrangement->this compound

Caption: General pathway of this compound formation from carotenoid precursors.

Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound, highlighting key decision points for troubleshooting.

Damascenone_Analysis_Workflow Experimental Workflow for this compound Analysis cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_results Results & Troubleshooting SamplePrep Sample Preparation (Dilution/Extraction) GCMS GC-MS Analysis SamplePrep->GCMS StandardPrep Prepare Fresh Standard (from properly stored stock) StandardPrep->GCMS Data Data Acquisition GCMS->Data GCMSMS GC-MS/MS Analysis GCMSMS->Data Check Inconsistent/Low Signal? Data->Check Troubleshoot Troubleshoot: - Check Storage - Optimize GC Method - Consider Matrix Effects Check->Troubleshoot Yes GoodData Consistent Data Check->GoodData No Troubleshoot->GCMSMS If co-elution suspected

Caption: Workflow for this compound analysis and troubleshooting.

References

Troubleshooting co-elution issues in the chromatographic separation of Damascenone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Damascenone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding co-elution and other challenges encountered during the chromatographic separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is co-elution in the context of this compound analysis?

A: Co-elution occurs when this compound and one or more other compounds are not adequately separated by the chromatographic column and elute at the same time, resulting in a single, overlapping peak.[1] This phenomenon compromises the accurate identification and quantification of this compound, which is a critical issue, especially given its importance as a flavor and aroma compound often present in low concentrations.[2]

Q2: How can I determine if I have a co-elution problem with my this compound peak?

A: Detecting co-elution is a critical first step. Here are several methods to assess peak purity:

  • Visual Peak Shape Inspection: Look for asymmetrical peaks. While a perfectly symmetrical peak might still hide a co-eluting compound, features like "shoulders," split tops, or excessive tailing are strong indicators of an impure peak.[1][3]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS or LC-MS system, you can evaluate peak purity by examining the mass spectra at different points across the peak (upslope, apex, and downslope).[1] A change in the mass spectra indicates the presence of more than one compound. The mass spectrum of this compound can be similar to other terpenes, making selective detection with standard GC/MS challenging and often necessitating GC/MS/MS for higher selectivity.

  • Diode Array Detector (DAD) Analysis: For HPLC systems equipped with a DAD, you can compare the UV-Vis spectra collected across the peak. If the spectra are not identical, the peak is not pure, and co-elution is likely occurring.

Q3: What are the primary causes of co-elution in this compound chromatography?

A: Co-elution in both GC and HPLC is primarily caused by insufficient selectivity of the analytical system for the compounds of interest. Key factors include:

  • Inappropriate Stationary Phase: The column's stationary phase chemistry may not provide enough differential interaction with this compound and the interfering compounds, causing them to travel through the column at similar speeds. The choice of stationary phase is critical and depends on the polarity of the analytes.

  • Suboptimal Mobile Phase/Carrier Gas Conditions: In HPLC, the mobile phase composition (solvent ratio, pH, additives) greatly influences separation. In GC, an incorrect flow rate or temperature program can lead to poor resolution.

  • Complex Sample Matrix: this compound is often analyzed in complex matrices like essential oils, wines, or brandies, which contain numerous compounds with similar chemical properties (e.g., terpenes, terpenoids, isomers), making separation difficult.

Troubleshooting Guide: Resolving Co-elution Issues

If co-elution is confirmed, follow this systematic workflow. It is crucial to modify only one parameter at a time to accurately assess its impact on the separation.

cluster_start cluster_assess cluster_optimize cluster_verify cluster_end start Co-elution Suspected assess_peak Assess Peak Purity (MS/DAD/Peak Shape) start->assess_peak is_coelution Co-elution Confirmed? assess_peak->is_coelution optimize_method Optimize Method Parameters is_coelution->optimize_method Yes end_success Problem Solved is_coelution->end_success No selectivity Adjust Selectivity (α) - Change Mobile Phase (HPLC) - Change Stationary Phase (GC/HPLC) optimize_method->selectivity efficiency Improve Efficiency (N) - Lower Flow Rate - Use Longer/Narrower Column optimize_method->efficiency retention Adjust Retention (k') - Weaken Mobile Phase (HPLC) - Lower Initial Temp (GC) optimize_method->retention run_analysis Run Analysis & Evaluate selectivity->run_analysis efficiency->run_analysis retention->run_analysis is_resolved Resolution Achieved? (Rs >= 1.5) run_analysis->is_resolved is_resolved->optimize_method No is_resolved->end_success Yes end_fail Consider Advanced Techniques (e.g., GCxGC, Prep HPLC) is_resolved->end_fail No, after several iterations

Caption: A systematic workflow for troubleshooting chromatographic co-elution.

Step 1: Mobile Phase or Temperature Program Optimization

This is often the simplest and quickest parameter to adjust.

  • For HPLC: The mobile phase composition is a critical factor. Adjusting the ratio of organic solvent to the aqueous phase can significantly alter selectivity. If dealing with ionizable compounds, modifying the mobile phase pH can change the retention characteristics of the analytes.

  • For GC: Modifying the oven temperature program is a common first step. Decreasing the ramp rate often improves resolution, especially for later eluting peaks. Alternatively, adding a short isothermal hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes provide the necessary separation.

start Co-elution Identified is_gc GC or HPLC? start->is_gc gc_path GC Analysis is_gc->gc_path GC hplc_path HPLC Analysis is_gc->hplc_path HPLC gc_temp Modify Temperature Program (e.g., decrease ramp rate) gc_path->gc_temp gc_flow Optimize Flow Rate gc_temp->gc_flow gc_column Change Stationary Phase (e.g., to a more polar column like WAX) gc_flow->gc_column hplc_mobile Adjust Mobile Phase (e.g., change solvent ratio, pH) hplc_path->hplc_mobile hplc_flow Decrease Flow Rate hplc_mobile->hplc_flow hplc_column Change Stationary Phase (e.g., Phenyl, Polar-Embedded) hplc_flow->hplc_column

Caption: A decision tree for resolving co-elution in GC and HPLC analysis.

Step 2: Stationary Phase (Column) Selection

If modifying the temperature program or mobile phase is insufficient, changing the column may be necessary. The choice of stationary phase has the greatest impact on selectivity.

  • For GC: this compound is a moderately polar compound. If co-elution occurs on a non-polar column (e.g., 5% phenyl-methylpolysiloxane), switching to a more polar stationary phase like a polyethylene glycol (WAX) column can provide a different selectivity and resolve the issue.

  • For HPLC (Reversed-Phase): Standard C18 columns are widely used. However, if co-elution persists, consider a column with a different selectivity. Phenyl-hexyl or polar-embedded phases can offer unique interactions (e.g., π-π interactions) that may resolve this compound from structurally similar compounds.

Data Presentation: Parameter Adjustment & Expected Outcomes

The following tables summarize key parameters and their impact on resolving this compound co-elution.

Table 1: GC Parameter Optimization

ParameterAdjustmentRationale & Expected OutcomeTypical Application
Oven Temperature Decrease initial temperatureImproves resolution of early eluting, volatile compounds.To separate this compound from more volatile matrix components.
Temperature Ramp Rate Decrease ramp rate (e.g., from 10°C/min to 5°C/min)Increases interaction time with the stationary phase, improving resolution for closely eluting peaks.The most common first step for resolving co-eluting peaks.
Carrier Gas Flow Rate Optimize linear velocityOperating at the optimal flow rate minimizes peak broadening and improves efficiency.When peaks appear unnecessarily broad.
Stationary Phase Switch from non-polar (e.g., DB-5) to polar (e.g., DB-WAX)Changes the selectivity of the separation based on analyte polarity.When co-eluting compounds have different polarities.
Column Dimensions Increase column length or decrease internal diameterIncreases the number of theoretical plates (efficiency), leading to better resolution.For complex samples with many closely eluting compounds.

Table 2: HPLC Parameter Optimization

ParameterAdjustmentRationale & Expected OutcomeTypical Application
Mobile Phase Ratio Adjust organic modifier (e.g., Acetonitrile/Methanol) percentageChanges the solvent strength, altering retention times and potentially improving selectivity.To fine-tune the separation of this compound from compounds with similar hydrophobicity.
Mobile Phase pH Adjust pH using a bufferControls the ionization state of acidic or basic analytes, which can dramatically change retention and selectivity.When co-eluting compounds have different pKa values.
Flow Rate Decrease flow rateIncreases interaction time and can enhance resolution, though it will increase analysis time.To improve separation when a slight increase in resolution is needed.
Stationary Phase Switch from C18 to Phenyl-Hexyl or Polar-EmbeddedProvides alternative selectivity mechanisms (e.g., π-π interactions, hydrogen bonding).When co-elution persists on a standard C18 column.
Column Temperature Increase or decrease temperatureAffects mobile phase viscosity and analyte interaction with the stationary phase, which can alter selectivity.To fine-tune selectivity; effect can be compound-dependent.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol is a general guideline for the analysis of volatile compounds like this compound, often used for samples like essential oils or wine extracts.

  • Sample Preparation (HS-SPME):

    • Place 10 mL of the liquid sample (e.g., wine) into a 20 mL headspace vial.

    • Add 3g of NaCl to increase the volatility of the analytes.

    • Seal the vial and equilibrate at 40°C for 5 minutes.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 40 minutes with agitation.

  • GC-MS Parameters:

    • GC Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.

    • Injection: Thermal desorption of the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 3°C/min.

      • Ramp 2: Increase to 240°C at 15°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 250°C.

Protocol 2: RP-HPLC-UV Analysis of this compound

This protocol is suitable for the analysis of this compound in various beverages after an extraction step.

  • Sample Preparation (SPE):

    • A pre-concentration step such as steam distillation followed by solid-phase extraction (SPE) using a C18 cartridge is often required for complex matrices like beer or wine.

  • HPLC Parameters:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Acetonitrile (MeCN) and water. A typical starting point could be a 60:40 MeCN:Water ratio. For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the absorption maximum of this compound (approximately 226-227 nm).

    • Injection Volume: 10 µL.

cluster_resolution Resolution Equation Factors cluster_params Controlling Chromatographic Parameters Resolution Peak Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention Factor (k') Resolution->Retention Column Column (Length, ID, Particle Size) Efficiency->Column Influenced by StationaryPhase Stationary Phase Chemistry Selectivity->StationaryPhase Primarily Influenced by MobilePhase Mobile Phase / Temp Program Selectivity->MobilePhase Influenced by Retention->MobilePhase Influenced by

Caption: Logical relationship between key chromatographic factors and experimental parameters.

References

Technical Support Center: The Impact of Sulfur Dioxide on Damascenone Stability in Wine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the interaction between sulfur dioxide (SO₂) and damascenone in wine.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of sulfur dioxide on this compound in a wine matrix?

A1: Sulfur dioxide reacts directly with this compound, leading to a significant decrease in its concentration. This interaction results in the formation of a non-odorous C9 sulfonic acid derivative of this compound, effectively removing the aromatic contribution of this compound from the wine.[1][2]

Q2: How does the concentration of sulfur dioxide affect the stability of this compound?

A2: The loss of this compound in wine is directly proportional to the concentration of added sulfur dioxide.[1][2] Higher concentrations of SO₂ will result in a more rapid and extensive degradation of this compound.

Q3: Is the reaction between sulfur dioxide and this compound influenced by wine pH?

A3: The degradation of this compound by sulfur dioxide is largely unaffected by minor changes in wine pH.[1] However, studies have shown extensive degradation at both pH 3.0 (>90% loss) and pH 5.5 (100% loss) in model wine systems.

Q4: Are there other wine components that can react with this compound?

A4: Yes, other nucleophilic compounds present in wine, such as cysteine and 2-mercaptoethanol, can also react with this compound, but their impact is generally less pronounced than that of sulfur dioxide.

Q5: What is the sensory impact of this compound degradation?

A5: this compound is a potent aroma compound with a very low odor threshold, contributing floral and fruity notes to wine. Its degradation by sulfur dioxide leads to a loss of these aromatic characteristics, potentially diminishing the complexity and quality of the wine's bouquet.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low this compound concentration in wine samples. Reaction with sulfur dioxide.1. Measure the free and total SO₂ levels in your wine samples. 2. If SO₂ levels are high, consider this as a likely cause for this compound loss. 3. For future experiments, consider adjusting the timing and amount of SO₂ addition if preservation of this compound is desired.
Inconsistent this compound levels across different batches of the same wine. Varying SO₂ concentrations between batches.1. Review your winemaking protocols to ensure consistent SO₂ additions. 2. Analyze the SO₂ levels in each batch to correlate with this compound concentrations. 3. Ensure uniform mixing and distribution of SO₂ when it is added to the wine.
Difficulty in quantifying this compound using GC-MS. Formation of the non-volatile sulfonic acid adduct.1. The sulfonic acid derivative of this compound is not volatile and will not be detected by standard GC-MS methods for volatile compounds. 2. To confirm the reaction, consider using LC-MS/MS to analyze for the presence of the this compound-sulfonic acid adduct.

Data Presentation

Table 1: Impact of Sulfur Dioxide on this compound Concentration in a Model Wine System

pHTreatmentThis compound Loss (%)Reference
3.0With SO₂>90%
5.5With SO₂100%
5.5With Cysteine~40%
5.5With 2-mercaptoethanol~30%

Experimental Protocols

Protocol 1: Quantification of β-Damascenone by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline based on common methodologies. Researchers should optimize parameters for their specific instrumentation and samples.

1. Sample Preparation and Extraction (Solid Phase Extraction - SPE):

  • Objective: To isolate and concentrate volatile and semi-volatile compounds from the wine matrix.

  • Materials:

    • Wine sample

    • SPE cartridge (e.g., LiChrolut EN resin, 800 mg)

    • Pentane-dichloromethane mixture (20:1, v/v)

    • Dichloromethane

    • Anhydrous sodium sulfate

    • Nitrogen gas for evaporation

  • Procedure:

    • Pass a known volume of the wine sample through the SPE cartridge.

    • Elute the retained compounds with a pentane-dichloromethane mixture followed by dichloromethane.

    • Dry the collected eluate over anhydrous sodium sulfate.

    • Concentrate the extract to a small, known volume (e.g., 50 µL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: DB-Wax fused silica column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the concentrated extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 1 minute.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min.

    • Hold at 250°C for 2 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 35-400.

    • Quantification: Use selected ion monitoring (SIM) of characteristic ions for this compound (e.g., m/z 121, 175, 190).

  • Quantification: Prepare a calibration curve using a standard solution of β-damascenone. An internal standard (e.g., 3-hexadecanone) should be used for accurate quantification.

Protocol 2: Measurement of Free and Total Sulfur Dioxide (Aeration-Oxidation Method)

This is a widely used and reliable method for SO₂ determination in wine.

1. Principle:

Sulfur dioxide is sparged from an acidified wine sample with a stream of air. The SO₂ is then trapped in a hydrogen peroxide solution, where it is oxidized to sulfuric acid. The resulting sulfuric acid is titrated with a standardized sodium hydroxide solution.

2. Reagents and Equipment:

  • Phosphoric acid (25%)

  • Hydrogen peroxide (0.3%)

  • Mixed indicator (e.g., methylene blue/methyl red)

  • Standardized sodium hydroxide (0.01 N)

  • Aeration-oxidation apparatus (includes pear-shaped flasks, condensers, and a vacuum pump)

  • Burette

3. Procedure for Free SO₂:

  • Add 10 mL of 0.3% hydrogen peroxide and a few drops of the mixed indicator to the upper pear-shaped flask. Adjust to a pale green endpoint with a small amount of 0.01 N NaOH.

  • In the lower flask, add 10 mL of 25% phosphoric acid and 20 mL of the wine sample.

  • Assemble the apparatus and aspirate air through the system at 1 L/min for 15 minutes.

  • Remove the upper flask and titrate the contents with 0.01 N NaOH back to the olive-green endpoint.

  • Record the volume of NaOH used and calculate the free SO₂ concentration.

4. Procedure for Total SO₂:

  • After the free SO₂ determination, reattach the upper flask.

  • Heat the lower flask containing the wine sample and continue aspiration for another 15 minutes to release the bound SO₂.

  • Remove the upper flask and titrate as before.

  • The result from this second titration represents the bound SO₂.

  • Total SO₂ is the sum of the free and bound SO₂ concentrations.

Visualizations

Damascenone_SO2_Reaction Reaction of β-Damascenone with Sulfur Dioxide in Wine This compound β-Damascenone (Aroma Active) Adduct C9 Sulfonic Acid Adduct (Non-Aroma Active) This compound->Adduct + HSO₃⁻ SO2 Sulfur Dioxide (SO₂) (in the form of bisulfite, HSO₃⁻) SO2->Adduct Reacts with

Caption: Reaction pathway of β-Damascenone with sulfur dioxide.

Experimental_Workflow Workflow for this compound and SO₂ Analysis cluster_this compound This compound Analysis cluster_so2 SO₂ Analysis D_Sample Wine Sample D_SPE Solid Phase Extraction (SPE) D_Sample->D_SPE D_Concentrate Concentration D_SPE->D_Concentrate D_GCMS GC-MS Analysis D_Concentrate->D_GCMS D_Data This compound Concentration D_GCMS->D_Data S_Sample Wine Sample S_AO Aeration-Oxidation S_Sample->S_AO S_Titration Titration S_AO->S_Titration S_Data Free & Total SO₂ Concentration S_Titration->S_Data

Caption: Experimental workflow for this compound and SO₂ analysis.

References

Technical Support Center: Optimizing Damascenone Isomer Separation with Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate Gas Chromatography (GC) column for the separation of damascenone isomers. Here, you will find troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing this compound isomers by GC?

The analysis of this compound, particularly β-damascenone, presents several challenges. It is often found in very low concentrations within complex matrices like rose oil or wine[1]. The primary difficulty is the co-elution of this compound with other terpenes and terpenoids that share similar volatility and polarity[1]. Furthermore, its mass spectrum resembles that of other terpenes, which complicates selective detection using standard GC-MS[1]. For these reasons, highly selective techniques like tandem mass spectrometry (GC-MS/MS) or multidimensional GC (MDGC) are often recommended for accurate quantification[1][2].

Q2: What is the first step in selecting a GC column for this compound analysis?

The first and most critical step is to define your analytical goal. You must determine which isomers you need to separate. Are you focused on separating geometric isomers (e.g., α-damascenone from β-damascenone) or do you need to separate chiral enantiomers? This decision will dictate the type of stationary phase required for your analysis.

Q3: Which type of GC column is recommended for general-purpose separation of α- and β-damascenone?

For separating geometric isomers like α- and β-damascenone, a mid-polarity column is a suitable starting point. A column with a stationary phase of 5% phenyl / 95% methylpolysiloxane is widely used. This type of column separates compounds based on a combination of boiling point and polarity differences, which can provide the necessary selectivity for these isomers.

Q4: When is a chiral GC column necessary for this compound analysis?

A chiral GC column is essential when the goal is to separate enantiomers (stereoisomers). While the separation of this compound enantiomers is less commonly documented in the initial search, the analysis of related chiral flavor compounds, like α-ionone, relies on chiral phases. These columns typically use derivatized cyclodextrins in the stationary phase to achieve enantioselective separation.

Q5: How do column dimensions (length, internal diameter, film thickness) affect the separation of this compound isomers?

Column dimensions have a significant impact on separation efficiency and analysis time:

  • Length: A longer column provides greater efficiency and resolution, but it also increases the analysis time. Doubling the column length can increase resolution by about 40%. It is best to use the shortest column that achieves the desired separation.

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher resolution and sensitivity. Conversely, larger ID columns have a greater sample capacity but provide lower resolution.

  • Film Thickness: Thicker films increase retention and are suitable for highly volatile compounds. For less volatile compounds like damascenones, a standard film thickness (e.g., 0.25 µm) is often appropriate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of this compound isomers.

Problem: My this compound isomers are co-eluting or showing poor resolution.

  • Possible Causes:

    • The stationary phase lacks the necessary selectivity for the isomers.

    • The oven temperature program is not optimized.

    • The carrier gas flow rate is too high or too low.

    • The column is aging or has been contaminated.

  • Solutions:

    • Optimize the Temperature Program: A slower oven ramp rate can significantly improve the separation of closely eluting peaks.

    • Verify Carrier Gas Flow: Ensure the carrier gas flow rate (or linear velocity) is set to the optimal level for the column's internal diameter.

    • Select a Different Stationary Phase: If a 5% phenyl column is insufficient, consider a column with a different selectivity. For complex matrices, a more selective detection method like MS/MS may be required to resolve co-eluting compounds.

    • Increase Column Length: If other optimizations fail, using a longer column will increase the number of theoretical plates and improve resolution, though at the cost of longer run times.

Problem: I am observing significant peak tailing for my this compound peaks.

  • Possible Causes:

    • Active sites within the GC system are interacting with the analytes. This can occur in the inlet liner or at the head of the column.

    • The column is overloaded with the sample.

    • The column is contaminated with non-volatile residues.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to prevent interactions with analytes.

    • Trim the Column: Remove the first 10-20 cm from the inlet end of the column. This can eliminate active sites that develop from the deposition of non-volatile matrix components.

    • Reduce Sample Concentration: Dilute your sample or increase the split ratio to avoid overloading the column.

Problem: The retention times for my this compound peaks are inconsistent between injections.

  • Possible Causes:

    • There are leaks in the system (e.g., at the injector septum or column fittings).

    • The carrier gas flow or pressure is unstable.

    • The GC oven temperature is not stable or reproducible.

  • Solutions:

    • Perform a Leak Check: Systematically check for leaks at all fittings, especially the injector septum and column connections.

    • Verify Flow Stability: Use a digital flow meter to confirm that the carrier gas flow rate is stable and consistent for each run.

    • Check Oven Temperature Control: Ensure the GC oven is calibrated and maintaining the set temperature program accurately.

Problem: I am seeing "ghost peaks" in my chromatogram.

  • Possible Causes:

    • Carryover from a previous, more concentrated sample.

    • Contamination in the syringe or rinse solvents.

    • Bleed from the injector septum.

  • Solutions:

    • Run a Solvent Blank: Inject a blank solvent to confirm if the ghost peaks are from system contamination or carryover.

    • Clean the Syringe and Replace Solvents: Ensure your rinse solvents are fresh and the syringe is thoroughly cleaned between injections.

    • Replace the Septum: A worn or degraded septum can be a source of contamination. Replace it regularly.

Data Presentation

Table 1: Recommended GC Columns for this compound Isomer Separation

Stationary Phase Type Example Phase Typical Dimensions Application Advantages Limitations
Mid-Polarity 5% Phenyl-95% Methylpolysiloxane30 m x 0.25 mm ID, 0.25 µm filmSeparation of α- and β-damascenoneGood general-purpose column, robust, widely available.May not resolve all isomers from complex matrix interferences.
Chiral Derivatized β- or γ-Cyclodextrin30 m x 0.25 mm ID, 0.25 µm filmEnantiomeric separation of chiral isomersProvides unique selectivity for separating enantiomers.More specialized, may have lower temperature limits, not needed for geometric isomers.
High-Polarity Wax (Polyethylene Glycol)30 m x 0.25 mm ID, 0.25 µm filmAlternative selectivity for polar compoundsOffers different elution order based on polarity.May not be ideal for the terpene-like structure of this compound; lower max temperature.

Experimental Protocols

Example Protocol: GC-MS/MS Analysis of β-Damascenone in a Complex Matrix

This protocol is a representative methodology based on practices for analyzing trace compounds in complex samples like essential oils. It should be optimized for your specific instrumentation and application.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., chloroform or hexane) to a concentration appropriate for your instrument's sensitivity. For a rose oil sample containing ~100 ppm β-damascenone, a 0.1% dilution may be a starting point.

    • Inject 1 µL of the diluted sample.

  • Gas Chromatography (GC) Conditions:

    • GC System: Agilent GC system or equivalent.

    • Column: Arylene modified 5% phenyl/95% methyl PDMS (e.g., CP-Sil 8 CB Low Bleed/MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/Splitless Injector. For trace analysis, a splitless injection is often preferred.

    • Injector Temperature Program: Start at 30°C for 0.15 min, then ramp at 150°C/min to 250°C and hold for 15 min.

    • Oven Temperature Program: Start at 50°C and hold for 1 min, then ramp at 15°C/min to 305°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electron Impact (EI).

    • MS/MS Mode: For high selectivity, use Multiple Reaction Monitoring (MRM). Select the molecular ion as the parent ion for fragmentation.

    • Data Acquisition: Monitor specific parent-to-daughter ion transitions for β-damascenone to eliminate background noise and matrix interference.

Visualization

GC_Column_Selection_Workflow start Define Analytical Goal goal_decision Separate Geometric Isomers (α vs. β) or Enantiomers? start->goal_decision select_midpolar Select Mid-Polarity Column (e.g., 5% Phenyl Polysiloxane) goal_decision->select_midpolar  Geometric Isomers select_chiral Select Chiral Column (e.g., Cyclodextrin-based) goal_decision->select_chiral  Enantiomers test_separation_geo Perform Initial Separation select_midpolar->test_separation_geo resolution_check_geo Resolution Adequate? test_separation_geo->resolution_check_geo troubleshoot_geo Troubleshoot & Optimize: - Adjust Temp Program - Check Flow Rate - Increase Column Length resolution_check_geo->troubleshoot_geo No end_analysis Analysis Complete resolution_check_geo->end_analysis  Yes troubleshoot_geo->test_separation_geo test_separation_chiral Perform Initial Separation select_chiral->test_separation_chiral resolution_check_chiral Resolution Adequate? test_separation_chiral->resolution_check_chiral troubleshoot_chiral Troubleshoot & Optimize: - Adjust Temp Program - Test Different Chiral Phase resolution_check_chiral->troubleshoot_chiral No resolution_check_chiral->end_analysis  Yes troubleshoot_chiral->test_separation_chiral

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of Damascenone: Unveiling a Validated HS-SPME-GC/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Damascenone, a key aroma compound found in various natural products and beverages.[1] We present a detailed overview of a modern, validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) method and compare its performance against a traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. This guide includes detailed experimental protocols, quantitative performance data, and workflow diagrams to assist researchers in selecting and implementing the most suitable method for their analytical needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound, particularly in complex matrices where it is often present at low concentrations. The following table summarizes the key validation parameters for the HS-SPME-GC/MS and HPLC-UV methods.

Validation ParameterHS-SPME-GC/MS MethodHPLC-UV Method
**Linearity (R²) **> 0.99> 0.99
Linear Range 0.05 - 10 µg/L0.1 - 20 mg/L
Limit of Detection (LOD) 0.01 - 0.05 µg/L0.02 - 0.1 mg/L
Limit of Quantification (LOQ) 0.03 - 0.15 µg/L0.05 - 0.3 mg/L
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 10%< 15%

Detailed Experimental Protocol: HS-SPME-GC/MS Method

This section outlines the detailed experimental protocol for the quantification of this compound using a validated HS-SPME-GC/MS method. This technique offers high sensitivity and selectivity, making it particularly suitable for trace-level analysis in complex samples such as wine and fruit juices.[2][3][4]

1. Sample Preparation

  • For liquid samples (e.g., wine, juice), centrifuge an aliquot to remove any suspended solids.

  • Pipette 5 mL of the clear supernatant into a 20 mL headspace vial.

  • Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.

  • Spike the sample with an appropriate internal standard (e.g., d6-β-damascenone) for accurate quantification.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Procedure

  • Place the prepared vial in an autosampler with an incubation chamber.

  • Equilibrate the sample at 60°C for 15 minutes with agitation.

  • Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis

  • Injector:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column:

    • Use a capillary column suitable for volatile compound analysis, such as a DB-WAX or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Start at 50°C and hold for 2 minutes.

    • Increase the temperature to 220°C at a rate of 5°C/minute.

    • Hold at 220°C for 5 minutes.

  • Carrier Gas:

    • Use Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer:

    • Operate in Electron Ionization (EI) mode at 70 eV.

    • Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor the characteristic ions of this compound (e.g., m/z 190, 121, 69).

4. Data Analysis

  • Identify this compound based on its retention time and the presence of its characteristic ions.

  • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

Visualizing the Workflow and Validation Process

To further clarify the experimental and logical processes, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Sample Liquid Sample Centrifuge Centrifugation Sample->Centrifuge Aliquot 5 mL Aliquot Centrifuge->Aliquot Add_Salt Add 1.5g NaCl Aliquot->Add_Salt Spike Spike with IS Add_Salt->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at 60°C Seal->Equilibrate Expose_Fiber Expose SPME Fiber Equilibrate->Expose_Fiber Desorb Desorb Fiber Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for this compound quantification by HS-SPME-GC/MS.

validation_logic cluster_linearity Linearity cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity Validation Analytical Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Specificity Specificity Validation->Specificity Correlation Correlation Coefficient (R²) Linearity->Correlation Range Linear Range Linearity->Range Recovery Percent Recovery Accuracy->Recovery Repeatability Repeatability (%RSD) Precision->Repeatability Reproducibility Reproducibility (%RSD) Precision->Reproducibility LOD Limit of Detection Sensitivity->LOD LOQ Limit of Quantification Sensitivity->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Sensory Analysis of Damascenone and Damascone Isomers

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of aroma chemistry, Damascenone and the various isomers of Damascone stand out as potent contributors to the complex scents of roses, fruits, and other natural products.[1] As members of the rose ketone family, these C13-norisoprenoids are of significant interest to researchers in the fields of flavor and fragrance, as well as to drug development professionals studying sensory perception.[1] This guide provides an objective comparison of the sensory perception of this compound versus Damascone, supported by available experimental data and detailed methodologies.

Sensory Profile and Olfactory Character

Both this compound and the Damascones are renowned for their intense and complex aromas, characterized by a blend of floral and fruity notes.[2][3] While their scent profiles overlap, distinct nuances differentiate them.

β-Damascenone is a major contributor to the aroma of roses and is also found in a wide range of other natural products, including tobacco, beer, grapes, and baked apples.[4] Its scent is often described as a multifaceted combination of rose, plum, berry, and apple, with sophisticated tobacco and sweet undertones. It is considered to impart a naturalness and radiance to fragrance compositions.

The Damascones encompass a family of isomers, primarily alpha (α), beta (β), and delta (δ), each with its own unique olfactory signature. Generally, they are characterized by rosy and fruity aspects, with woody and tobacco-like qualities.

  • α-Damascone is described as having a fruity and floral scent with a distinct camphoraceous element. It is less rosy than β-Damascone and possesses green apple and plum notes.

  • β-Damascone is often described as more gourmand, with floral and tobacco-like aspects. It has prominent notes of rose, plum, and raspberry, complemented by honey and tobacco facets.

  • δ-Damascone offers a cooked fruit and jammy character and is often used in combination with other Damascones to create various effects. Its aroma is considered close to that of α-Damascone but with a more woody nuance.

Quantitative Sensory Data

The perceived intensity of these compounds is closely linked to their odor detection thresholds, which represent the lowest concentration detectable by the human nose.

CompoundOdor Detection ThresholdKey Sensory DescriptorsReferences
β-Damascenone 0.002 µg/L (in water)Rose, plum, berry, apple, tobacco, sweet
α-Damascone 1.5 - 100 µg/LFruity, floral, green apple, plum, camphoraceous
β-Damascone Not explicitly found in a comparable formatRose, plum, raspberry, wine, tobacco, diffusive
δ-Damascone 0.007 ng/L (in air)Cooked fruits, jammy, woody undertones

Experimental Protocols

Sensory Panel Evaluation

A robust methodology for assessing the sensory attributes of this compound and Damascones involves a trained sensory panel. The following protocol is based on established practices in sensory science.

Objective: To identify and quantify the sensory descriptors of this compound and Damascone isomers.

Panelists: A panel of 10-15 individuals trained in sensory descriptive analysis of aroma compounds.

Sample Preparation:

  • Stock solutions of high-purity this compound and each Damascone isomer are prepared in a suitable solvent (e.g., ethanol).

  • A series of dilutions are made to concentrations above the known or expected odor thresholds.

  • For evaluation, a precise volume of each diluted solution is added to an odorless medium (e.g., water, unscented cosmetic base) in a standardized container.

Evaluation Procedure:

  • Panelists are presented with the samples in a controlled environment (odor-free, consistent lighting and temperature).

  • Samples are coded with random three-digit numbers to prevent bias.

  • Panelists are instructed to assess the odor of each sample and rate the intensity of various sensory attributes (e.g., rosy, fruity, woody, sweet) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Breaks and palate cleansers (e.g., unscented crackers, water) are provided between samples to prevent sensory fatigue.

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the compounds.

Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to determine the odor detection thresholds of volatile compounds.

Objective: To determine the odor detection threshold of this compound and Damascone isomers.

Instrumentation: A gas chromatograph coupled with an olfactometry port and a mass spectrometer (MS) or flame ionization detector (FID).

Procedure:

  • A standard solution of the analyte (this compound or a Damascone isomer) at a known concentration is prepared.

  • A series of stepwise dilutions of the standard solution are created.

  • Each dilution is injected into the GC-O system. The effluent from the GC column is split, with one part going to the detector (MS or FID) for chemical identification and quantification, and the other part going to the olfactometry port for sensory evaluation.

  • A trained panelist sniffs the olfactometry port and indicates when an odor is detected.

  • The lowest concentration at which the odor is reliably detected by a certain percentage of the panel (typically 50%) is determined as the odor detection threshold.

Signaling Pathways and Experimental Workflows

The perception of odorants like this compound and Damascones begins with their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound and Damascones have not been definitively identified, the general mechanism of olfactory signal transduction is well-established.

Upon binding of an odorant molecule, the OR undergoes a conformational change, activating an intracellular G-protein (Gαolf). This, in turn, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron, which generates an electrical signal that is transmitted to the brain for processing.

Sensory_Analysis_Workflow Diagram 1: Experimental Workflow for Sensory Panel Evaluation cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_analysis Data Analysis prep1 Prepare stock solutions of this compound and Damascone isomers prep2 Create serial dilutions prep1->prep2 prep3 Add dilutions to odorless medium prep2->prep3 eval1 Present coded samples to trained panelists prep3->eval1 eval2 Panelists rate sensory attributes on a structured scale eval1->eval2 eval3 Provide breaks and palate cleansers eval2->eval3 analysis1 Collect intensity ratings eval3->analysis1 analysis2 Perform statistical analysis (e.g., ANOVA) analysis1->analysis2 analysis3 Determine significant differences in sensory profiles analysis2->analysis3

Diagram 1: Experimental Workflow for Sensory Panel Evaluation

Olfactory_Signaling_Pathway Diagram 2: Generalized Olfactory Signaling Pathway odorant Odorant (this compound or Damascone) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuronal Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Diagram 2: Generalized Olfactory Signaling Pathway

References

Unveiling the Floral and Fruity Nuances: A Comparative Analysis of Damascenone in Commercial Wines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and industry professionals on the variable concentrations of β-damascenone across different commercial wine varieties, complete with detailed experimental protocols for its quantification.

Introduction: The Aromatic Significance of β-Damascenone in Wine

β-Damascenone is a C13-norisoprenoid that plays a pivotal role in the aromatic profile of many wines.[1][2] Despite its typically low concentrations, its potent "flowery-fruity" and "cooked apple" notes can significantly enhance the overall bouquet.[3] This compound is not present in grapes as a free molecule but is formed during winemaking and aging from the degradation of carotenoid precursors, primarily neoxanthin.[3][4] Its final concentration in wine is influenced by grape variety, viticultural practices, and winemaking techniques. This guide provides a comparative overview of β-damascenone content in various commercial wines and a detailed experimental protocol for its accurate quantification.

Comparative Analysis of β-Damascenone Content

The concentration of β-damascenone in commercial wines can vary significantly, influencing their aromatic characteristics. Generally, white wines tend to exhibit higher levels of this compound compared to red wines. The following table summarizes typical and specific concentration ranges of β-damascenone found in different commercial wine types.

Wine Type/VarietyWine StyleTypical β-Damascenone Concentration (µg/L)Reference
General Red Wine1 - 2
White Wine5 - 10
Specific Varieties Various Authentic & Commercial Wines0.03 - 10.3
French Red Wines~1 (free), ~2 (total)
Pinot NoirPerception altered by matrix; perceived at 6 µg/L and 21 µg/L in some cases.
Riesling, Chardonnay, Sauvignon blanc, Shiraz, GrenacheIncreased from low or undetectable levels to several parts per billion during fermentation.

It is important to note that the sensory perception of β-damascenone is highly dependent on the wine matrix. Its odor threshold in a hydroalcoholic solution is very low (around 0.05 µg/L), but in the complex matrix of red wine, it can be over 1000 times higher.

Experimental Protocol: Quantification of β-Damascenone in Wine

The following protocol details a widely used and validated method for the quantification of β-damascenone in wine: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).

Sample Preparation
  • Transfer a 10 mL aliquot of the wine sample into a 20 mL headspace vial.

  • Add a known concentration of an appropriate internal standard (e.g., deuterated β-damascenone) to the vial for accurate quantification.

  • Add approximately 3 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

  • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

HS-SPME Procedure
  • Place the vial in an autosampler tray equipped with a heating and agitation module.

  • Incubate the sample at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 15 minutes) with continuous agitation to facilitate the equilibration of volatile compounds in the headspace.

  • Expose a conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

GC-MS Analysis
  • Injection: After extraction, the SPME fiber is automatically retracted and inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for a specific desorption time (e.g., 5 minutes) to transfer the analytes to the GC column. The injection is typically performed in splitless mode to maximize the transfer of analytes.

  • Gas Chromatography (GC):

    • Column: Use a non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C for 2 minutes), then ramps up to a higher temperature (e.g., to 240°C at a rate of 5°C/min), and holds at the final temperature for a few minutes to ensure the elution of all compounds.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: The mass spectrometer can be operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis. For β-damascenone, characteristic ions (e.g., m/z 69, 91, 121, 190) should be monitored in SIM mode for enhanced sensitivity and selectivity.

    • Mass Range: A typical scan range is from m/z 35 to 350.

Data Analysis and Quantification
  • Identify β-damascenone in the chromatogram based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration of β-damascenone by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with standard solutions of β-damascenone in a model wine solution.

Visualizing the Process and Impact

To better understand the experimental workflow and the role of β-damascenone in wine aroma, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis p1 Wine Sample (10 mL) p2 Add Internal Standard p1->p2 p3 Add NaCl (3g) p2->p3 p4 Seal Vial p3->p4 s1 Incubation & Agitation (40°C) p4->s1 s2 SPME Fiber Exposure s1->s2 g1 Thermal Desorption in GC Inlet s2->g1 g2 Chromatographic Separation g1->g2 g3 Mass Spectrometry Detection g2->g3 d1 Peak Identification & Integration g3->d1 d2 Quantification using Calibration Curve d1->d2

Caption: Experimental workflow for the quantification of β-damascenone in wine.

aroma_impact cluster_precursors In Grapes cluster_formation During Winemaking & Aging cluster_perception Sensory Impact carotenoids Carotenoids (e.g., Neoxanthin) degradation Enzymatic & Acid-Catalyzed Degradation carotenoids->degradation damascenone β-Damascenone degradation->this compound aroma Wine Aroma Profile This compound->aroma Directly Contributes fruity Fruity Notes (enhancement) This compound->fruity Indirectly Enhances floral Floral Notes This compound->floral Directly Contributes fruity->aroma floral->aroma

Caption: Formation and sensory impact of β-damascenone in wine.

References

A Head-to-Head Battle: SPME vs. Liquid-Liquid Extraction for β-Damascenone Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of two prevalent extraction techniques for the quantification of the key aroma compound, β-damascenone, in complex matrices.

For researchers, scientists, and professionals in the drug development and food and beverage industries, the accurate quantification of aroma compounds is paramount. β-Damascenone, a C13-norisoprenoid, is a critical flavor and fragrance compound found in a variety of products, including wine, spirits, and fruit juices. Its potent, honey-like, and fruity aroma makes it a key target for analytical assessment. The choice of extraction method is a critical step that significantly influences the accuracy, sensitivity, and efficiency of the analysis. This guide provides a detailed comparison of two widely used extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), for the analysis of β-damascenone.

Performance Data at a Glance

The following table summarizes the key performance metrics for SPME and LLE in the analysis of β-damascenone, compiled from various studies. It is important to note that direct comparison can be influenced by the specific matrix, experimental conditions, and analytical instrumentation used in each study.

ParameterSolid-Phase Microextraction (SPME)Liquid-Liquid Extraction (LLE)
Recovery Matrix and fiber dependent80 - 120%[1]
Precision (RSD) 1 - 15%[2]< 10.3%[1]
Linearity (r²) > 0.99> 0.99[1]
Limit of Detection (LOD) Low ng/L to µg/L rangeµg/L range
Limit of Quantification (LOQ) Low ng/L to µg/L rangeµg/L range
Sample Volume Small (typically mL)Larger (mL to L)
Solvent Consumption Solvent-free or minimalSignificant
Automation Potential HighModerate
Extraction Time Minutes to an hourCan be lengthy

Experimental Workflows

To visualize the procedural differences between SPME and LLE, the following diagrams illustrate the typical experimental workflows for the extraction of β-damascenone from a liquid sample, such as wine.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Wine Sample Vial Headspace Vial Sample->Vial Salt Add Salt (e.g., NaCl) Vial->Salt IS Add Internal Standard Salt->IS Equilibration Equilibration (Heating & Agitation) IS->Equilibration Fiber Expose SPME Fiber to Headspace Equilibration->Fiber Desorption Thermal Desorption in GC Inlet Fiber->Desorption GCMS GC-MS Analysis Desorption->GCMS

Figure 1. Experimental workflow for Solid-Phase Microextraction (SPME).

LLE_Workflow cluster_prep_lle Sample Preparation cluster_extraction_lle Liquid-Liquid Extraction cluster_concentration_analysis Concentration & Analysis Sample_LLE Wine Sample Funnel Transfer to Separatory Funnel Sample_LLE->Funnel IS_LLE Add Internal Standard Funnel->IS_LLE Solvent Add Immiscible Organic Solvent IS_LLE->Solvent Shaking Vigorous Shaking Solvent->Shaking Separation Phase Separation Shaking->Separation Collection Collect Organic Layer Separation->Collection Drying Dry with Na2SO4 Collection->Drying Evaporation Solvent Evaporation (e.g., Rotary Evaporator) Drying->Evaporation Reconstitution Reconstitute in Small Volume Evaporation->Reconstitution GCMS_LLE GC-MS Analysis Reconstitution->GCMS_LLE

Figure 2. Experimental workflow for Liquid-Liquid Extraction (LLE).

Detailed Experimental Protocols

Below are representative experimental protocols for both SPME and LLE, based on methods described in the scientific literature.

Solid-Phase Microextraction (SPME) Protocol

This protocol is a generalized procedure based on methods for the analysis of volatile compounds in wine.

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add an appropriate amount of an internal standard (e.g., deuterated β-damascenone).

    • Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to a specific temperature (e.g., 40-60 °C).

    • Allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.

    • Expose a preconditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) while maintaining the temperature and agitation.

  • Analysis:

    • After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption (e.g., at 250 °C for 5 minutes).

    • The desorbed analytes are then separated on a GC column and detected by a mass spectrometer (MS).

Liquid-Liquid Extraction (LLE) Protocol

This protocol is based on a dispersive liquid-liquid microextraction (DLLME) method for volatile compounds in wine.[1]

  • Sample Preparation:

    • Place 10 mL of the wine sample into a 15 mL conical centrifuge tube.

    • Add an appropriate amount of an internal standard.

  • Extraction:

    • Prepare a mixture of an extraction solvent (e.g., 100 µL of chloroform) and a disperser solvent (e.g., 500 µL of acetone).

    • Rapidly inject this solvent mixture into the wine sample in the centrifuge tube.

    • A cloudy solution will form. Immediately centrifuge the mixture at high speed (e.g., 4000 rpm) for a set time (e.g., 5 minutes) to separate the phases.

    • A small droplet of the extraction solvent containing the extracted analytes will sediment at the bottom of the tube.

  • Analysis:

    • Carefully collect the sedimented organic phase using a microsyringe.

    • Inject the collected extract (typically 1-2 µL) into the GC-MS for analysis.

Discussion and Comparison

Solid-Phase Microextraction (SPME) is a modern, solvent-free extraction technique that has gained popularity due to its simplicity, speed, and ease of automation. The technique relies on the partitioning of analytes between the sample matrix (or its headspace) and a stationary phase coated on a fused silica fiber. SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds. Its main advantages include minimal sample preparation, reduced risk of contamination, and high sensitivity, often reaching detection limits in the ng/L range. However, the extraction efficiency of SPME can be influenced by factors such as matrix composition, fiber type, and experimental conditions, which requires careful optimization and validation.

Liquid-Liquid Extraction (LLE) is a traditional and robust extraction method based on the differential solubility of a compound in two immiscible liquid phases. For the analysis of β-damascenone in aqueous matrices like wine, an organic solvent is used to extract the analyte. While LLE can provide high recovery rates and is less susceptible to matrix effects compared to SPME, it is often more time-consuming, requires larger volumes of both sample and organic solvents, and can be more difficult to automate. The use of significant amounts of organic solvents also raises environmental and safety concerns. Newer variations of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and extraction time.

Conclusion

Both SPME and LLE are viable techniques for the extraction and subsequent analysis of β-damascenone. The choice between the two methods will largely depend on the specific requirements of the analysis.

  • SPME is the preferred method for high-throughput screening, rapid analysis, and when solvent-free methods are a priority. Its high sensitivity makes it ideal for detecting trace levels of β-damascenone.

  • LLE , particularly modern microextraction variants, remains a powerful tool when high recovery and robustness are critical, and when matrix effects are a significant concern.

For researchers and professionals, a thorough evaluation of the analytical objectives, available instrumentation, and desired performance characteristics is essential for selecting the most appropriate extraction technique for β-damascenone analysis.

References

A Comparative Analysis of Damascenone and Its Glycosidic Precursors in Grape Varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potent aroma compound β-damascenone and its non-volatile glycosidic precursors across various grape (Vitis vinifera) varieties. Understanding the distribution and concentration of these compounds is crucial for viticulture, enology, and the development of flavor and fragrance compounds. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biochemical and experimental pathways.

Introduction to β-Damascenone and its Precursors

β-Damascenone is a C13-norisoprenoid ketone that contributes desirable floral and fruity aromas to many foods and beverages, most notably wine. Despite its potent aroma, β-damascenone is present in grapes in minute quantities, often below its odor threshold.[1] The majority of β-damascenone in wine is formed during fermentation and aging through the hydrolysis of non-volatile, odorless precursors present in the grape.[2][3] These precursors are primarily glycosides, which are molecules where a sugar is bound to a non-sugar moiety (aglycone). The enzymatic or acidic cleavage of this sugar bond releases the volatile aglycone, which can then rearrange to form β-damascenone.

The biosynthesis of these precursors originates from the degradation of carotenoids, particularly neoxanthin. The concentration and composition of these glycosidic precursors vary significantly among different grape varieties, influencing the aromatic potential of the resulting wine. Non-muscat varieties such as Cabernet Sauvignon, Shiraz, Merlot, and Chardonnay are known to contain significant levels of these C13-norisoprenoid precursors.

Comparative Data of β-Damascenone and its Precursors

Grape Variety/Wine TypeCompoundConcentration Range (µg/L or µg/kg)Notes
Red Wines Free β-damascenone1 - 2Typically below the odor threshold.
White Wines Free β-damascenone5 - 10Often at or above the odor threshold.
Pinot Noir Free and Bound β-damascenoneIncreased with greater sun exposure to clusters.Viticultural practices significantly impact precursor levels.
Cabernet Sauvignon β-damascenone-yielding precursorsPresence of multiple, chromatographically distinct precursor fractions.The ratio of hydrolysis by-products suggests a complex precursor profile.
Tempranillo & Grenache Odorless PrecursorsAnalysis by GC-Olf-actometry after mild acid hydrolysis.Indicates a significant aromatic potential from precursors.

Experimental Protocols

The analysis of β-damascenone and its glycosidic precursors involves several key steps: extraction, purification, hydrolysis (for precursor analysis), and chromatographic quantification.

Extraction and Purification of Glycosidic Precursors

This protocol is a composite of methodologies described in the literature for the isolation of glycosidic aroma precursors from grapes.

a. Sample Preparation:

  • Start with a representative sample of grape berries. For analysis of skin-located precursors, carefully separate skins from the pulp.

  • Homogenize the grape material (skins or whole berries) in a chilled 50% aqueous ethanol solution.

b. Extraction:

  • Macerate the homogenized grape material in the aqueous ethanol solution for an extended period (e.g., 48 hours) at a low temperature (e.g., 4°C) with gentle agitation.

  • Separate the liquid extract from the solid grape material by pressing or centrifugation.

c. Purification using Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through the cartridge.

  • Loading: Pass the grape extract through the conditioned C18 cartridge. The glycosides will be retained on the stationary phase, while sugars, organic acids, and other polar compounds will pass through.

  • Washing: Wash the cartridge with deionized water to remove any remaining polar interferences.

  • Elution: Elute the glycosidic precursors from the cartridge using methanol.

  • Drying: Evaporate the methanol eluate to dryness under a stream of nitrogen. The resulting residue contains the purified glycosidic precursors.

Hydrolysis of Glycosidic Precursors

To quantify the potential for β-damascenone formation, the purified glycosidic precursors must be hydrolyzed to release the free aglycones.

a. Acid Hydrolysis:

  • Re-dissolve the dried glycoside extract in a citrate-phosphate buffer solution (e.g., 0.2 M, pH 2.5).

  • Heat the solution in a sealed vial at a high temperature (e.g., 100°C) for a specified time (e.g., 1 hour).

  • Cool the hydrolysate and extract the released volatile compounds using an organic solvent such as dichloromethane or diethyl ether.

b. Enzymatic Hydrolysis:

  • Re-dissolve the dried glycoside extract in a suitable buffer (e.g., pH 5.0).

  • Add a commercial enzyme preparation with β-glucosidase activity (e.g., AR2000).

  • Incubate the mixture at an optimal temperature for the enzyme (e.g., 40°C) for a set period (e.g., 16-24 hours).

  • Extract the released volatile compounds with an organic solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for the quantification of volatile compounds like β-damascenone in the hydrolysate.

  • Injection: Inject a small volume of the organic extract into the GC-MS system.

  • Column: Use a polar capillary column suitable for separating volatile aroma compounds (e.g., DB-WAX).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 97°C at 3°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 120°C at 2°C/min.

    • Ramp 3: Increase to 150°C at 3°C/min.

    • Ramp 4: Increase to 220°C at 8°C/min, hold for 10 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-350).

  • Quantification: Identify β-damascenone based on its retention time and mass spectrum. Quantify using an internal standard (e.g., 3-hexadecanone) and a calibration curve prepared with a pure standard of β-damascenone.

Visualizations

Biosynthetic Pathway of β-Damascenone

Damascenone_Biosynthesis Neoxanthin Neoxanthin (in Carotenoid Pathway) Grasshopper_Ketone Grasshopper Ketone Neoxanthin->Grasshopper_Ketone Oxidative Cleavage Allenic_Triol Allenic Triol (Megastigma-6,7-dien-3,5,9-triol) Grasshopper_Ketone->Allenic_Triol Enzymatic Reduction Glycosidic_Precursors Glycosidic Precursors (e.g., 3-hydroxy-7,8-didehydro-β-ionol glycoside) Allenic_Triol->Glycosidic_Precursors Glycosylation & Rearrangement Damascenone β-Damascenone Glycosidic_Precursors->this compound Acid/Enzymatic Hydrolysis Experimental_Workflow cluster_extraction Extraction & Purification cluster_hydrolysis Hydrolysis cluster_analysis Analysis Grape_Sample Grape Sample (e.g., Skins) Homogenization Homogenization in Aq. Ethanol Grape_Sample->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Glycoside_Extract Purified Glycoside Extract SPE->Glycoside_Extract Acid_Hydrolysis Acid Hydrolysis (e.g., pH 2.5, 100°C) Glycoside_Extract->Acid_Hydrolysis Solvent_Extraction Solvent Extraction of Volatiles Acid_Hydrolysis->Solvent_Extraction GCMS GC-MS Analysis Solvent_Extraction->GCMS Quantification Quantification of β-Damascenone GCMS->Quantification

References

Damascenone vs. Beta-Ionone: A Comparative Analysis of Two Key Wine Norisoprenoids

Author: BenchChem Technical Support Team. Date: November 2025

Damascenone and beta-ionone are two of the most significant C13-norisoprenoid aroma compounds in wine, derived from the enzymatic and acid-catalyzed degradation of grape carotenoids.[1][2] Despite their common origin, they impart distinct sensory characteristics and play different roles in the complexity of a wine's bouquet. This guide provides a detailed comparison of their chemical properties, sensory impact, and analytical methodologies for researchers and professionals in the wine and flavor industries.

Chemical and Physical Properties

Both this compound and beta-ionone are cyclic terpene ketones, but they differ in their specific chemical structures, which influences their physical and sensory properties.

Propertyβ-Damascenoneβ-Ionone
Molecular Formula C₁₃H₁₈OC₁₃H₂₀O
Molar Mass 190.28 g/mol 192.30 g/mol
Appearance Colorless to pale yellow liquidColorless to light yellow liquid
Key Structural Feature Cyclohexa-1,3-diene ringCyclohex-1-ene ring
Boiling Point ~275 °C at 760 mmHg~260 °C at 760 mmHg
Solubility Slightly soluble in water; soluble in ethanolSlightly soluble in water; soluble in ethanol, ether

Aroma Profile and Sensory Perception

The primary distinction between this compound and beta-ionone lies in their aroma profiles and how they are perceived in wine. Beta-ionone is generally considered to have a direct aromatic impact, while this compound often functions as an aroma enhancer, with its perception being highly dependent on the wine matrix.[1][3]

Characteristicβ-Damascenoneβ-Ionone
Common Descriptors Rose, stewed apple, honey, tea, dried plum, dark berries, caramel.[4]Violet, woody, berry, floral, raspberry-like.
Odor Threshold (Water) 0.002 µg/L0.007 µg/L
Odor Threshold (Model Wine) 0.05 µg/L (in 10-12% ethanol)0.09 µg/L
Typical Concentration (Red Wine) 1-2 µg/L< 1.0 µg/L
Typical Concentration (White Wine) 5-10 µg/LVaries, generally low
Sensory Impact Often indirect; enhances fruity and floral notes and can mask green aromas. Perception is highly matrix-dependent.Direct contribution to aroma; provides distinct violet and berry notes.

Biosynthesis from Carotenoid Precursors

Both compounds originate from the degradation of C40 carotenoids present in grapes. The specific precursor molecule dictates which norisoprenoid is formed. Beta-ionone is a direct enzymatic cleavage product of β-carotene. The pathway to this compound is more complex, involving the cleavage of neoxanthin to form an intermediate known as grasshopper ketone, which then undergoes further enzymatic reduction and acid-catalyzed rearrangement to become β-damascenone.

Biosynthesis_Pathway cluster_carotene Carotenoid Precursors cluster_cleavage Enzymatic Cleavage (CCD) cluster_products Norisoprenoid Products b_carotene β-Carotene cleavage1 9,10 Cleavage b_carotene->cleavage1 neoxanthin Neoxanthin cleavage2 9,10 Cleavage neoxanthin->cleavage2 b_ionone β-Ionone cleavage1->b_ionone Direct formation grasshopper Grasshopper Ketone cleavage2->grasshopper b_this compound β-Damascenone grasshopper->b_this compound Reduction & Acid Catalysis

Caption: Biosynthesis of β-ionone and β-damascenone from carotenoid precursors in grapes.

Experimental Protocols

Quantification by HS-SPME-GC-MS/MS

This method is standard for the trace-level analysis of volatile aroma compounds in wine.

Objective: To extract, separate, and quantify β-damascenone and β-ionone from a wine sample.

Methodology:

  • Sample Preparation: A 5-10 mL aliquot of wine is placed into a 20 mL headspace vial. A known amount of saturated salt solution (e.g., NaCl) is added to improve the volatility of the analytes. A deuterated internal standard (e.g., β-damascenone-d₄) is added for accurate quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME): The vial is incubated at a controlled temperature (e.g., 40-60°C) with agitation. A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace above the wine sample for a set time (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Gas Chromatography (GC) Desorption and Separation: The SPME fiber is retracted and immediately inserted into the hot inlet (e.g., 250°C) of the gas chromatograph. The adsorbed compounds are thermally desorbed onto the analytical column (e.g., a polar column like VF-WAXms). The oven temperature is programmed to ramp up, separating the compounds based on their boiling points and chemical properties.

  • Mass Spectrometry (MS/MS) Detection and Quantification: As compounds elute from the GC column, they enter the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for β-damascenone, β-ionone, and the internal standard are monitored. The peak area ratios of the analytes to the internal standard are used to calculate their concentrations based on a calibration curve.

Analysis_Workflow sample 1. Wine Sample (+ Salt, Internal Std.) spme 2. HS-SPME Adsorption (e.g., 40°C, 30 min) sample->spme desorption 3. Thermal Desorption in GC Inlet (250°C) spme->desorption separation 4. GC Separation (Temp. Program) desorption->separation detection 5. MS/MS Detection (MRM Mode) separation->detection quant 6. Data Analysis & Quantification detection->quant

Caption: Experimental workflow for the quantification of norisoprenoids in wine by HS-SPME-GC-MS/MS.

Sensory Analysis by Triangle Test

The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.

Objective: To determine if the addition of β-damascenone or β-ionone at a specific concentration creates a perceivable aroma difference in a wine.

Methodology:

  • Panel Selection: A panel of 8-12 trained assessors is required. Panelists should be screened for their ability to detect the specific aroma attributes being tested.

  • Sample Preparation: A base (control) wine is used. A second wine is prepared by spiking the base wine with a known concentration of the target compound (e.g., 2 µg/L of β-ionone).

  • Presentation: Each assessor receives a set of three samples in coded glasses. Two of the samples are identical (e.g., the control wine), and one is different (the spiked wine). The order of presentation is randomized for each assessor (e.g., AAB, ABA, BAA).

  • Evaluation: Assessors are instructed to smell (not taste) each sample and identify the "odd" or different sample in the set. The evaluation should take place in a controlled environment free from distracting odors.

  • Data Analysis: The total number of correct identifications is recorded. Statistical tables (based on the binomial distribution) are used to determine if the number of correct answers is statistically significant (typically at p < 0.05). A significant result indicates that a perceptible aroma difference exists between the control and spiked wines.

Sensory_Comparison cluster_title Sensory Impact Comparison cluster_attributes Damascenone_Title β-Damascenone D_Aroma Rose, Cooked Apple, Honey, Dried Fruit Damascenone_Title->D_Aroma D_Impact Indirect Impact: Aroma Enhancer Damascenone_Title->D_Impact Ionone_Title β-Ionone I_Aroma Violet, Woody, Red/Dark Berry Ionone_Title->I_Aroma I_Impact Direct Impact: Characteristic Aroma Ionone_Title->I_Impact Matrix High Matrix Dependence D_Impact->Matrix perception influenced by I_Impact->Matrix perception influenced by

Caption: Logical relationship of the sensory characteristics of β-damascenone and β-ionone in wine.

Conclusion

Beta-ionone and beta-damascenone are both crucial C13-norisoprenoids that contribute to the aromatic profile of wine, particularly in aged reds. Beta-ionone typically imparts a direct and recognizable violet and berry character. In contrast, beta-damascenone's role is more nuanced; it often acts as an enhancer, elevating the perception of fruitiness and complexity, though its own distinct aroma can be highly dependent on the wine's chemical matrix. Understanding the distinct contributions and synergistic interactions of these compounds is essential for professionals aiming to modulate and optimize wine aroma profiles.

References

Assessing the correlation between instrumental analysis and sensory perception of Damascenone

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on bridging the gap between quantitative measurement and human perception of a key aroma compound.

Damascenone, a C13-norisoprenoid, is a potent and pervasive aroma compound found in a variety of foods and beverages, including wine, beer, and fruits.[1][2] Its characteristic notes of cooked apple, honey, and rose make it a significant contributor to the overall flavor profile of these products.[3][4] For researchers, scientists, and professionals in drug development, understanding the relationship between the instrumental quantification of this compound and its sensory perception is crucial for product development, quality control, and comprehending its potential physiological effects. This guide provides an objective comparison of instrumental and sensory analysis techniques, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Correlation

The correlation between the concentration of β-damascenone and its sensory perception is not always linear and is highly dependent on the food or beverage matrix.[3] The complex interplay of other volatile and non-volatile compounds can significantly influence its perceived aroma.

Table 1: Correlation between β-Damascenone Concentration and Sensory Perception in Beer

β-Damascenone Concentration (µg/L)Sensory Evaluation Score (Arbitrary Units)
< 0.5> 4.0
0.5 - 1.03.0 - 4.0
1.0 - 2.02.0 - 3.0
> 2.0< 2.0

Source: Adapted from research on β-damascenone in beer, which demonstrated a good correlation where higher concentrations corresponded to lower sensory evaluation scores due to associations with off-flavors in aged beer.

Table 2: Sensory Perception of β-Damascenone at Different Concentrations in Pinot Noir Wine

Model Wine Matrixβ-Damascenone Concentration (µg/L)Perceived by Sensory Panel? (Triangle Test)Significance (p-value)
MW12Yes<0.0006
MW16Yes<0.0099
MW121Yes<0.0001
MW22NoNS
MW26NoNS
MW221Yes0.0006
MW32NoNS*
MW36Yes<0.0001
MW321Yes<0.0001

NS = Not Significant. Data adapted from a study on the sensory perception of β-damascenone in different Pinot Noir wine matrices, highlighting the strong influence of the matrix on its perception.

Experimental Protocols

Accurate and reproducible data are paramount in correlating instrumental and sensory analyses. Below are detailed methodologies for the key experiments cited.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of β-damascenone. Specific parameters may need optimization based on the sample matrix and instrumentation.

1. Sample Preparation (e.g., for Wine):

  • A known volume of wine (e.g., 50 mL) is taken.
  • An internal standard (e.g., deuterated β-damascenone) is added for accurate quantification.
  • Solid-phase extraction (SPE) is commonly used for isolation and pre-concentration of β-damascenone from the complex wine matrix. A C18 cartridge is often employed.
  • The cartridge is first conditioned with methanol and then water.
  • The wine sample is passed through the cartridge.
  • The cartridge is washed with water to remove sugars and other polar compounds.
  • β-damascenone and other volatile compounds are eluted with a suitable organic solvent (e.g., dichloromethane).
  • The eluate is concentrated to a small volume (e.g., 200 µL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) System: Equipped with a split/splitless injector and a capillary column suitable for flavor analysis (e.g., DB-WAX or DB-5).
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp 1: Increase to 150 °C at a rate of 3 °C/minute.
  • Ramp 2: Increase to 240 °C at a rate of 5 °C/minute, hold for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
  • Mass Spectrometer (MS) System: Operated in electron ionization (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for β-damascenone (m/z 69, 91, 121, 190) are monitored.
  • Identification: Based on the retention time and the mass spectrum compared to an authentic standard.
  • Quantification: Based on the peak area ratio of the target analyte to the internal standard.

Sensory Perception Analysis: Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

1. Panelist Selection and Training:

  • Panelists are selected based on their sensory acuity and ability to discriminate odors.
  • Training involves familiarization with the aroma of β-damascenone in the relevant matrix and the test procedure.

2. Sample Preparation:

  • Two versions of the product are prepared: a control and a sample spiked with a specific concentration of β-damascenone.
  • Samples are presented in identical, opaque, and odor-free containers, coded with random three-digit numbers.

3. Test Procedure:

  • Each panelist is presented with a set of three samples, where two are identical (either both control or both spiked) and one is different.
  • The order of presentation is randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).
  • Panelists are instructed to sniff each sample and identify the one that is different from the other two.
  • Panelists are required to make a choice, even if they are uncertain.
  • A palate cleanser (e.g., unsalted crackers and water) is provided to be used between sets of samples.

4. Data Analysis:

  • The number of correct identifications is counted.
  • Statistical analysis (using binomial tables or a chi-squared test) is performed to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability).

Mandatory Visualization

Experimental_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Perception Analysis cluster_correlation Correlation Sample_Prep Sample Preparation (e.g., SPE) GC_MS GC-MS Analysis Sample_Prep->GC_MS Concentrated Extract Data_Processing Data Processing (Quantification) GC_MS->Data_Processing Chromatogram & Mass Spectra Correlation_Analysis Statistical Correlation Data_Processing->Correlation_Analysis Concentration Data Panelist_Selection Panelist Selection & Training Triangle_Test Triangle Test / Descriptive Analysis Panelist_Selection->Triangle_Test Sensory_Data Sensory Data Collection Triangle_Test->Sensory_Data Sensory_Data->Correlation_Analysis Sensory Scores

Olfactory_Signaling_Pathway This compound This compound (Odorant) OR Olfactory Receptor (OR) (G-protein coupled receptor) This compound->OR Binds to G_protein G-protein (Gαolf) Activation OR->G_protein AC Adenylyl Cyclase (AC) Activation G_protein->AC cAMP ATP to cAMP Conversion AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Opening cAMP->CNG Ion_Influx Ca²⁺ and Na⁺ Influx CNG->Ion_Influx Depolarization Neuron Depolarization (Signal to Brain) Ion_Influx->Depolarization

References

Safety Operating Guide

Proper Disposal of Damascenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Damascenone, a potent fragrance ingredient, requires careful handling and disposal due to its potential environmental and health hazards. This guide provides detailed procedures for the safe disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with regulations. Adherence to these protocols is crucial for maintaining a safe and environmentally responsible research environment.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2][3] Discharge into the environment must be strictly avoided.[4]

  • Health Hazards: May cause skin irritation and allergic skin reactions.[1] It is harmful if swallowed.

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area to minimize inhalation exposure.

Quantitative Hazard Data

While specific concentration limits for disposal are not provided in the safety data sheets, the hazard classifications highlight the need for stringent disposal practices.

Hazard ClassificationDescriptionPrimary Sources
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.
Skin Sensitization May cause an allergic skin reaction.
Skin Irritation Causes skin irritation.
Acute Oral Toxicity Harmful if swallowed.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials is a critical step in the experimental workflow. The following procedures should be followed diligently.

1. Waste Segregation and Collection:

  • Pure this compound and Concentrated Solutions: Do not dispose of this compound down the drain or with general laboratory waste. It must be treated as hazardous chemical waste. Collect all waste this compound in a designated, properly labeled, and sealed container. The container should be made of a material compatible with organic compounds.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated. These items must be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers: Empty this compound containers should not be reused. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected as hazardous waste. The rinsed container should be disposed of as hazardous waste or taken to an approved waste handling site for recycling or disposal, in accordance with local regulations.

2. Spill Management:

In the event of a this compound spill, immediate action is required to prevent its spread and ensure personnel safety.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure adequate ventilation to disperse any vapors.

  • Containment: For minor spills, contain the liquid using an inert absorbent material such as sand, earth, vermiculite, or commercial sorbents.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and water for disposal as hazardous waste. Prevent runoff from entering drains.

  • Personal Protection: Anyone involved in the cleanup should wear appropriate PPE.

3. Final Disposal:

  • All collected this compound waste, including pure substance, contaminated materials, and spill cleanup waste, must be disposed of through a licensed hazardous waste management company.

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

  • Follow all local, regional, national, and international regulations for the disposal of hazardous chemicals.

Experimental Workflow and Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound throughout an experimental workflow.

DamascenoneDisposalWorkflow cluster_experiment Experimental Protocol cluster_waste Waste Generation & Segregation cluster_spill Spill Cleanup Procedure cluster_disposal Final Disposal start Start Experiment with this compound handling Handling this compound (Wear appropriate PPE) start->handling reaction Experimental Use handling->reaction waste_gen Generate this compound Waste reaction->waste_gen spill Accidental Spill? waste_gen->spill contaminated_materials Collect Contaminated Materials (Gloves, Tips, etc.) waste_gen->contaminated_materials empty_container Handle Empty Containers (Triple Rinse, Collect Rinsate) waste_gen->empty_container waste_container Collect in Labeled Hazardous Waste Container spill->waste_container No spill_cleanup Contain with Inert Absorbent spill->spill_cleanup Yes final_disposal Dispose of all Waste Containers via Licensed Hazardous Waste Vendor waste_container->final_disposal contaminated_materials->final_disposal empty_container->final_disposal collect_spill Collect Absorbed Material in Hazardous Waste Container spill_cleanup->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate collect_spill->final_disposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling Damascenone

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Damascenone, ensuring the well-being of researchers and the integrity of experimental outcomes.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, adherence to strict safety protocols is crucial to mitigate risks of skin irritation, allergic reactions, and potential respiratory effects.[1][2][3][4] The following personal protective equipment is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles or a face shield are necessary to prevent eye contact.[5] Standard safety glasses with side shields are also a minimum requirement. It is important to note that contact lenses may absorb irritants and should not be worn when handling this chemical.

  • Hand Protection: Chemical-resistant gloves are required at all times. Vinyl disposable gloves are suitable for protection. Always inspect gloves for integrity before use and wash hands thoroughly after handling.

  • Skin Protection: An impervious apron or fire/flame-resistant and impervious clothing should be worn to avoid skin contact. Contaminated work clothing should not be allowed out of the laboratory.

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If ventilation is insufficient or exposure limits are exceeded, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is required. For major spills or uncontrolled releases, a self-contained breathing apparatus is recommended.

This compound: Key Safety Data

The following table summarizes the essential quantitative and qualitative safety information for this compound.

PropertyValueReference
Physical State Liquid
Appearance Pale yellow to yellow
Boiling Point 199 °C (at 1013 hPa)
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup
Auto-ignition Temp. 265 °C (at 992 - 998.4 hPa)
Hazards Skin Irritation (Category 2), Skin Sensitization (Category 1), Chronic Aquatic Toxicity (Category 2)
Incompatible Materials Strong oxidizing agents, strong acids, alkali

Standard Operating Procedures for Handling and Disposal

A systematic approach to handling and disposal is critical for safety and environmental protection.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Work in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Ground all equipment when transferring the product to prevent static discharge. Open containers slowly to control any potential pressure release.

  • Use: Avoid inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean any contaminated clothing before reuse.

Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.

  • Keep the container tightly closed when not in use.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert substance like sand or vermiculite and place it in a suitable, labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency personnel. If safe to do so, contain the spill to prevent it from entering drains or waterways. A self-contained breathing apparatus is recommended for major spills.

Disposal:

  • Dispose of this compound and its containers in accordance with local, regional, and national regulations.

  • Do not dispose of the chemical into drainage systems or the environment.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for the safe handling of this compound, from initial preparation to final disposal.

Damascenone_Handling_Workflow prep Preparation (Don PPE, Verify Ventilation) handle Handling & Use (Dispense, Conduct Experiment) prep->handle spill Spill Occurs? handle->spill minor_spill Minor Spill Procedure (Absorb, Collect) spill->minor_spill Yes (Minor) major_spill Major Spill Procedure (Evacuate, Alert) spill->major_spill Yes (Major) decon Decontamination (Clean Area, Wash Hands) spill->decon No minor_spill->decon major_spill->decon storage Storage (Seal Container, Store Properly) decon->storage disposal Waste Disposal (Follow Regulations) storage->disposal

Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.